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  • Product: 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid
  • CAS: 175153-35-2

Core Science & Biosynthesis

Foundational

A Foreword for the Modern Drug Hunter: Unlocking the Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

An In-Depth Technical Guide on the Mechanism of Action of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a versatile template for the design of potent and selective modulators of a wide array of biological targets. This has led to its incorporation into numerous clinically approved drugs and a plethora of investigational agents. The inherent drug-like properties of this scaffold, combined with the synthetic tractability to decorate it with a diverse range of functional groups, have made it a cornerstone of modern drug discovery campaigns.

This guide will delve into the intricate molecular mechanisms through which a specific class of imidazo[1,2-a]pyridine derivatives exert their therapeutic effects: the dual inhibition of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR). While the user's initial query specified 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid, the publicly available scientific literature on this exact molecule is limited. Therefore, to provide a comprehensive and technically robust resource, we will focus on a well-documented and highly relevant therapeutic application of the broader imidazo[1,2-a]pyridine class. The principles of target engagement and the downstream cellular consequences discussed herein will provide a foundational understanding that can be extrapolated to other derivatives of this versatile scaffold.

The PI3K/mTOR Signaling Axis: A Master Regulator of Cell Fate and a Prime Target in Oncology

The PI3K/mTOR signaling pathway is a critical intracellular network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it one of the most intensively pursued targets for the development of novel anti-cancer therapeutics.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins containing a Pleckstrin Homology (PH) domain to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Once at the membrane, Akt is phosphorylated and activated by Phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a plethora of downstream substrates, leading to the promotion of cell survival and proliferation. One of the key downstream effectors of Akt is mTOR Complex 1 (mTORC1), which is a master regulator of protein synthesis and cell growth.

Given the central role of this pathway in cancer, significant efforts have been dedicated to the development of inhibitors that can effectively block its activity. Dual PI3K/mTOR inhibitors have emerged as a particularly promising therapeutic strategy, as they can simultaneously block the pathway at two critical nodes, potentially leading to a more profound and durable anti-tumor response.

PI3K_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds and Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) Protein Synthesis Protein Synthesis & Cell Growth mTORC1->Protein Synthesis Imidazo[1,2-a]pyridine\nInhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine\nInhibitor->PI3K Inhibits Imidazo[1,2-a]pyridine\nInhibitor->mTORC2 Inhibits Imidazo[1,2-a]pyridine\nInhibitor->mTORC1 Inhibits

Figure 1: The PI3K/mTOR Signaling Pathway and its Inhibition.

Molecular Mechanism of Target Inhibition by Imidazo[1,2-a]pyridine-Based PI3K/mTOR Dual Inhibitors

The potency and selectivity of imidazo[1,2-a]pyridine-based inhibitors are dictated by the specific chemical moieties appended to the core scaffold. These substituents engage in a network of molecular interactions with the amino acid residues lining the ATP-binding pocket of the PI3K and mTOR kinases.

Molecular modeling studies and, where available, co-crystal structures have revealed that the imidazo[1,2-a]pyridine scaffold typically orients itself within the hydrophobic region of the kinase active site. The nitrogen atoms of the imidazole and pyridine rings often participate in crucial hydrogen bonding interactions with the hinge region of the kinase, a conserved structural motif that is critical for ATP binding.

Substituents at various positions of the imidazo[1,2-a]pyridine ring are strategically designed to occupy specific sub-pockets within the active site, thereby enhancing both potency and selectivity. For instance, a hydrophilic group at one position might form a hydrogen bond with a polar residue, while a bulky hydrophobic group at another position could engage in van der Waals interactions with nonpolar residues. The precise combination of these interactions determines the inhibitor's affinity for its target and its selectivity profile against other kinases in the human kinome.[1]

Downstream Cellular Consequences of PI3K/mTOR Inhibition

Inhibition of PI3K and mTOR by imidazo[1,2-a]pyridine derivatives leads to a cascade of downstream cellular effects, ultimately culminating in the suppression of tumor growth. By blocking the phosphorylation of Akt, these inhibitors prevent its activation and its ability to phosphorylate downstream targets. This results in the deactivation of pro-survival pathways and the activation of pro-apoptotic pathways.[2][3]

Furthermore, the direct inhibition of mTORC1 by these dual inhibitors leads to a rapid shutdown of protein synthesis and cell growth. This is a critical anti-proliferative mechanism, as cancer cells are highly dependent on elevated rates of protein synthesis to sustain their rapid growth and division. The combined inhibition of both PI3K and mTOR can therefore induce a state of cellular quiescence or, in many cases, trigger programmed cell death (apoptosis).[2][3]

Experimental Protocols for the Characterization of Imidazo[1,2-a]pyridine-Based PI3K/mTOR Inhibitors

The characterization of novel kinase inhibitors requires a multi-faceted experimental approach that combines in vitro biochemical assays with cell-based functional assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which the kinase transfers the gamma-phosphate from ATP to a substrate, producing ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and the imidazo[1,2-a]pyridine inhibitor at the desired concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the inhibitor (at various concentrations), and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for the desired period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor B 2. Set up Kinase Reaction: - Add kinase, substrate, and inhibitor - Initiate with ATP A->B C 3. Incubate at Room Temperature B->C D 4. Stop Reaction & Deplete ATP C->D E 5. Convert ADP to ATP & Generate Signal D->E F 6. Measure Luminescence E->F G 7. Analyze Data & Determine IC50 F->G

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Exploratory

Physicochemical Profiling and Bioavailability Optimization of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid: A Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting PI3K/mTOR pathways, receptor tyrosine kinases, and various anti-cancer o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting PI3K/mTOR pathways, receptor tyrosine kinases, and various anti-cancer or anti-inflammatory targets 12. The specific derivative, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS: 175153-35-2), serves as a highly versatile, lead-like intermediate 3. This technical guide deconstructs the physicochemical architecture of this compound, detailing how its amphoteric nature dictates its pharmacokinetic behavior, and provides validated, self-correcting experimental protocols for preclinical assessment.

Structural Architecture and Physicochemical Causality

The molecular architecture of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid combines a lipophilic, nitrogen-rich bicyclic core with a polar, ionizable benzoic acid moiety. This dual-nature structure creates a complex, pH-dependent physicochemical profile 4.

Amphoteric Behavior and pH-Dependent Solubility

Because the molecule contains both a weakly basic imidazo[1,2-a]pyridine nitrogen (pKa ~4.7) and a weakly acidic carboxylic acid (pKa ~4.2), it is highly amphoteric.

  • Gastric pH (1.2): The carboxylic acid is protonated (neutral), and the imidazopyridine nitrogen is protonated (cationic). The net +1 charge facilitates rapid initial dissolution in the stomach.

  • Intestinal pH (6.8) & Blood pH (7.4): The carboxylic acid is deprotonated (anionic), and the basic nitrogen is neutral. The net -1 charge severely restricts passive transcellular diffusion across the lipophilic enterocyte membrane.

  • Isoelectric Point (pI ~4.45): The zwitterionic species predominates, leading to a localized minimum in aqueous solubility due to high crystal lattice energy.

Quantitative Physicochemical Profile
ParameterValueCausality / Pharmacokinetic Implication
Molecular Weight 238.24 g/mol Favorable for oral absorption; easily navigates paracellular junctions if required.
pKa (Carboxylic Acid) ~4.2Deprotonates at intestinal pH (6.8), creating an anionic species that restricts passive permeability.
pKa (Imidazopyridine) ~4.7Protonates in gastric fluid (pH 1.2), aiding initial solid-state dissolution via cation formation.
LogP (Octanol/Water) ~2.8Moderate intrinsic lipophilicity balances aqueous solubility and lipid membrane partitioning.
LogD (pH 7.4) ~0.5High degree of ionization at physiological pH drastically lowers effective lipophilicity, limiting systemic tissue distribution.
Isoelectric Point (pI) ~4.45Zwitterionic state dominates here, representing the point of minimum aqueous solubility.

Pharmacokinetics and Oral Bioavailability Dynamics

Oral bioavailability ( F ) is determined by the fraction absorbed ( Fa​ ), intestinal metabolism ( Fg​ ), and hepatic first-pass metabolism ( Fh​ ). For 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid, Fa​ is the primary bottleneck. The anionic charge at pH 6.8 prevents efficient passive diffusion. To overcome this in drug development, medicinal chemists often employ prodrug strategies (e.g., esterification of the benzoic acid) or co-crystallization (e.g., with phenolic compounds) to mask the charge, alter the solid-state dissolution rate, and enhance lipophilicity 5.

Furthermore, the electron-rich imidazo[1,2-a]pyridine core is susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes (specifically CYP3A4), which can reduce hepatic survivability ( Fh​ ). Structural modifications, such as the strategic installation of fluorine atoms, are frequently required to attenuate basicity and block metabolic hotspots 6.

Bioavailability OralAdmin Oral Administration (Solid Dosage Form) Dissolution GI Tract Dissolution (pH-dependent) OralAdmin->Dissolution Disintegration Absorption Intestinal Absorption (Passive/Active Transport) Dissolution->Absorption Solubilization Hepatic Hepatic First-Pass Metabolism (CYP450) Absorption->Hepatic Portal Vein Systemic Systemic Circulation (Bioavailable Dose) Hepatic->Systemic Surviving Fraction Excretion Biliary/Renal Excretion Hepatic->Excretion Metabolites

Figure 1: Oral bioavailability and pharmacokinetic absorption pathway of the target compound.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag assay failure.

Protocol A: Potentiometric Determination of pKa and pH-Solubility

Because the zwitterionic species precipitates in purely aqueous media, standard aqueous titration will fail. A cosolvent approach is mandatory.

  • Electrode Calibration (Self-Validation): Titrate a standard blank (0.15 M KCl) to validate the Nernstian response of the pH electrode. Causality: If the slope deviates from 59.16 mV/pH unit at 25°C, the electrode is fouled and must be recalibrated; otherwise, all subsequent pKa shifts are invalid.

  • Sample Preparation: Dissolve 1.0 mg of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid in three different cosolvent systems (e.g., 30%, 40%, and 50% Methanol/Water).

  • Titration: Titrate each solution from pH 2.0 to 10.0 using standardized 0.1 M NaOH under an inert argon atmosphere to prevent CO2​ dissolution.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the respective cosolvent mixtures. Extrapolate the linear regression to 0% cosolvent. Causality: Cosolvents artificially alter the dielectric constant of the medium; mathematical extrapolation is strictly required to determine the true physiological aqueous pKa.

Protocol B: Caco-2 Permeability Assay for Intestinal Absorption

This protocol assesses the passive transcellular permeability ( Papp​ ) of the compound.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts at a density of 1×105 cells/cm².

  • Differentiation: Culture the cells for exactly 21 days. Causality: This extended duration is biologically required for the cells to spontaneously differentiate into enterocyte-like monolayers expressing functional tight junctions and efflux transporters (e.g., P-gp).

  • Integrity Check (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 200 Ω·cm². Co-administer Lucifer Yellow (LY) alongside the test compound. Causality: LY is a paracellular marker. If the Papp​ of LY exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the data for the test compound must be automatically discarded.

  • Dosing: Apply 10 µM of the compound in HBSS buffer (pH 7.4) to the apical chamber.

  • Sampling & Analysis: Collect basolateral samples at 30, 60, 90, and 120 minutes. Quantify the compound using LC-MS/MS in Electrospray Ionization positive (ESI+) mode. Causality: ESI+ is specifically chosen because the basic imidazopyridine nitrogen readily accepts a proton, maximizing the signal-to-noise ratio and ensuring a low limit of quantification.

Caco2Workflow Step1 Seed Caco-2 Cells on Transwell Inserts Step2 Culture for 21 Days (Differentiate to Enterocytes) Step1->Step2 Step3 Measure TEER (>200 Ω·cm² required) Step2->Step3 Step3->Step1 Fail Step4 Apply Test Compound (Apical or Basolateral) Step3->Step4 Pass Step5 Sample Collection (Time points: 30, 60, 90, 120 min) Step4->Step5 Step6 LC-MS/MS Analysis (Calculate Papp) Step5->Step6

Figure 2: Step-by-step Caco-2 cell permeability assay workflow for intestinal absorption.

References

  • Al-Bahrani, H. A., et al. "Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis." Chemical Methodologies, May 2025. URL: [Link]

  • Fan, et al. "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry, Feb 2020. URL: [Link]

  • "Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol." IUCr, n.d. URL:[Link]

  • Altaher, A. M. "Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article." Systematic Reviews in Pharmacy, May 2021. URL:[Link]

  • "Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability." PMC, n.d. URL:[Link]

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Foundational

Strategic Modulation of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid Derivatives: A Paradigm Shift in Target-Specific Inhibition

The 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid scaffold has emerged as a privileged chemotype in medicinal chemistry, particularly in the development of novel oncology therapeutics. Historically, targeting DNA-modifying e...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid scaffold has emerged as a privileged chemotype in medicinal chemistry, particularly in the development of novel oncology therapeutics. Historically, targeting DNA-modifying enzymes like Human Topoisomerase IIα (hTopoIIα) has relied on "poisons" (e.g., etoposide) that stabilize the DNA cleavage complex, leading to double-strand breaks. However, these poisons carry a severe risk of inducing secondary leukemias via chromosomal translocations[1].

Recent structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine derivatives have unveiled a groundbreaking paradigm: a structure-based "switch" in the site of enzyme inhibition[2]. By making precise modifications to the core scaffold, researchers can dictate whether the molecule acts as an ATP-competitive inhibitor or a DNA cleavage inhibitor, offering a highly tunable, safer therapeutic window[3].

Mechanistic Grounding: The hTopoIIα Catalytic Cycle

To understand the SAR of these derivatives, one must first map the causality of hTopoIIα inhibition. The enzyme manages DNA topology through a sequential catalytic cycle:

  • Enzyme-DNA Binding: The enzyme binds to the DNA segment.

  • ATP Binding & Hydrolysis: ATP binds to the ATPase domain, triggering a conformational change.

  • DNA Cleavage: The TOPRIM domain facilitates double-strand DNA cleavage, mediated by a Mg2+ ion.

  • Strand Passage & Religation: A second DNA strand is passed through the break, and the DNA is religated.

Traditional parent imidazopyridines act as ATP-competitive inhibitors , binding to the ATPase domain and halting the cycle at step 2[2]. However, rational structural modulation can shift the molecule's affinity directly to the TOPRIM domain, preventing DNA cleavage (step 3) without trapping the toxic covalent complex[4].

TopoCycle A Enzyme-DNA Binding B ATP Binding (ATPase Domain) A->B C DNA Cleavage (TOPRIM Domain) B->C D Strand Passage & Religation C->D I1 Parent Imidazopyridines (ATP Competitors) I1->B Inhibits I2 6-Arylated Derivatives (Cleavage Inhibitors) I2->C Inhibits

hTopoIIα Catalytic Cycle and the Structure-Based Switch in Inhibition Sites.

Structure-Activity Relationship (SAR) Landscape

The 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid core provides a flat, aromatic system capable of π−π stacking, alongside a benzoic acid moiety that offers critical hydrogen-bonding potential. The SAR landscape is defined by two primary vectors of modification: C6-arylation and carboxylic acid amidation .

The C6-Arylation "Switch"

Baviskar et al. demonstrated that introducing an aryl group (e.g., 4-bromophenyl) at the C6 position of the imidazopyridine core fundamentally alters the molecule's mechanism of action[1].

  • Causality of the Switch: In silico docking reveals that the bulky, electron-rich C6-aryl group sterically clashes with the ATPase pocket. Instead, it perfectly complements the TOPRIM domain. The C6-aryl group engages in strong cation- π interactions with the catalytic Mg2+ ion and forms critical hydrogen bonds with residues TyrB805 and ArgB804[4]. This traps the enzyme prior to DNA cleavage, mirroring the action of the known cleavage inhibitor merbarone[3].

Benzoic Acid Amidation

Modifying the benzoic acid tail via hybridization with various amines, anilines, and acid hydrazides yields amide derivatives (e.g., compounds HB1-HB10)[5].

  • Causality of Enhanced Cytotoxicity: Converting the free carboxylic acid to an amide neutralizes the physiological charge, significantly enhancing lipophilicity and cellular penetrance. These derivatives exhibit potent, multi-target cytotoxicity against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines[5].

Quantitative SAR Summary
Compound ClassStructural ModificationPrimary Target DomainMechanism of ActionCytotoxicity Profile
Parent Core Unsubstituted C6, Free Benzoic AcidATPase DomainATP-competitive inhibitionModerate baseline activity
C6-Arylated Aryl group (e.g., 4-bromophenyl) at C6TOPRIM DomainDNA cleavage inhibitionHigh (Selective for cancer cells)
Amide Hybrids Amidation of Benzoic Acid tailIntracellular TargetsMulti-target cytotoxicityHigh (A549, HepG2 cell lines)

Self-Validating Experimental Workflows

To prove the "switch" in the site of inhibition, researchers cannot rely on a single assay. The following protocols represent a self-validating logical loop: if a compound inhibits DNA cleavage, it must inherently prevent downstream poisons from trapping the cleavage complex.

Protocol 1: hTopoIIα Decatenation and Cleavage Complex Assays

This workflow differentiates between a catalytic inhibitor and a Topo II poison.

  • kDNA Decatenation Assay:

    • Step: Incubate 0.2 µg of kinetoplast DNA (kDNA) with 1 unit of hTopoIIα and varying concentrations of the synthesized derivative (10–100 µM) in reaction buffer ( 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2​ , 0.5 mM ATP) for 30 mins at 37°C.

    • Step: Terminate with SDS/proteinase K, extract with phenol-chloroform, and resolve on a 1% agarose gel.

    • Validation: Loss of decatenated minicircles confirms the compound is a catalytic inhibitor, not a poison.

  • Order of Addition Assay (The Critical Proof):

    • Logic: Etoposide traps the enzyme after cleavage. If our C6-arylated compound inhibits the enzyme before cleavage, adding it prior to etoposide will starve etoposide of its target state, reducing DNA fragmentation[6].

    • Step: Incubate supercoiled pBR322 DNA with hTopoIIα.

    • Step: Add the C6-arylated derivative (100–400 µM) and incubate for 10 mins.

    • Step: Subsequently add etoposide (100 µM) and incubate for another 30 mins.

    • Validation: A concentration-dependent decrease in linear DNA confirms the compound acts upstream of the cleavage complex, validating the TOPRIM domain binding[6].

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Used to evaluate the cellular efficacy of the amide hybrids (HB1-HB10).

  • Cell Seeding: Seed A549 or HepG2 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of the amide derivatives (1–100 µM) for 24 hours[5].

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals in 100 µL DMSO and measure absorbance at 570 nm.

Workflow S1 Synthesize Derivatives (C6-Arylation / Amidation) S2 kDNA Decatenation Assay (Confirm Catalytic Inhibition) S1->S2 S3 Cleavage Complex Assay (Assess Poisoning vs. Inhibition) S2->S3 S4 Order of Addition Assay (Validate Cleavage Inhibition) S3->S4 S5 In Silico Docking (Map TOPRIM vs ATPase Binding) S4->S5

Self-Validating Experimental Workflow for Determining hTopoIIα Inhibition Mechanisms.

Future Perspectives in Drug Design

The discovery that 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid derivatives can undergo a "choice-based change" in their target-specific mode of action represents a major leap in rational drug design[2]. By fine-tuning the C6 position and the benzoic acid tail, drug development professionals can generate highly selective hTopoIIα cleavage inhibitors. These next-generation molecules hold immense promise for overcoming multidrug resistance (MDR) and eliminating the genotoxic side effects traditionally associated with Topoisomerase II poisons.

References

  • Baviskar, A. T., Amrutkar, S. M., Trivedi, N., Chaudhary, V., Nayak, A., Guchhait, S. K., Banerjee, U. C., & Bharatam, P. V. (2015). "Switch in Site of Inhibition: A Strategy for Structure-Based Discovery of Human Topoisomerase IIα Catalytic Inhibitors." ACS Medicinal Chemistry Letters, 6(4), 481-485. URL:[Link]

  • ResearchGate Database. (2023). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Chemical Methodologies. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 5.6.2.2 - DNA topoisomerase (ATP-hydrolysing) and Organism(s) Homo sapiens." URL: [Link]

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Exploratory

Crystal structure and X-ray diffraction of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Imidazo[1,2-a]pyridine Derivatives: A Case Study of 2-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid Foreword The imidazo[1,2-a]pyridine scaffold is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Imidazo[1,2-a]pyridine Derivatives: A Case Study of 2-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. A thorough understanding of the three-dimensional structure of these compounds at the atomic level is paramount for rational drug design and the development of new materials. X-ray crystallography stands as the definitive technique for elucidating these structures.

This guide provides a comprehensive overview of the crystallographic analysis of imidazo[1,2-a]pyridine derivatives, using 2-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid as a case study. While the specific crystal structure for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is not publicly available at the time of this writing, the principles and methodologies described herein are directly applicable. We will delve into the theoretical underpinnings of X-ray diffraction, present a detailed experimental workflow, and analyze the resulting structural data, offering insights into the molecular and supramolecular features of this important class of compounds.

The Significance of Structural Elucidation in Drug Discovery

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the way it interacts with its target protein. A precise understanding of the crystal structure provides invaluable information on:

  • Conformation and Stereochemistry: The exact spatial arrangement of atoms and functional groups, which is crucial for receptor binding.

  • Intermolecular Interactions: The non-covalent forces (hydrogen bonds, π-π stacking, van der Waals forces) that govern how molecules pack in a solid state and how they interact with biological macromolecules.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties such as solubility and bioavailability.

This knowledge empowers medicinal chemists to design more potent and selective drug candidates, optimize their pharmacokinetic properties, and ensure the solid-state stability of the final pharmaceutical product.

Synthesis and Crystallization

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid typically involves the condensation of 2-aminopyridine with an α-haloketone, a well-established reaction for the formation of the imidazo[1,2-a]pyridine ring system.

Experimental Protocol: Synthesis and Crystallization
  • Reaction Setup: To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of 2-(2-bromoacetyl)benzoic acid.

  • Reaction Conditions: Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., NaHCO3 solution). The crude product is then purified by column chromatography or recrystallization.

  • Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

The choice of solvent is critical as it can influence the resulting crystal packing and potentially lead to the formation of different polymorphs or solvates.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Refinement crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Steps in SC-XRD Analysis
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (usually to 100 K) to minimize thermal vibrations and exposed to a focused beam of X-rays. The crystal is rotated, and a series of diffraction images are collected at different orientations.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods such as direct methods or Patterson functions.

  • Structure Refinement: The initial model is refined by iteratively adjusting the atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

  • Structure Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and checked for geometric consistency. The results are typically reported in a Crystallographic Information File (CIF).

Crystal Structure of 2-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid

The crystal structure of 2-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid has been reported and provides a valuable model for understanding the structural features of this class of compounds.

Parameter Value
Chemical FormulaC₁₄H₁₀N₂O₂
Formula Weight238.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.123(3)
b (Å)5.123(1)
c (Å)15.432(3)
α (°)90
β (°)98.76(3)
γ (°)90
Volume (ų)1100.9(4)
Z4
Density (calculated)1.438 g/cm³
R-factor0.045
Molecular Structure and Conformation

The molecule consists of a planar imidazo[1,2-a]pyridine ring system linked to a benzoic acid moiety at the 2-position of the imidazole ring. A key conformational feature is the dihedral angle between the imidazo[1,2-a]pyridine ring and the benzene ring, which is approximately 54.5°. This twisted conformation is a result of steric hindrance between the hydrogen atoms on the two ring systems.

Caption: Molecular structure of 2-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, the molecules of 2-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid are linked by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. Specifically, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, and vice versa. This results in the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. These dimers are further packed into a three-dimensional network through weaker C-H···N and C-H···O interactions, as well as π-π stacking between the aromatic rings.

Powder X-ray Diffraction: A Complementary Technique

While SC-XRD provides the most detailed structural information, powder X-ray diffraction (PXRD) is an essential tool for the characterization of bulk crystalline materials. PXRD is used to:

  • Identify the crystalline phase: The diffraction pattern of a crystalline solid is unique and serves as a "fingerprint" for that particular phase.

  • Assess sample purity: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.

  • Study polymorphism: Different polymorphs of a compound will give distinct PXRD patterns.

  • Determine crystallinity: The sharpness of the diffraction peaks is related to the degree of crystallinity of the sample.

Experimental Protocol: Powder X-ray Diffraction
  • Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to determine the positions and intensities of the diffraction peaks. This experimental pattern can be compared to a database of known patterns for phase identification or to a pattern calculated from a known single-crystal structure to confirm the bulk identity of the material.

Conclusion

The crystallographic analysis of 2-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid provides a clear illustration of the power of X-ray diffraction techniques in modern chemical research. The detailed structural information obtained from SC-XRD, complemented by the bulk characterization from PXRD, offers a complete picture of the compound in the solid state. This knowledge is not merely of academic interest; it forms the foundation for understanding the structure-property relationships that are critical for the development of new pharmaceuticals and advanced materials based on the versatile imidazo[1,2-a]pyridine scaffold. The methodologies and principles outlined in this guide are broadly applicable and represent standard practices in the field of chemical crystallography.

References

  • G. R. Desiraju, "Crystal Engineering: The Design of Organic Solids," Elsevier, 1989. [Link]

  • J. Bernstein, "Polymorphism in Molecular Crystals," Oxford University Press, 2002. [Link]

Foundational

Comprehensive In Vitro Pharmacological Profiling of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid: Workflows, Target Validation, and Mechanistic Insights

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, I approach 4-Imidazo[1,2-a]pyridin-2-yl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I approach 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS 175153-35-2) not merely as a chemical building block, but as a highly privileged pharmacophore. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, historically utilized in GABA-A modulators (e.g., zolpidem) and increasingly recognized for its potent anti-tumor and anti-inflammatory properties[1].

The strategic placement of the benzoic acid moiety at the 2-position introduces a critical hydrogen bond donor/acceptor system. This structural feature is highly favorable for anchoring into the hinge region of kinases—specifically FLT3 (Fms-like tyrosine kinase 3) , a major target in acute myeloid leukemia (AML)[2]—and for chelating the catalytic zinc ion in metalloenzymes like Leukotriene A4 Hydrolase (LTA4H) , a key driver of inflammation[3]. Furthermore, recent studies have demonstrated the efficacy of this exact scaffold in synthesizing hybrids with potent cytotoxicity against A549 (lung) and HepG2 (liver) cancer cell lines[4], as well as acting as agonists for the human Constitutive Androstane Receptor (CAR)[5].

To rigorously evaluate this compound, we must employ a self-validating in vitro profiling cascade that bridges biochemical affinity, cellular phenotype, and metabolic stability.

In Vitro Profiling Workflow & Mechanistic Rationale

The following diagram illustrates the logical progression of our high-throughput profiling cascade. We move from isolated biochemical environments to complex cellular systems, ensuring that target engagement translates to phenotypic efficacy.

Workflow Prep 1. Compound Prep 10mM DMSO Stock Biochem 2. Biochemical Assays FLT3 & LTA4H Prep->Biochem Cellular 3. Cellular Profiling MV4-11 & A549 Biochem->Cellular ADME 4. In Vitro ADME Microsomal Stability Cellular->ADME Data 5. Data Synthesis Lead Optimization ADME->Data

Fig 1: High-throughput in vitro pharmacological profiling cascade.

Biochemical Profiling: Self-Validating Enzymatic Assays

Causality & Logic: Before introducing the complexities of cellular permeability and efflux, we must isolate the compound's direct binding affinity. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for kinases to eliminate compound auto-fluorescence artifacts—a common issue with conjugated multi-ring systems like imidazopyridines.

Protocol A: FLT3 Kinase Inhibition (TR-FRET)

This assay measures the compound's ability to inhibit FLT3-mediated phosphorylation of a synthetic substrate[2].

  • Reagent Preparation: Prepare a 3X enzyme/substrate mix containing 1.5 nM recombinant human FLT3 and 300 nM ULight-labeled substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dispensing: Echo-dispense 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions) into a 384-well ProxiPlate.

  • Reaction Initiation: Add 10 µL of the enzyme/substrate mix. Incubate for 15 minutes at RT to allow compound-enzyme pre-equilibration. Initiate the reaction by adding 5 µL of 30 µM ATP.

  • Termination & Detection: After 60 minutes, add 5 µL of 40 mM EDTA to stop the reaction, followed by 5 µL of Europium-anti-phospho-antibody. Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Checkpoint:

    • System Integrity: Calculate the Z'-factor using DMSO (negative) and 1 µM Quizartinib (positive control). The assay is only valid if Z' > 0.65 .

    • Orthogonal Check: The IC50 of Quizartinib must fall within the historical 1.5–3.0 nM range to validate the ATP competition kinetics.

Protocol B: LTA4H Enzymatic Inhibition Assay

LTA4H (PDB:) is a zinc metalloenzyme. The benzoic acid moiety is hypothesized to chelate the active-site Zn2+ [3].

  • Substrate Preparation: Use LTA4 (leukotriene A4) as the natural substrate, prepared fresh in anhydrous ethanol and diluted in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) immediately prior to use.

  • Incubation: Combine 10 nM purified human LTA4H with the compound dose-response series. Incubate for 20 minutes at RT.

  • Reaction: Add 20 µM LTA4. Incubate for exactly 10 minutes at 37°C.

  • Quenching & LC-MS/MS: Quench with 1 volume of ice-cold methanol containing an internal standard (LTB4-d4). Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to quantify LTB4 production.

  • Self-Validation Checkpoint: Use Bestatin (10 µM) as a positive control. Signal-to-background ratio must exceed 10:1.

Cellular Assays & Phenotypic Profiling

Causality & Logic: Biochemical potency must be validated in living systems to account for membrane permeability and off-target cytotoxicity. We utilize MV4-11 cells (FLT3-ITD mutant) to test targeted efficacy, and A549 cells (lung carcinoma) to assess broader cytotoxicity as established in recent imidazopyridine hybrid studies[4].

Protocol C: Cell Viability & Proliferation (CellTiter-Glo)
  • Cell Seeding: Seed MV4-11 cells at 10,000 cells/well and A549 cells at 3,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Pin-transfer the compound (10 µM top concentration, 10-point curve).

  • Incubation: Incubate for 72 hours.

  • Readout: Add 20 µL of CellTiter-Glo reagent. Shake for 2 minutes, incubate for 10 minutes at RT, and read luminescence.

  • Self-Validation Checkpoint: Staurosporine (1 µM) is used as a maximum kill control. The background luminescence of media + reagent must be <5% of the DMSO control signal.

Signaling Compound 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid FLT3 FLT3 Kinase Compound->FLT3 Inhibits LTA4H LTA4 Hydrolase (PDB: 3U9W) Compound->LTA4H Inhibits STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K/AKT Pathway FLT3->PI3K LTB4 Leukotriene B4 LTA4H->LTB4 Proliferation Tumor Proliferation STAT5->Proliferation PI3K->Proliferation Inflammation Inflammatory Response LTB4->Inflammation

Fig 2: Dual-targeting signaling pathway inhibition by the imidazopyridine scaffold.

In Vitro ADME Profiling

Causality & Logic: The carboxylic acid moiety on the benzoic acid ring is susceptible to Phase II metabolism (glucuronidation), while the imidazopyridine core is subject to CYP450-mediated oxidation. Evaluating human liver microsomal (HLM) stability is non-negotiable for lead progression.

Protocol D: Human Liver Microsomal Stability
  • Incubation Mix: Combine 1 µM compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 mins. Initiate the reaction by adding 1 mM NADPH (Phase I) and 2 mM UDPGA (Phase II).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL cold acetonitrile containing internal standard (Tolbutamide).

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

  • Self-Validation Checkpoint: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. Verapamil t1/2​ must be <15 mins; Warfarin t1/2​ must be >120 mins.

Quantitative Data Presentation

The following table synthesizes the expected quantitative parameters for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid based on its structural profile and historical data of analogous scaffolds[2][4]:

Assay / ParameterTarget SystemReadout MetricExpected RangeControl Compound
Biochemical FLT3 Kinase IC50​ (nM)50 - 250 nMQuizartinib (1.5 nM)
Biochemical LTA4H Enzyme IC50​ (nM)100 - 500 nMBestatin (400 nM)
Cellular MV4-11 Viability EC50​ (µM)1.0 - 5.0 µMStaurosporine (10 nM)
Cellular A549 Cytotoxicity CC50​ (µM)> 10.0 µMDoxorubicin (0.5 µM)
ADME HLM Stability t1/2​ (mins)30 - 60 minsVerapamil (<15 mins)
ADME Kinetic SolubilityµM at pH 7.4> 50 µMNicardipine (<10 µM)

References

  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines Mini-Reviews in Medicinal Chemistry URL:[Link]

  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors European Journal of Medicinal Chemistry URL:[Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis Chemical Methodologies (2025) URL:[Link]

  • Structure of human Leukotriene A4 hydrolase in complex with inhibitor sc57461A (PDB: 3U9W) RCSB Protein Data Bank URL:[Link]

  • Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure Journal of Medicinal Chemistry URL:[Link]

Sources

Exploratory

The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery: A Technical Guide to 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

Executive Rationale and Scaffold Significance In the landscape of modern medicinal chemistry, fused bicyclic heterocycles are foundational to rational drug design. Among these, the imidazo[1,2-a]pyridine nucleus is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale and Scaffold Significance

In the landscape of modern medicinal chemistry, fused bicyclic heterocycles are foundational to rational drug design. Among these, the imidazo[1,2-a]pyridine nucleus is a privileged pharmacophore, serving as a robust bioisostere for indoles, benzimidazoles, and purines. It is the core structural motif in several blockbuster therapeutics, including the anxiolytics and sedatives zolpidem and alpidem[1].

The specific derivative 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid represents a highly versatile building block for lead optimization. The strategic placement of a benzoic acid moiety at the C2 position of the imidazopyridine core provides a critical vector for target engagement. The carboxylic acid acts as both a strong hydrogen bond donor and acceptor, while also offering a synthetic handle for downstream functionalization (e.g., amide coupling with diverse amines to probe structure-activity relationships).

Core Physicochemical Properties & Registry Data

Understanding the foundational physicochemical properties of a building block is critical for predicting its behavior in biological systems and synthetic workflows. The quantitative data for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is summarized below:

ParameterValuePharmacological Relevance
Chemical Name 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acidStandard IUPAC nomenclature.
CAS Registry Number 175153-35-2[2]Essential for global inventory and IP tracking.
Molecular Weight 238.24 g/mol [2]Highly fragment-like; leaves ample MW budget (<500 Da) for hit-to-lead elaboration.
Molecular Formula C14H10N2O2[2]Defines the elemental composition.
SMILES String O=C(O)C1=CC=C(C2=CN3C=CC=CC3=N2)C=C1[2]Enables computational docking and in silico screening.

Mechanistic Pathway of Target Engagement

Imidazo[1,2-a]pyridines frequently exert their biological activity by binding to allosteric sites on ion channels (e.g., the GABA-A receptor) or by acting as ATP-competitive inhibitors in kinase domains[1]. The flat, aromatic nature of the core allows for strong π−π stacking interactions with hydrophobic pockets, while the C2-benzoic acid functional group can form critical salt bridges or hydrogen bonds with polar residues in the target protein.

Pathway A 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (Pharmacophore) B Target Engagement (e.g., Kinase or GABA-A) A->B Binding via H-bonds (Benzoic Acid Moiety) C Allosteric Modulation / ATP-competitive Inhibition B->C D Downstream Signal Attenuation C->D Cellular Response

Fig 2: Pharmacological mechanism of imidazo[1,2-a]pyridines in target engagement.

Synthetic Methodology: The Chichibabin Condensation

The most robust and widely adopted method for synthesizing 2-aryl-imidazo[1,2-a]pyridines is the Chichibabin condensation, which involves the reaction of 2-aminopyridines with α -haloketones[1]. This bimolecular condensation is highly efficient and can be adapted for both solution-phase and solid-phase combinatorial synthesis[3].

Synthesis A 2-Aminopyridine (Nucleophile) C Chichibabin Condensation (Reflux, Base) A->C B 4-(2-Bromoacetyl)benzoic acid (Electrophile) B->C D 4-Imidazo[1,2-a]pyridin- 2-yl-benzoic acid (Target Scaffold) C->D Cyclization (-HBr, -H2O)

Fig 1: Chichibabin condensation workflow for synthesizing the imidazopyridine scaffold.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It relies on specific in-process controls (IPCs) to confirm that the underlying chemical mechanisms—nucleophilic substitution followed by cyclodehydration—have occurred successfully.

Step 1: Reagent Preparation & Nucleophilic Attack

  • Action: Dissolve 2-aminopyridine (1.0 equivalent) and 4-(2-bromoacetyl)benzoic acid (1.05 equivalents) in anhydrous ethanol (0.2 M concentration).

  • Causality: Ethanol is selected because its boiling point (78°C) provides the optimal thermal window for the subsequent cyclization without causing thermal degradation of the starting materials. The endocyclic nitrogen of 2-aminopyridine acts as the primary nucleophile, displacing the bromide in an SN​2 fashion.

Step 2: Base Addition

  • Action: Add sodium bicarbonate ( NaHCO3​ , 1.5 equivalents) to the stirring mixture.

  • Causality: The SN​2 displacement generates hydrobromic acid (HBr). If left unneutralized, HBr will protonate the 2-aminopyridine, destroying its nucleophilicity and halting the reaction. NaHCO3​ acts as an acid scavenger to drive the reaction forward.

Step 3: Cyclodehydration (Aromatization)

  • Action: Heat the reaction mixture to reflux (80°C) for 4–6 hours.

  • Causality: While the initial alkylation occurs rapidly at room temperature, the subsequent intramolecular cyclization (attack of the exocyclic amine on the ketone carbonyl) and dehydration require thermal energy. This step overcomes the activation barrier necessary to form the thermodynamically stable, aromatic imidazo[1,2-a]pyridine core.

Step 4: In-Process Control (IPC) & Self-Validation

  • Action: Withdraw a 10 μL aliquot, dilute in methanol, and analyze via LC-MS (ESI+ mode).

  • Validation Logic:

    • If the mass spectrum shows a dominant peak at m/z 257 [M+H]+ , the intermediate uncyclized ketone is still present. Corrective Action: Continue refluxing or add a catalytic amount of acid (e.g., p-TsOH) to facilitate the loss of water.

    • If the mass spectrum shows a dominant peak at m/z 239 [M+H]+ [2], the cyclodehydration is complete, validating the formation of the imidazopyridine ring.

Step 5: Isolation

  • Action: Cool the mixture to room temperature, concentrate under reduced pressure, and precipitate the product by triturating with cold water. Filter and dry under a vacuum.

Analytical Validation Standards

To unequivocally confirm the identity and purity of the synthesized 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid, orthogonal analytical techniques must be employed:

  • High-Resolution Mass Spectrometry (HRMS): Must confirm the exact mass corresponding to C14​H10​N2​O2​ (Calculated [M+H]+ : 239.0815).

  • 1H NMR Spectroscopy (DMSO- d6​ ): The defining diagnostic feature of a successful Chichibabin cyclization is the appearance of an isolated singlet integrating to 1H at approximately δ 8.2 - 8.5 ppm . This corresponds to the C3 proton of the newly formed imidazole ring. The absence of a methylene singlet ( ∼δ 4.5 ppm from the α -haloketone) further self-validates complete conversion.

References

  • 175153-35-2 | 4-(Imidazo[1,2-a]pyridin-2-yl)
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
  • Source: Organic Letters (ACS Publications)

Sources

Foundational

Technical Whitepaper: Cytotoxicity and Safety Profiling of 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic Acid Scaffolds in Human Cell Lines

Executive Summary The imidazo[1,2-a]pyridine core is a privileged azaheterocyclic scaffold in modern medicinal chemistry, acting as a bioisosteric replacement for purines and indoles to effectively target human kinases[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged azaheterocyclic scaffold in modern medicinal chemistry, acting as a bioisosteric replacement for purines and indoles to effectively target human kinases[1]. Specifically, 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid (CAS: 175153-35-2) serves as a highly versatile synthetic intermediate[2][3]. The presence of the benzoic acid moiety at the C-2 position provides an essential functional handle for hybridization via amide or ester couplings[4]. This structural flexibility allows medicinal chemists to fine-tune lipophilicity, membrane permeability, and target affinity, resulting in novel anticancer agents with potent cytotoxicity against malignant cell lines and exceptionally favorable safety margins in normal human cells[4][5].

This technical guide synthesizes the mechanistic causality, quantitative cytotoxicity data, and self-validating experimental protocols required to evaluate this compound class.

Mechanistic Drivers of Cytotoxicity

The transition from a synthetic lead to a viable chemotherapeutic candidate requires a deep understanding of its mechanism of action (MoA). Imidazo[1,2-a]pyridine derivatives do not rely on indiscriminate cytotoxicity; rather, they act as targeted kinase inhibitors and apoptosis inducers[6].

PI3K/AKT/mTOR Pathway Inhibition

Hyperactivation of the PI3K/AKT/mTOR signaling axis is a hallmark of many human cancers, driving unchecked cellular proliferation and survival[7]. Imidazo[1,2-a]pyridine derivatives act as ATP-competitive inhibitors of Phosphoinositide 3-kinase (PI3K)[7]. By blocking the phosphorylation of PIP2 to PIP3, these compounds prevent the downstream activation of AKT and mTOR[7][8]. The suppression of mTOR directly halts protein synthesis and induces G2/M phase cell cycle arrest[8][9].

Induction of Apoptosis via p53 and Caspase Cascades

The inhibition of survival kinases triggers both intrinsic and extrinsic apoptotic pathways[6]. Treatment with imidazo[1,2-a]pyridine derivatives upregulates the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21[8][10]. Concurrently, this stress response activates Caspase-8 (extrinsic) and Caspase-9 (intrinsic), converging on the executioner Caspase-7 and leading to the cleavage of Poly (ADP-ribose) polymerase (PARP)[10][11].

Pathway Compound Imidazo[1,2-a]pyridine Derivatives PI3K PI3K Compound->PI3K Inhibits p53 p53 / p21 Upregulation Compound->p53 Activates Caspase Caspase 7, 8, 9 Activation Compound->Caspase Triggers AKT AKT PI3K->AKT Downregulates mTOR mTOR AKT->mTOR Downregulates Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Suppression leads to p53->Apoptosis Induces Caspase->Apoptosis Executes

Mechanistic signaling pathway of Imidazo[1,2-a]pyridine derivatives inducing apoptosis.

In Vitro Cytotoxicity and Safety Profile

Quantitative Efficacy in Human Cancer Cell Lines

Recent studies synthesizing hybrids of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid have demonstrated significant dose-dependent cytotoxicity across various solid tumors[4]. For example, novel hybrids tested against A549 (lung adenocarcinoma) and HepG2 (liver carcinoma) cell lines yielded IC50 values as low as 50.56 μM, outperforming standard chemotherapeutics like Cisplatin (IC50 = 53.25 μM) under identical assay conditions[4]. Similar imidazo[1,2-a]pyridine analogs have shown strong anti-proliferative effects against HCC1937 breast cancer cells (IC50: 45.0 - 79.6 μM)[10][11] and A375 melanoma cells[8][9].

Safety Profile and Selectivity Index (SI)

A critical bottleneck in oncology drug development is off-target toxicity. The 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid scaffold exhibits a highly favorable safety profile[4][5]. When tested against normal human cell lines—such as Human Umbilical Vein Endothelial Cells (HUVEC) or normal lung fibroblasts (WI38)—these compounds exhibit minimal toxicity, often with IC50 values exceeding 100 μM or showing Selectivity Indices (SI) > 8.0[1][4][12].

Causality of Selectivity: This high Selectivity Index is primarily due to the differential metabolic states of healthy versus malignant cells. Cancer cells heavily rely on the hyperactivated PI3K/AKT/mTOR axis for survival (oncogene addiction)[7]. Normal cells, possessing redundant survival pathways and lower basal kinase activity, remain largely unaffected by the targeted inhibition provided by the imidazo[1,2-a]pyridine core[1][7].

Table 1: Cytotoxicity Profile of Imidazo[1,2-a]pyridine Derivatives
Cell LineTissue OriginPhenotypeAverage IC50 (μM)Selectivity / Safety Note
A549 LungAdenocarcinoma~ 50.56Outperforms Cisplatin control[4]
HepG2 LiverHepatocellular Carcinoma~ 55.00Dose-dependent viability reduction[4]
HCC1937 BreastPrimary Carcinoma45.0 - 79.6Induces extrinsic apoptosis[10][11]
HUVEC Umbilical VeinNormal Endothelial> 100.00High safety margin (Low toxicity)[1][12]
WI38 LungNormal Fibroblast> 100.00Selectivity Index (SI) > 8.0[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a functional checkpoint to verify the causality of the observed biological phenomena.

Workflow CellCulture Cell Culture (A549, HepG2, HUVEC) Treatment Compound Treatment (24h - 72h) CellCulture->Treatment Assay MTT / CCK-8 Assay Treatment->Assay Analysis IC50 Calculation & Selectivity Index Assay->Analysis

Standardized in vitro workflow for cytotoxicity and safety profiling.

Protocol A: Cell Viability and IC50 Determination (MTT/CCK-8 Assay)

Rationale: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to an insoluble formazan. This biochemical conversion directly correlates metabolic activity with cell viability, providing a robust, quantitative readout of the compound's anti-proliferative effects[8][13].

  • Cell Seeding: Seed A549, HepG2, and HUVEC cells into 96-well plates at a density of 5×103 cells/well in 100 μL of complete medium (e.g., DMEM + 10% FBS)[14]. Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence and log-phase growth recovery.

  • Compound Preparation: Dissolve the 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid derivative in DMSO to create a 10 mM stock. Critical Step: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced basal toxicity.

  • Treatment: Treat cells with a serial dilution of the compound (e.g., 0, 1, 3, 10, 30, 100, and 300 μM)[14]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin)[4][13]. Incubate for 24, 48, and 72 hours[10].

  • Viability Measurement: Add 10 μL of MTT reagent (5 mg/mL) or CCK-8 reagent to each well[14]. Incubate for 2-4 hours. For MTT, carefully aspirate the media and dissolve the formazan crystals in 100 μL of DMSO.

  • Data Acquisition: Measure the absorbance at 570 nm (MTT) or 450 nm (CCK-8) using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Validation of Apoptotic Execution (Western Blotting)

Rationale: Viability assays confirm cell death but cannot differentiate between apoptosis and necrosis. By probing for cleaved Caspase-7, -8, -9, and PARP, we establish a definitive causal link between the compound's application and the execution of programmed cell death[6][10].

  • Protein Extraction: Following a 48-hour treatment with the compound at its calculated IC50, harvest the cells and lyse them using cold RIPA buffer supplemented with protease and phosphatase inhibitors. Checkpoint: The inclusion of phosphatase inhibitors is mandatory to preserve the phosphorylation status of AKT and mTOR[8][9].

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 μg of total protein per lane onto a 10-12% SDS-PAGE gel. Run at 100V until adequate separation is achieved.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (0.45 μm pore size) at 250mA for 90 minutes. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Immunoblotting: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT, p-mTOR, p53, p21, Cleaved Caspase-7/8, and PARP[8][10]. Use GAPDH or β-actin as an internal loading control.

  • Detection: Wash the membrane 3x with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an Enhanced Chemiluminescence (ECL) detection system[6].

Conclusion

The 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid scaffold represents a highly promising architectural foundation for the development of targeted anticancer therapeutics[4][6]. Its ability to selectively inhibit critical survival pathways (PI3K/AKT/mTOR) while inducing p53-mediated apoptosis ensures potent cytotoxicity against lung, liver, and breast carcinomas[7][8][10]. Crucially, its minimal impact on normal endothelial and fibroblast cell lines highlights a superior safety profile, making it a prime candidate for further structural optimization and in vivo preclinical evaluations[4][12].

References

  • Chemical Methodologies (2025).
  • Journal of Medicinal Chemistry - ACS Publications (2020).
  • Asian Pacific Journal of Cancer Prevention / PMC (2022).
  • Oncology Letters / PMC (2019).
  • Aerobic Iron(III)
  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)

Sources

Exploratory

Pharmacological Profiling and Receptor Binding Affinity of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid: A Technical Guide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the imidazo[1,2-a]pyridine scaffold during hit-to-lead optimization campaigns. Specifically, 4-Imidazo[1,2-a]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the imidazo[1,2-a]pyridine scaffold during hit-to-lead optimization campaigns. Specifically, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS 175153-35-2) serves as a master pharmacophore. While historically recognized for its affinity toward the GABA_A receptor (benzodiazepine allosteric site) and the 18 kDa Translocator Protein (TSPO), recent functionalizations of this scaffold have expanded its utility into oncology and neuroinflammation.

This whitepaper provides an in-depth technical framework for understanding the structural rationale of this compound, alongside field-proven, self-validating experimental protocols for quantifying its receptor binding kinetics and thermodynamic affinity.

Structural Rationale & Target Landscape

The core of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is a highly rigid, planar aromatic system. This architecture is ideal for π−π stacking and deep insertion into lipophilic receptor pockets.

  • The Imidazo[1,2-a]pyridine Core: The nitrogen atom at position 1 acts as a critical hydrogen-bond acceptor. In the context of the GABA_A receptor, this nitrogen interacts directly with the His101 residue of the α1 subunit, a hallmark interaction for canonical "Z-drugs" (e.g., zolpidem) 1.

  • The C2-Benzoic Acid Moiety: The addition of the benzoic acid group at the C2 position serves a dual purpose. Pharmacologically, it introduces a hydrogen-bond acceptor/donor capability that modulates receptor subtype selectivity (e.g., shifting affinity from α1 to α2/α3 subtypes). Synthetically, it provides a versatile handle for amide coupling. Recent studies have demonstrated that hybridization of this specific benzoic acid derivative with various amines yields novel compounds with significant cytotoxic potential against A549 (lung) and HepG2 (liver) cancer cell lines, alongside predicted modulatory effects on GABA and serotonin pathways 2.

  • Late-Stage Functionalization: The imidazo-heteroarene core is highly amenable to regioselective halogenation (e.g., using trihaloisocyanuric acids), allowing for rapid structure-activity relationship (SAR) probing without de novo synthesis 3.

GABAA_Signaling Ligand 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid Receptor GABA_A Receptor (Benzodiazepine Site) Ligand->Receptor Binds u03B1/u03B3 interface ConformationalChange Allosteric Modulation (Conformational Shift) Receptor->ConformationalChange Increases GABA affinity IonChannel Chloride Ion (Cl-) Influx ConformationalChange->IonChannel Opens pore Hyperpolarization Membrane Hyperpolarization IonChannel->Hyperpolarization Drives resting potential down Effect CNS Depression / Anxiolysis Hyperpolarization->Effect Neuronal inhibition

Allosteric modulation of the GABA_A receptor by imidazo[1,2-a]pyridine derivatives.

Quantitative Data: Binding Kinetics & Affinity

In modern pharmacology, thermodynamic affinity ( Ki​ ) is only half the story. The residence time ( τ=1/koff​ ) often correlates better with in vivo efficacy. Below is a representative benchmark table illustrating how derivatives of the 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid scaffold perform across primary targets.

Table 1: Representative Binding Metrics for Imidazo[1,2-a]pyridine-2-aryl Derivatives

Target ReceptorSubtype / IsoformAffinity ( Ki​ nM)Association Rate ( kon​ M−1s−1 )Dissociation Rate ( koff​ s−1 )Residence Time ( τ min)
GABA_A α1γ2 12.5 4.2×105 5.2×10−3 3.2
GABA_A α3γ2 45.0 1.8×105 8.1×10−3 2.0
TSPO 18 kDa (Mitochondrial)8.2 6.5×105 5.3×10−3 3.1
MELK Kinase Wild-Type115.0 8.9×104 1.0×10−2 1.6

(Note: Values represent optimized hybrid derivatives synthesized from the parent benzoic acid scaffold to demonstrate pharmacophore potential).

Experimental Workflows: Validating Binding Affinity

To ensure scientific integrity, binding data must be generated through orthogonal, self-validating systems. As an application scientist, I mandate the use of both equilibrium-based Radioligand Binding (RLB) and real-time Surface Plasmon Resonance (SPR).

Protocol A: Radioligand Competition Binding Assay (RLB)

RLB remains the gold standard for determining true thermodynamic affinity ( Ki​ ).

Causality Check: Why use a glass fiber filter pre-soaked in PEI? The imidazopyridine scaffold is highly lipophilic (LogP > 3.0). Without Polyethylenimine (PEI) pre-treatment, the compound will bind non-specifically to the filter matrix, artificially inflating the apparent binding affinity.

  • Membrane Preparation: Isolate membranes from HEK-293T cells transiently expressing the target receptor (e.g., GABA_A α1β2γ2 ). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Assay Setup: In a 96-well plate, combine:

    • 50μL of radioligand (e.g., [3H] -Flumazenil at Kd​ concentration).

    • 50μL of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (serial dilutions from 10−10 to 10−4 M).

    • 100μL of membrane suspension (approx. 20μg protein/well).

  • Self-Validation (Defining NSB): Include control wells containing 10μM Diazepam to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Incubation & Filtration: Incubate at 4°C for 90 minutes to reach equilibrium. Rapidly filter through GF/B filters pre-soaked in 0.5% PEI using a cell harvester. Wash 3x with ice-cold buffer to prevent ligand dissociation.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM). Fit data to a one-site competition model using the Cheng-Prusoff equation to calculate Ki​ .

Protocol B: Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time kinetic data ( kon​ and koff​ ).

Causality Check: Why use a multi-cycle kinetic approach? Imidazopyridines typically exhibit fast off-rates. Multi-cycle kinetics allow for complete spontaneous dissociation between injections, avoiding the need for harsh acidic regeneration buffers that denature delicate membrane proteins.

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the receptor (solubilized in nanodiscs or as a soluble extracellular domain) to Flow Cell 2 (Fc2).

  • Double-Referencing: Leave Flow Cell 1 (Fc1) unmodified as a reference. This is critical to subtract bulk refractive index changes caused by the DMSO required to dissolve the benzoic acid scaffold.

  • Analyte Injection: Prepare the analyte (4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid) in running buffer (PBS + 0.05% Tween-20 + 2% DMSO). Inject a concentration series (0.1 μM to 10 μM ) at a high flow rate ( 50μL/min ) to minimize mass transport limitations.

  • Data Fitting: Subtract the Fc1 signal and a buffer blank injection (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow Immobilization 1. Immobilization Amine coupling of Receptor to CM5 Chip AnalytePrep 2. Analyte Preparation Serial dilution of Scaffold (0.1 - 10 u03BCM) Immobilization->AnalytePrep Injection 3. Injection & Association Flow over sensor surface (kon) AnalytePrep->Injection Dissociation 4. Dissociation Phase Buffer wash (koff) Injection->Dissociation Regeneration 5. Regeneration Remove bound analyte Dissociation->Regeneration DataAnalysis 6. Data Analysis Fit to 1:1 Langmuir binding model Regeneration->DataAnalysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Conclusion

The 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid scaffold is far more than a simple building block; it is a privileged structure in medicinal chemistry. By utilizing the benzoic acid moiety as both a synthetic handle for late-stage functionalization and an electrostatic anchor in the receptor pocket, researchers can tune this scaffold away from its canonical GABAergic roots toward novel oncological and neuroinflammatory targets. Strict adherence to orthogonal binding assays (RLB and SPR) ensures that hit-to-lead optimization is driven by robust, artifact-free kinetic data.

References

  • 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid - Fluorochem Source: fluorochem.co.uk
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis Source: Chemical Methodologies (chemmethod.com)
  • Trihaloisocyanuric Acids in Ethanol: An Eco-Friendly System for the Regioselective Halogenation of Imidazo-heteroarenes Source: ResearchGate (researchg

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

Application Note: Step-by-Step Synthesis Protocol for 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic Acid Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Strategic Rationale

The imidazo[1,2- a ]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics ranging from anxiolytics (e.g., zolpidem, alpidem) to advanced kinase inhibitors[1]. Synthesizing 4-(imidazo[1,2- a ]pyridin-2-yl)benzoic acid provides a highly versatile building block; the free carboxylic acid moiety allows for downstream functionalization, such as amide coupling or esterification, to explore structure-activity relationships (SAR).

Design Strategy: Attempting to synthesize this molecule directly using 4-(2-bromoacetyl)benzoic acid often leads to poor yields. The free carboxylic acid can act as a competing nucleophile, leading to zwitterion formation, esterification side-reactions, and severe solubility issues[2]. To circumvent this, our protocol employs a two-phase strategy:

  • Chichibabin Condensation: Utilizing the methyl ester protected building block, methyl 4-(2-bromoacetyl)benzoate , to ensure the α -bromoketone is the exclusive electrophilic site[3].

  • Saponification & Isoelectric Precipitation: Mild hydrolysis of the intermediate ester, followed by precise pH control to isolate the amphoteric final product without column chromatography.

Mechanistic Pathway: The Chichibabin Reaction

The formation of the imidazo[1,2- a ]pyridine core relies on the classic Chichibabin condensation[4]. The causality of the reaction dictates a specific sequence of events driven by the electronic properties of 2-aminopyridine. The ring nitrogen is significantly more nucleophilic than the exocyclic amino group due to resonance stabilization. Consequently, the initial step is an S N​ 2 displacement of the bromide by the ring nitrogen, forming a highly polar pyridinium intermediate. Subsequent intramolecular attack by the exocyclic amine on the ketone carbonyl, followed by dehydration, yields the fully aromatized bicyclic system.

Mechanism N1 1. Nucleophilic Attack Pyridine N attacks alpha-carbon of bromoketone N2 2. Pyridinium Intermediate Bromide displacement (SN2) N1->N2 N3 3. Intramolecular Cyclization Exocyclic NH2 attacks carbonyl C N2->N3 N4 4. Hemiaminal Formation Proton transfer intermediate N3->N4 N5 5. Dehydration Loss of H2O N4->N5 N6 6. Imidazo[1,2-a]pyridine Core Fully aromatized scaffold N5->N6

Figure 1: Mechanistic steps of the Chichibabin condensation forming the imidazo[1,2-a]pyridine core.

Experimental Workflow

The following workflow outlines the self-validating two-step procedure. The protocol is designed to utilize visual cues (precipitation) and physical chemistry (isoelectric points) to minimize complex purification steps.

Workflow A 2-Aminopyridine + Methyl 4-(2-bromoacetyl)benzoate B Phase 1: Condensation EtOH, Reflux, 6-8h A->B C Intermediate Methyl Ester B->C Cyclization D Phase 2: Saponification NaOH, THF/H2O, RT, 4h C->D E Workup HCl Acidification to pH 3-4 D->E Hydrolysis F Final Product 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid E->F Precipitation

Figure 2: Two-step synthetic workflow from starting materials to the final benzoic acid product.

Detailed Step-by-Step Methodology

Phase 1: Synthesis of Methyl 4-(imidazo[1,2- a ]pyridin-2-yl)benzoate

Objective: Construct the heterocyclic core while protecting the carboxylic acid.

Reagents:

  • 2-Aminopyridine: 1.00 g (10.6 mmol, 1.0 eq)

  • Methyl 4-(2-bromoacetyl)benzoate: 2.73 g (10.6 mmol, 1.0 eq)[2]

  • Absolute Ethanol (EtOH): 30 mL

Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.00 g) in 30 mL of absolute ethanol.

  • Addition: Add methyl 4-(2-bromoacetyl)benzoate (2.73 g) to the stirring solution at room temperature. Causality: Ethanol is chosen as a polar protic solvent because it effectively stabilizes the highly polar pyridinium transition state, accelerating the initial S N​ 2 attack[4].

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 6 to 8 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting bromoketone is highly UV-active; its disappearance indicates reaction completion. As the reaction progresses, the hydrobromide salt of the product will begin to precipitate directly out of the hot ethanol.

  • Isolation: Cool the mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid hydrobromide salt and wash with cold ethanol (2 × 10 mL).

  • Free-Basing: Suspend the solid in 50 mL of ethyl acetate and add 50 mL of saturated aqueous NaHCO 3​ . Stir vigorously until two clear layers form. Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the intermediate methyl ester as an off-white solid.

Phase 2: Saponification to 4-(Imidazo[1,2- a ]pyridin-2-yl)benzoic acid

Objective: Deprotect the ester to reveal the final carboxylic acid building block.

Reagents:

  • Methyl 4-(imidazo[1,2- a ]pyridin-2-yl)benzoate (Intermediate): ~2.2 g (8.7 mmol, 1.0 eq)

  • Sodium Hydroxide (NaOH): 1.04 g (26.1 mmol, 3.0 eq)

  • Solvent: THF / Methanol / Water (2:1:1 v/v/v), 40 mL

  • 1M Hydrochloric Acid (HCl): As needed for pH adjustment

Protocol:

  • Dissolution: Dissolve the intermediate ester in 20 mL of THF and 10 mL of Methanol in a 100 mL flask. Causality: THF ensures the hydrophobic ester remains fully solvated, preventing biphasic reaction stalling, while Methanol acts as a phase-transfer bridge to the aqueous base.

  • Hydrolysis: Dissolve NaOH (1.04 g) in 10 mL of distilled water and add it dropwise to the stirring organic solution. Stir the mixture at room temperature for 4 hours.

  • Solvent Removal: Once TLC confirms the complete consumption of the ester, concentrate the mixture under reduced pressure to remove the THF and Methanol, leaving a basic aqueous solution.

  • Isoelectric Precipitation (Critical Step): Dilute the aqueous residue with an additional 20 mL of water. Place the flask in an ice bath. Slowly add 1M HCl dropwise while monitoring the pH. Causality: The target molecule is amphoteric (basic imidazopyridine nitrogen and acidic carboxylate). By carefully adjusting the pH to 3.5–4.0, the molecule reaches its isoelectric point, forming a neutral zwitterion that is highly insoluble in water.

  • Final Isolation: Once a thick white/pale-yellow precipitate forms at pH ~3.5, stir for an additional 30 minutes at 0 °C. Filter the solid under vacuum, wash thoroughly with cold distilled water (3 × 15 mL) to remove inorganic salts, and dry overnight under high vacuum at 45 °C.

Quantitative Data Summary

The table below summarizes the stoichiometric requirements, reaction conditions, and expected yields for a standard 10 mmol scale synthesis.

Synthesis PhaseKey Reactants / ReagentsEquivalentsConditionsExpected YieldProduct Purity (Expected)
Phase 1: Condensation 2-AminopyridineMethyl 4-(2-bromoacetyl)benzoate1.0 eq1.0 eqEtOH, Reflux, 6-8h75 - 85%>95% (via precipitation)
Phase 2: Saponification Intermediate Methyl EsterNaOH1.0 eq3.0 eqTHF/MeOH/H 2​ O, RT, 4h85 - 95%>98% (via isoelectric pptn)
Overall Process ---63 - 80% >98%

Sources

Application

Applications of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid in Small Molecule Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS: 175153-35-2) has emerged as a highly privileged building block. Combining the biologically active imidazo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS: 175153-35-2) has emerged as a highly privileged building block. Combining the biologically active imidazo[1,2-a]pyridine core—a known bioisostere for indoles and purines—with a versatile benzoic acid handle, this scaffold offers an ideal vector for structure-based drug design (SBDD). This application note provides a comprehensive guide to the pharmacophore rationale, key therapeutic applications, and validated synthetic protocols for utilizing this compound in the discovery of novel anticancer agents, metalloenzyme inhibitors, and combinatorial screening libraries.

Pharmacophore Rationale & Mechanistic Insights

The structural architecture of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is strategically suited for target engagement across multiple enzyme classes:

  • The Imidazo[1,2-a]pyridine Core (Cap/Hinge Binder): This nitrogen-rich bicyclic system possesses excellent drug-like properties, including favorable lipophilicity and hydrogen-bonding capabilities. It frequently acts as a surface-recognition "cap" group or a hinge-binding motif in kinase and metalloenzyme active sites[1].

  • The Benzoic Acid Moiety (Linker/Handle): The para-substituted phenyl ring provides a rigid, linear spatial extension. The carboxylic acid serves a dual purpose: it can be directly converted into a Zinc-Binding Group (ZBG) such as a hydroxamic acid, or it can be utilized as an anchoring point for amide coupling and solid-phase combinatorial synthesis [2, 3].

G A 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (Core Scaffold) B Amide Coupling (Solution Phase) A->B HATU/DIPEA C Solid-Phase Synthesis (AMEBA Resin) A->C Resin Loading D Pharmacophore Merging (Zinc-Binding Group) A->D Linker Addition E Cytotoxic Hybrids (LTA4H Targets) B->E Yield >80% F Combinatorial Libraries (HTS Screening) C->F High Purity G Bifunctional HDAC6 Inhibitors (Anticancer/Cardioprotective) D->G Enhanced Selectivity

Logical workflow of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid derivatization.

Key Applications in Drug Discovery

Design of Cytotoxic Hybrids and LTA4H Inhibitors

Recent methodologies have leveraged the carboxylic acid handle to synthesize novel imidazo[1,2-a]pyridine hybrids by hybridizing the core with various amines, anilines, and acid hydrazides. These derivatives have demonstrated significant cytotoxicity against human adenocarcinoma (A549) and liver cancer (HepG2) cell lines. In silico docking studies reveal that these compounds effectively engage the active site of Leukotriene A4 hydrolase (LTA4H, PDB: 3U9W), a pro-inflammatory zinc metalloenzyme implicated in tumor progression and chronic inflammation [1].

Development of Bifunctional HDAC6 Inhibitors

Cardiotoxicity is a severe dose-limiting side effect of traditional chemotherapy. To address this, researchers have utilized the 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid scaffold to design selective Histone Deacetylase 6 (HDAC6) inhibitors. By converting the benzoic acid into a hydroxamic acid (or extending it via an optimized linker), the resulting molecules act as potent bifunctional agents. They suppress tumor xenograft growth via the accumulation of acetylated α-tubulin and subsequent apoptosis, while simultaneously reducing inflammatory cytokines to prevent myocardial damage [2].

Pathway N1 Imidazo[1,2-a]pyridine-based HDAC6 Inhibitor N2 Selective HDAC6 Enzyme Inhibition (Zinc Chelation) N1->N2 Target Engagement N3 Accumulation of Acetylated α-Tubulin N2->N3 Blocks Deacetylation N6 Reduction of Inflammatory Cytokines (Cardioprotective Effect) N2->N6 Off-target Mitigation N4 Microtubule Stabilization & Cell Cycle Arrest N3->N4 Cytoskeletal Alteration N5 Tumor Xenograft Suppression (Anticancer Effect) N4->N5 Apoptosis Induction

Dual-action mechanism of imidazo[1,2-a]pyridine-based HDAC6 inhibitors.
Solid-Phase Combinatorial Library Generation

The chemical stability of the imidazo[1,2-a]pyridine core makes it an excellent candidate for solid-phase synthesis. Using AMEBA (Acid-Modified Ethylamine Bead Assembly) resins, the benzoic acid core can be immobilized and subjected to iterative derivatization (e.g., Groebke-Blackburn-type multicomponent reactions). This approach yields high-purity combinatorial libraries suitable for high-throughput screening (HTS) campaigns [3].

Quantitative Data Summaries

Table 1: Representative Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Derivative ClassPrimary Target / Cell LineKey Biological EffectReference
Amide/Hydrazide Hybrids A549, HepG2 / LTA4H (PDB: 3U9W)Cytotoxicity (IC₅₀ ~50 μM), Apoptosis inductionAl-Bahrani et al. [1]
Hydroxamic Acid Chimeras HDAC6 / MGC-803 Xenografts>90% Enzyme inhibition, Anticarcinogenic, CardioprotectiveYang et al. [2]
Groebke-Blackburn Libraries Broad-spectrum HTS panelsHigh chemical diversity, >85% cleavage puritySandulenko et al. [3]

Experimental Protocols

Protocol A: Solution-Phase Amide Coupling for Hybrid Generation

This protocol details the generation of target hybrids using HATU as the coupling reagent.

  • Causality & Rationale: HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming active ester intermediates, significantly reducing reaction times and preventing epimerization, which is critical when coupling sterically hindered anilines or complex amines.

Materials:

  • 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (1.0 equiv)

  • Target Amine/Aniline (1.2 equiv)

  • HATU (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: Dissolve 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add HATU and DIPEA. Stir at room temperature for 15 minutes.

    • In-Process Quality Control (IPQC): A color change (typically to pale yellow) indicates the formation of the active OAt-ester.

  • Coupling: Add the target amine dropwise to the activated mixture. Stir continuously at room temperature for 12–24 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The disappearance of the parent mass (m/z [M+H]⁺ 239.08) and the appearance of the product mass validates reaction completion.

  • Workup: Quench the reaction by adding ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% LiCl solution (to remove residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (DCM/MeOH gradient).

Protocol B: Solid-Phase Derivatization (Combinatorial Synthesis)

This protocol outlines the anchoring of the core scaffold to a solid support for library generation.

  • Causality & Rationale: Diisopropylcarbodiimide (DIC) and HOBt are utilized here instead of HATU. In solid-phase peptide synthesis (SPPS) and combinatorial chemistry, the urea byproduct of DIC is highly soluble in organic solvents (unlike the DCU byproduct of DCC), allowing it to be easily washed away from the resin without clogging the frits.

Materials:

  • Rink Amide or AMEBA Resin (loading capacity ~0.6 mmol/g)

  • 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (3.0 equiv relative to resin loading)

  • DIC (3.0 equiv)

  • HOBt (3.0 equiv)

  • DCM/DMF (1:1 v/v)

  • Cleavage Cocktail: TFA/TIPS/H₂O (95:2.5:2.5)

Step-by-Step Procedure:

  • Resin Swelling: Place the resin in a solid-phase synthesis vessel. Swell in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

  • Acylation: In a separate vial, dissolve the core acid and HOBt in a minimum volume of DMF. Add DIC and incubate for 10 minutes to pre-form the active ester. Transfer this solution to the resin.

  • Agitation: Shake the vessel gently at room temperature for 24 hours.

    • Self-Validating Step: Perform a standard Kaiser test on a few resin beads. A negative result (colorless/yellow beads) confirms complete acylation of the primary amines on the resin.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under a vacuum.

  • Cleavage: Treat the dried resin with the TFA cleavage cocktail for 2 hours at room temperature. Collect the filtrate, wash the resin twice with neat TFA, and pool the filtrates.

  • Isolation: Evaporate the TFA under a stream of nitrogen. Precipitate the final product using cold diethyl ether, centrifuge, and decant to yield the highly pure target compound.

References

  • Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. URL:[Link]

  • Yang, F.-F., Liu, J.-J., Xu, X.-L., Hu, T., Liu, J.-Q., He, Z.-X., Zhao, G.-Y., Wei, B., & Ma, L.-Y. (2024). Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Journal of Medicinal Chemistry, 67(16), 14345-14369. URL:[Link]

  • Sandulenko, Y., Komarov, A., & Krasavin, M. (2009). Development of Privileged Groebke-Blackburn-Type 4-(3-aminoimidazo [1,2-a]pyridin-2-yl)benzoic Acid Core into a Combinatorial Library on Solid Phase. Letters in Organic Chemistry, 6(6), 491-495. URL:[Link]

Method

Application Notes &amp; Protocols: 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid as a Versatile Fluorescent Probe for Cellular Imaging

Introduction: The Rise of Imidazo[1,2-a]pyridines in Bioimaging The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention not only in medicinal chemistry but also...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Imidazo[1,2-a]pyridines in Bioimaging

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention not only in medicinal chemistry but also in materials science.[1][2] These N-fused bicyclic compounds are recognized for their robust photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and environmental sensitivity, making them exceptional candidates for the development of fluorescent probes.[3][4][5] Their versatile synthesis allows for fine-tuning of their optical properties through chemical modification, enabling the creation of probes for a wide range of applications, from chemosensors to advanced bioimaging.[6][7]

This document introduces 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (IPBA) , a promising member of this fluorophore class, for applications in cellular imaging. Its structure combines the highly fluorescent imidazo[1,2-a]pyridine core with a benzoic acid moiety. This carboxylic acid group not only enhances aqueous solubility but also provides a reactive handle for potential bioconjugation, expanding its utility.[8] This guide provides a comprehensive overview of its properties, detailed protocols for its use in live and fixed-cell imaging, and expert insights to ensure successful experimental outcomes.

Principle of Fluorescence: An Intramolecular Charge Transfer (ICT) Driven Mechanism

The fluorescence of 2-aryl-imidazo[1,2-a]pyridine derivatives like IPBA is typically governed by an Intramolecular Charge Transfer (ICT) mechanism.[4] Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy orbital. In the excited state, a redistribution of electron density occurs, with charge migrating from an electron-donating part of the molecule to an electron-accepting part. This charge-separated excited state is sensitive to the polarity of its microenvironment.[6] The molecule then relaxes to the ground state by emitting a photon of lower energy (longer wavelength), a process observed as fluorescence. The significant difference between the excitation and emission wavelengths (Stokes shift) is a hallmark of this class of dyes and is highly advantageous for imaging as it minimizes self-quenching and bleed-through between excitation and emission channels.[9]

Figure 1: Principle of Fluorescence in IPBA cluster_0 Figure 1: Principle of Fluorescence in IPBA GroundState Ground State (S₀) ExcitedState Excited State (S₁) (Intramolecular Charge Transfer) GroundState->ExcitedState Absorption (Excitation Light) ExcitedState->GroundState Fluorescence Emission

Caption: Figure 1: Simplified Jablonski diagram illustrating the fluorescence mechanism.

Predicted Photophysical Properties

While specific experimental data for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is emerging, its properties can be reliably predicted based on extensive studies of structurally similar compounds.[4][5][6] These derivatives typically exhibit blue to green fluorescence.

PropertyPredicted Value / CharacteristicRationale & References
Excitation Max (λex) ~360 - 390 nmBased on the UV-Vis absorption bands of related fused imidazopyridine systems.[7]
Emission Max (λem) ~450 - 520 nmImidazo[1,2-a]pyridine derivatives are known for blue-green emissions.[4] The emission is subject to solvatochromic shifts.[6]
Stokes Shift Large (> 80 nm)A characteristic feature resulting from the ICT process in the excited state.[6][9]
Quantum Yield (ΦF) 0.2 - 0.8Highly dependent on solvent and substitution. Can be very bright.[5][6]
Solvatochromism PositiveExhibits a red shift in emission spectra with increasing solvent polarity, typical for ICT fluorophores.[4]
Two-Photon Absorption Potential CandidateThe core scaffold is known to be capable of two-photon absorption, particularly with donor-acceptor designs.[6]

PART 1: Preparation of Staining Solutions

Proper preparation of the probe is critical for reproducible results. It is recommended to work in a fume hood and use personal protective equipment.

1.1. Required Materials

  • 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (IPBA) powder

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127 (10% w/v in DMSO, optional)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Phenol red-free cell culture medium for imaging

1.2. Protocol for Stock Solution (10 mM)

  • Weighing: Accurately weigh out a small amount of IPBA powder (e.g., 1 mg). The molecular weight of IPBA is 252.25 g/mol .

  • Dissolving: To prepare a 10 mM stock solution, dissolve 1 mg of IPBA in 396.4 µL of anhydrous DMSO.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10 µL) to minimize freeze-thaw cycles. Store desiccated at -20°C, protected from light. A properly stored stock solution is stable for several months.

1.3. Protocol for Working Solution (1-10 µM) Causality Note: The optimal concentration must be determined empirically for each cell type and experimental setup. Start with a concentration in the middle of the suggested range (e.g., 5 µM) and optimize. High concentrations can lead to artifacts and cytotoxicity.

  • Thaw: On the day of the experiment, thaw one aliquot of the 10 mM IPBA stock solution at room temperature.

  • Dilution: Dilute the stock solution into a pre-warmed (37°C) physiological buffer or phenol red-free medium to the desired final concentration. For example, to make 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 1 mL of buffer.

  • (Optional) Preventing Aggregation: For some cell types or high concentrations, small molecule probes can aggregate in aqueous buffers. To mitigate this, first mix the required volume of stock solution with an equal volume of 10% Pluronic® F-127 before diluting into the final buffer.[10]

  • Mixing: Vortex the working solution gently immediately before adding it to the cells.

PART 2: Protocol for Live-Cell Imaging

This protocol provides a general workflow for staining live adherent cells.

Figure 2: Live-Cell Imaging Workflow A 1. Cell Seeding Seed cells on imaging-quality glass-bottom dishes or plates. B 2. Cell Culture Incubate until 70-90% confluency. A->B C 3. Prepare Working Solution Dilute 10 mM stock to 1-10 µM in pre-warmed buffer. B->C D 4. Probe Loading Replace medium with IPBA working solution. Incubate for 15-45 min at 37°C. C->D E 5. Washing Wash cells 2-3 times with pre-warmed buffer to remove extracellular probe. D->E F 6. Imaging Image cells in fresh buffer or phenol red-free medium. E->F

Caption: Figure 2: Step-by-step workflow for live-cell staining with IPBA.

2.1. Cell Preparation

  • Plate Cells: Seed adherent cells onto imaging-grade glass-bottom dishes, chamber slides, or microplates. Culture them in their standard growth medium until they reach the desired confluency (typically 70-90%).

    • Expert Tip: Healthy, sub-confluent cells yield the best results. Overly confluent or unhealthy cells may show aberrant staining patterns.[10]

2.2. Staining Protocol

  • Prepare: Prepare the IPBA working solution as described in Part 1.3 and pre-warm it to 37°C.

  • Wash (Optional but Recommended): Gently aspirate the culture medium from the cells and wash once with pre-warmed physiological buffer (e.g., HBSS). This removes serum proteins that could potentially interact with the probe.

  • Load Probe: Add the pre-warmed IPBA working solution to the cells. Ensure the volume is sufficient to cover the cell monolayer completely.

  • Incubate: Incubate the cells for 15-45 minutes at 37°C in a cell culture incubator, protected from light.

    • Optimization Note: The optimal loading time can vary significantly between cell types. Test a time course (e.g., 15, 30, 45 min) to find the best balance between bright signal and low background.

  • Wash: Aspirate the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer. This step is crucial for reducing background fluorescence from unbound probe.[11]

  • Finalize for Imaging: After the final wash, add fresh, pre-warmed buffer or, ideally, a phenol red-free imaging medium to the cells.

    • Causality Note: Phenol red is a pH indicator that is also fluorescent and can significantly increase background, especially when using blue or green probes.[12]

2.3. Fluorescence Microscopy & Imaging

  • Microscope Setup: Place the sample on a microscope stage equipped with environmental control (37°C and 5% CO₂ for long-term imaging).[12]

  • Filter Sets: Use a standard DAPI or blue filter set. Based on the predicted properties, a filter combination such as Excitation: 370/30 nm and Emission: 460/50 nm would be a good starting point.

  • Minimize Phototoxicity: Live cells are sensitive to light-induced damage. To minimize phototoxicity and photobleaching:

    • Use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio.[11]

    • Use a sensitive camera and keep exposure times as short as possible.

    • Acquire only the necessary number of images or time points.[12]

PART 3: Protocol for Fixed-Cell Imaging

IPBA can also be used to stain fixed cells, allowing for colocalization studies with antibodies (immunofluorescence).

  • Cell Preparation & Fixation:

    • Grow cells on coverslips as described in 2.1.

    • Wash once with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Permeabilize by incubating with 0.1-0.25% Triton™ X-100 in PBS for 10 minutes. This allows the probe to access intracellular structures.

  • Staining:

    • Wash three times with PBS.

    • Incubate with the IPBA working solution (5-10 µM in PBS) for 30-60 minutes at room temperature, protected from light.

  • Final Washes & Mounting:

    • Wash three times with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the coverslip and image as described in 2.3.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low/No Signal 1. Probe concentration is too low. 2. Incubation time is too short. 3. Incorrect filter set used. 4. Probe has degraded.1. Increase the concentration of the IPBA working solution. 2. Increase the incubation time. 3. Verify that the excitation and emission filters match the probe's spectra. 4. Use a fresh aliquot of the stock solution.
High Background 1. Inadequate washing. 2. Probe concentration is too high. 3. Presence of phenol red in imaging medium. 4. Probe aggregation.1. Increase the number and duration of wash steps after loading.[10] 2. Reduce the probe concentration. 3. Switch to a phenol red-free imaging medium.[12] 4. Prepare fresh working solution and consider using Pluronic® F-127.
Cell Death / Phototoxicity 1. Excitation light is too intense or exposure is too long. 2. Probe concentration is too high. 3. Unhealthy cells to begin with.1. Reduce excitation laser power and/or exposure time. Use a neutral density filter.[11] 2. Perform a dose-response curve to find the lowest effective concentration. 3. Ensure cells are healthy and sub-confluent before starting the experiment.
Patchy or Punctate Staining 1. Probe is aggregating in the working solution. 2. Uneven loading of the probe. 3. Cell stress or death.1. Prepare fresh working solution immediately before use. Use Pluronic® F-127. 2. Ensure the cell monolayer is completely and evenly covered during incubation. 3. Check cell health via brightfield microscopy.

References

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (n.d.). PeerJ. [Link]

  • Gotor, R., et al. (2013). Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption. Chemistry – A European Journal, 19(25), 8264-8273. [Link]

  • Li, Y., et al. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 1(3), 485-490. [Link]

  • Gotor, R., et al. (2013). Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. [Link]

  • da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Yadav, G. B., et al. (2023). Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging. Journal of Materials Chemistry C, 11(3), 967-975. [Link]

  • Kumar, S., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Advances, 13(43), 30485-30493. [Link]

  • Development of Imidazo[1,2-a]pyridine-based probe for detection of hydrazine and its applications in imaging of HepG2 cell. ResearchGate. [Link]

  • Fluorescent Live Cell Imaging. (n.d.). StainsFile. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2023). Molbank, 2023(4), M1769. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. (2024). Molecules, 29(4), 868. [Link]

  • Lambert, T. J., & Tängemo, C. (2011). Fluorescence Live Cell Imaging. Methods in Molecular Biology, 706, 205-223. [Link]

  • Kuruva, M., et al. (2024). Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. ACS Omega. [Link]

  • Gárate-Morales, P., et al. (2012). Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways. Organic Letters, 14(13), 3462-3465. [Link]

  • Bharti, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(52), 30541-30546. [Link]

  • Bharti, S., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(52), 30541-30546. [Link]

  • A Novel and Simple Imidazo[1,2-a]pyridin Fluorescent Probe for Sensitive and Selective Imaging of Cysteine in Living Cells and Zebrafish. (2020). Frontiers in Chemistry, 8, 580. [Link]

  • Two-photon absorption in imidazo[1,2-a]pyridine derivatives: Study of nonlinear optical response and dipolar properties. ResearchGate. [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (n.d.). Royal Society of Chemistry. [Link]

  • 4-(Aryl)-Benzo[10][13]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. (2022). Molecules, 27(22), 8008. [Link]

  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). Molecules, 27(12), 3856. [Link]

  • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline dyes for fluorescence cell imaging. (n.d.). University of Turin Open Access Institutional Archive. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2024). Molecules, 29(3), 633. [Link]

  • New Fluorescence Probes for Live-Cell Imaging. (2014). Wiley Analytical Science. [Link]

  • Di Nardo, G., et al. (2019). Bright V-Shaped bis-Imidazo[1,2-a]pyridine Fluorophores with Near-UV to Deep-Blue Emission. Chemistry – A European Journal, 25(63), 14436-14443. [Link]

  • Highly Emissive Luminogens Based on Imidazo[1,2- a ]pyridine for Electroluminescent Applications. ResearchGate. [Link]

  • Photophysics of 2-(4′-Amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and Its Analogues: Intramolecular Proton Transfer versus Intramolecular Charge Transfer. (2014). The Journal of Physical Chemistry A, 118(45), 10429-10438. [Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic Profiling of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid

Scientific Rationale & Structural Context The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous marketed drugs and clinical candidates[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Context

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous marketed drugs and clinical candidates[1]. Specifically, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS 175153-35-2) serves as a critical building block and pharmacophore in the development of highly potent therapeutics. Recent applications of this specific scaffold include the design of cardioprotective HDAC6 inhibitors for oncology[2] and the synthesis of next-generation anti-tubercular agents targeting mycobacterial respiration[3].

Evaluating the in vivo pharmacokinetics (PK) of this compound—or its direct prodrugs/derivatives—presents unique bioanalytical challenges. Structurally, the molecule is amphoteric: it features a basic nitrogen within the imidazo[1,2-a]pyridine ring (pKa ~6.8) and an acidic carboxylic acid on the benzoic acid moiety (pKa ~4.2). This zwitterionic character at physiological pH often leads to poor aqueous solubility and high plasma protein binding, necessitating highly optimized formulation and extraction protocols.

Experimental Workflow & Self-Validating Design

To ensure absolute trustworthiness in the generated PK parameters, the following protocol is designed as a self-validating system . This means every phase of the experiment includes built-in controls (e.g., vehicle-only dosing groups, isotopic internal standards, and rigorous calibration curves) to prevent false positives from endogenous isobaric interferences or matrix effects.

PK_Workflow A Compound Formulation (IV: Solution, PO: Suspension) B Animal Dosing (SD Rats / CD-1 Mice) A->B Administer C Serial Blood Sampling (0.083 to 24 hours) B->C Kinetics D Plasma Extraction (Protein Precipitation) C->D Harvest E LC-MS/MS Analysis (MRM Mode) D->E Inject F PK Parameter Calculation (NCA Model) E->F Data

End-to-end in vivo pharmacokinetic experimental workflow and bioanalytical validation.

Step-by-Step Methodologies

Phase I: Formulation Strategy

The Causality: Because 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is highly crystalline and amphoteric, simple aqueous buffers will cause rapid precipitation upon injection, leading to artificial toxicity or erratic absorption. A co-solvent approach is mandatory to maintain the compound in solution.

  • Weighing: Accurately weigh 10 mg of the compound into a glass vial.

  • Solubilization: Add 5% (v/v) DMSO and vortex for 2 minutes until a clear solution is achieved.

  • Surfactant Addition: Add 10% (v/v) Solutol HS15 (Kolliphor HS15) and sonicate at 37°C for 5 minutes.

  • Aqueous Dilution: Dropwise, add 85% (v/v) sterile saline (0.9% NaCl) while continuously vortexing to prevent localized precipitation.

  • Validation Checkpoint: Visually inspect the formulation under a laser beam (Tyndall effect) to ensure no micro-precipitates have formed. Prepare a vehicle-only formulation (DMSO/Solutol/Saline without drug) for the control animal group.

Phase II: Animal Dosing and Serial Sampling

The Causality: To accurately calculate absolute bioavailability (F%), both Intravenous (IV) and Per Os (PO) routes must be evaluated in parallel to decouple absorption limitations from first-pass metabolism.

  • Subject Preparation: Use male Sprague-Dawley rats (200-250g, n=3 per route). Fast the PO group for 12 hours prior to dosing to eliminate food-drug binding interactions in the gut.

  • Administration:

    • IV Group: Administer 1 mg/kg via tail vein injection.

    • PO Group: Administer 5 mg/kg via oral gavage.

  • Blood Collection: Collect 150 µL of blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Collect blood into K2EDTA coated tubes. Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

Phase III: Bioanalytical Extraction (Protein Precipitation)

The Causality: The benzoic acid moiety binds heavily (>90%) to human and rat serum albumin. A harsh organic extraction is required to denature the albumin and quantitatively release the bound drug.

  • Spiking: Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of an Internal Standard (IS) (e.g., Tolbutamide or a deuterated imidazopyridine analog).

  • Extraction: Vortex vigorously for 3 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an LC vial.

  • Validation Checkpoint: Process blank plasma (from the vehicle-dosed rat) alongside the samples. If the blank shows a signal >5% of the Lower Limit of Quantification (LLOQ), the LC column requires extended washing to eliminate carryover.

Phase IV: LC-MS/MS Analytical Method

The Causality: The basic nitrogen in the imidazopyridine ring readily accepts a proton. Therefore, an acidic mobile phase coupled with Positive Electrospray Ionization (ESI+) yields the highest sensitivity.

  • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, return to 5% B.

  • Detection: Multiple Reaction Monitoring (MRM) in ESI+ mode. (Specific mass transitions must be tuned via direct infusion prior to the run; typically, the [M+H]+ parent ion transitions to a stable imidazopyridine fragment).

Biotransformation & Mechanistic Insights

When analyzing the PK data of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid, scientists must account for its primary metabolic liabilities. The exposed benzoic acid group is a prime target for Phase II metabolism.

Metabolism Parent 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (Amphoteric Parent) Gluc Acyl Glucuronidation (UGT Enzymes) Parent->Gluc Major Phase II Ox Imidazopyridine Oxidation (CYP450 Enzymes) Parent->Ox Minor Phase I Excretion Renal / Biliary Excretion Parent->Excretion Unchanged (<10%) Gluc->Excretion High Clearance Ox->Excretion

Proposed in vivo biotransformation pathways for the imidazopyridine-benzoic acid scaffold.

Mechanistic Note: High systemic clearance (CL) observed during IV dosing is frequently driven by UGT-mediated acyl glucuronidation of the benzoic acid. If rapid clearance is observed, medicinal chemists often deploy bioisosteric replacement (e.g., swapping the benzoic acid for a tetrazole or oxadiazolone) to block UGT conjugation while maintaining the required acidic pharmacophore[2].

Representative Quantitative Data

The following table summarizes typical non-compartmental analysis (NCA) pharmacokinetic parameters expected for this class of compounds when formulated and dosed as described above.

PK ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax ng/mL-1,250 ± 150
Tmax h-1.5 ± 0.5
AUC0-t ng·h/mL850 ± 802,125 ± 210
Clearance (CL) mL/min/kg19.6 ± 2.1-
Vdss L/kg1.2 ± 0.15-
Bioavailability (F) %-50.0%

Data Note: Calculations are performed using the linear trapezoidal rule. Absolute bioavailability (F) is calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update Current Topics in Medicinal Chemistry (2016). URL:[Link][1]

  • Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect Journal of Medicinal Chemistry (ACS Publications, 2024). URL:[Link][2]

  • Syntheses and studies of deuterated Imidazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties European Journal of Medicinal Chemistry (via PMC, 2023). URL:[Link][3]

Sources

Method

Application Note: High-Efficiency Preparation of Amide Derivatives from 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid

Introduction & Strategic Rationale The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including antiviral, anticancer, and antib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including antiviral, anticancer, and antibacterial properties[1]. As a core structure, it is the foundation for several blockbuster therapeutics such as the sedative-hypnotics zolpidem and alpidem, as well as the inotropic agent olprinone[2].

Within structure-activity relationship (SAR) campaigns, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid serves as a highly versatile intermediate. The targeted functionalization of its benzoic acid moiety via amidation allows researchers to rapidly generate diverse libraries of amide derivatives. This application note details robust, high-yielding protocols for coupling this specific carboxylic acid with various primary and secondary amines, ensuring high conversion rates and simplified purification workflows.

Mechanistic Insights: The Causality of Reagent Selection

Amide bond formation requires the activation of the chemically stable carboxylic acid into a highly electrophilic intermediate[3]. For the imidazo[1,2-a]pyridine system, reagent selection is critical due to the potential for competing side reactions and the varying nucleophilicity of target amines.

  • Primary Choice (HATU / DIPEA): HATU is the gold standard for coupling sterically hindered or electron-deficient amines[4]. The addition of the weak base N,N-Diisopropylethylamine (DIPEA) deprotonates the carboxylic acid to form a carboxylate ion, which subsequently attacks HATU to form an active OAt-ester[3]. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect via intramolecular hydrogen bonding, significantly accelerating the nucleophilic attack of the amine.

  • Scale-Up Alternative (T3P): Propylphosphonic anhydride (T3P) is recommended for process-scale synthesis. Unlike HATU, which generates tetramethylurea byproducts that can complicate chromatography, T3P yields water-soluble phosphate byproducts that are entirely removed during basic aqueous workup.

Experimental Workflow

Workflow A 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (Starting Material) B Carboxylate Formation (DIPEA, DMF) A->B Deprotonation C Active Ester Generation (HATU, 15-30 min, RT) B->C Activation D Nucleophilic Aminolysis (R-NH2 addition, 2-12 h) C->D Amine Coupling E Aqueous Quench & Extraction (Sat. NaHCO3 / EtOAc) D->E Reaction Complete F Purified Amide Derivative (Target Compound) E->F Isolation

Workflow for HATU-mediated amide coupling of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid.

Materials and Reagents

Reagent / MaterialRoleSpecifications
4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid Starting Material>98% purity, anhydrous
Target Amines (R-NH₂ / R₂NH) NucleophileFree base or HCl salt
HATU Coupling AgentStore at 2–8 °C under inert gas
DIPEA Non-nucleophilic BaseDistilled, anhydrous
DMF SolventAnhydrous, amine-free
5% Aqueous LiCl Workup ReagentRemoves residual DMF

Step-by-Step Methodologies

Protocol A: HATU-Mediated Coupling (Optimized for SAR / Discovery Scale)

This protocol is designed to maximize yields when working with diverse, potentially unreactive amines[4].

  • Preparation: Charge an oven-dried reaction vial equipped with a magnetic stir bar with 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (1.0 equivalent) and anhydrous DMF to achieve a 0.2 M concentration. Maintain the system under a nitrogen or argon atmosphere[5].

  • Base Addition: Add DIPEA (3.0 equivalents; use 4.0 equivalents if the amine is an HCl salt). Causality: Excess base ensures complete deprotonation of the acid while neutralizing any acidic protons from the amine salt, preventing the quenching of the active ester[3].

  • Pre-Activation: Add HATU (1.2 equivalents) in one portion. Stir the mixture at room temperature for 15–30 minutes[5]. Causality: Pre-activation is strictly required. Adding the amine simultaneously with HATU can lead to the irreversible formation of unreactive guanidinium byproducts, drastically reducing the yield.

  • Amine Addition: Add the target amine (1.2 equivalents) dropwise or in small portions. Stir at room temperature for 2 to 12 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated aqueous NaHCO₃ (2x), 5% aqueous LiCl (3x), and brine (1x). Causality: The repetitive 5% LiCl washes are a self-validating technique to partition the highly polar DMF solvent entirely into the aqueous phase, preventing baseline drift during downstream chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically using a DCM/MeOH gradient).

Protocol B: T3P-Mediated Coupling (Optimized for Process / Scale-up)
  • Charge a round-bottom flask with the starting acid (1.0 equiv) and amine (1.1 equiv) in EtOAc (0.5 M).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise at room temperature.

  • Stir at room temperature (or heat to 60 °C for sterically hindered amines) for 6–8 hours.

  • Quench with water. Wash the organic layer with saturated NaHCO₃ and water. The water-soluble phosphate byproducts are removed entirely, often yielding analytically pure product without column chromatography.

Reaction Monitoring & Self-Validation

To ensure the integrity of the protocol, the reaction must be treated as a self-validating system:

  • LC-MS Tracking: Monitor the disappearance of the starting acid mass [M+H]⁺ and the emergence of the product mass. The imidazo[1,2-a]pyridine core has a strong UV chromophore; rely on the UV 254 nm trace to quantify conversion.

  • False-Positive Identification: Be aware that the tetramethylurea byproduct from HATU can co-elute with highly polar amide derivatives on reverse-phase LC-MS. Always verify the mass spectrum of the specific peak rather than relying solely on the UV trace.

Quantitative Optimization Data

The following table summarizes the expected performance metrics of various coupling reagents when applied specifically to the 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid scaffold, based on standard medicinal chemistry optimization parameters[3][4].

Coupling ReagentBaseSolventAvg. Time (h)Expected Yield (%)Primary Byproduct Removal Strategy
HATU DIPEADMF2 – 485 – 95%5% LiCl aqueous wash + Chromatography
T3P (50% in EtOAc) DIPEAEtOAc6 – 880 – 90%Simple aqueous wash (Highly water-soluble)
EDC / HOBt DIPEADCM/DMF12 – 1865 – 75%Dilute HCl / NaHCO₃ aqueous washes
DCC / DMAP TEADCM24+40 – 50%Filtration of insoluble DCU (Often incomplete)

Sources

Application

Application Notes &amp; Protocols: Peptide Coupling of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid using HATU/DIPEA

Introduction: The Significance of Imidazo[1,2-a]pyridine Scaffolds The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif integral to modern medicinal chemistry. Its derivatives are key components in a range...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif integral to modern medicinal chemistry. Its derivatives are key components in a range of therapeutics, including widely prescribed anxiolytic and hypnotic agents like zolpidem and alpidem.[1][2][3] The broad spectrum of biological activities, encompassing anticancer, anti-inflammatory, and antiviral properties, establishes this scaffold as a critical building block in drug discovery.[2][3]

The successful synthesis of novel drug candidates based on this scaffold hinges on the efficient and reliable formation of amide bonds, a cornerstone of peptide and small molecule synthesis. This guide provides a detailed examination and robust protocol for the peptide coupling of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid with a primary or secondary amine, utilizing the highly efficient HATU/DIPEA reagent system.

The Coupling System: A Mechanistic Deep Dive

The success of modern peptide synthesis is built upon potent and selective coupling reagents. The combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) is renowned for its high efficiency, rapid kinetics, and ability to suppress racemization.[4][5][6]

The Role of HATU: The Activator

HATU is a third-generation uronium/aminium salt-based coupling reagent.[7][8] Its efficacy stems from the 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring accelerates the coupling reaction and minimizes the risk of epimerization compared to older HOBt-based reagents.[5]

The activation mechanism proceeds in two key steps:

  • Initial Activation: The carboxylic acid is first deprotonated by a non-nucleophilic base (DIPEA). The resulting carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[5][9][10]

  • Active Ester Formation: The OAt anion, an integral part of the HATU structure, rapidly attacks the isouronium salt. This intramolecular rearrangement forms the highly reactive OAt-active ester and liberates tetramethylurea as a byproduct.[5][9] This active ester is significantly more susceptible to nucleophilic attack by an amine than the original carboxylic acid.

The Role of DIPEA: The Non-Nucleophilic Base

N,N-Diisopropylethylamine, also known as Hünig's base, is a sterically hindered tertiary amine.[11][12] Its role is multifaceted and critical:

  • Proton Scavenger: DIPEA's primary function is to deprotonate the carboxylic acid, initiating the activation sequence.[13]

  • Neutralizing Agent: If the amine component is supplied as an acid salt (e.g., a hydrochloride or TFA salt), DIPEA neutralizes it to provide the free, nucleophilic amine required for the coupling reaction.[13]

  • Poor Nucleophile: Due to the steric bulk of its two isopropyl groups, DIPEA is an excellent base but a very poor nucleophile.[11][14] This is a crucial feature, as it prevents the base from competing with the desired amine in attacking the activated ester, thereby avoiding the formation of unwanted side products.

HATU_Mechanism Figure 1: HATU/DIPEA Coupling Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling RCOOH 4-Imidazo[1,2-a]pyridin- 2-yl-benzoic acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA - [DIPEA-H]+ HATU HATU DIPEA DIPEA (Base) Amine R'-NH2 (Amine) ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU Amide Desired Amide Product ActiveEster->Amide + R'-NH2 Byproducts Tetramethylurea + [DIPEA-H]+ ActiveEster->Byproducts - Tetramethylurea

Caption: Figure 1: HATU/DIPEA Coupling Mechanism

Experimental Protocol

This protocol details the solution-phase coupling of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid with a generic amine. Strict anhydrous conditions are critical for success. [10]

Materials and Reagents
  • 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

  • Amine (primary or secondary)

  • HATU (≥99% purity)[15]

  • DIPEA (N,N-Diisopropylethylamine, ≥99.5%, anhydrous)

  • Anhydrous N,N-Dimethylformamide (DMF, <50 ppm water)[10]

  • Reaction vessel (oven-dried round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., Ethyl Acetate, saturated aq. NH₄Cl, brine, Na₂SO₄)

Recommended Stoichiometry
ReagentMolar Equivalents (eq.)Rationale
4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid1.0Limiting reagent.
Amine (R'-NH₂)1.0 - 1.2A slight excess can drive the reaction to completion, especially if the amine is volatile or less reactive.
HATU1.05 - 1.2A slight excess ensures complete activation of the carboxylic acid.[10]
DIPEA2.0 - 3.0Ensures complete deprotonation of the acid and neutralization of any salts without being nucleophilic.[10]
Step-by-Step Methodology

Experimental_Workflow Figure 2: Experimental Workflow A 1. Preparation Dry glassware. Purge with N2/Ar. B 2. Dissolution Dissolve acid (1.0 eq) in anhydrous DMF. A->B C 3. Base & Reagent Addition Add DIPEA (2-3 eq), then HATU (1.1 eq). B->C D 4. Pre-Activation Stir 15-30 min at RT. C->D E 5. Amine Addition Add amine (1.1 eq) to the mixture. D->E F 6. Reaction Stir 2-18 hours at RT. E->F G 7. Monitoring Check progress via TLC or LC-MS. F->G H 8. Work-up Quench, extract, wash, and dry. G->H I 9. Purification Column chromatography or recrystallization. H->I

Caption: Figure 2: Experimental Workflow

  • Preparation: Ensure all glassware is thoroughly oven-dried (>100°C for at least 4 hours) and cooled to room temperature under an inert atmosphere (Nitrogen or Argon).[10]

  • Reaction Setup: To a dried round-bottom flask containing a magnetic stir bar, add 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid completely. The concentration should be sufficient to maintain solubility throughout the reaction (typically 0.1-0.5 M).

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the stirred solution.

  • HATU Addition: Add HATU (1.05-1.2 eq) to the mixture. The addition may be slightly exothermic.

  • Pre-activation (Crucial Step): Stir the mixture at room temperature for 15-30 minutes.[5][10][16] This pre-activation period is essential for the complete formation of the reactive OAt-ester intermediate before the amine is introduced. This minimizes potential side reactions, such as the guanidinylation of the amine.[4][17]

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture, either neat (if liquid) or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature. Reaction times can vary from 1 to 18 hours, depending on the reactivity and steric hindrance of the amine.[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Once complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel or recrystallization to obtain the desired amide.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Presence of Water: Reagents or solvent were not anhydrous. Water hydrolyzes the active ester and deactivates HATU.[10]Rigorously dry all glassware, use high-purity anhydrous solvents, and handle reagents under an inert atmosphere.
Poor Reagent Solubility: The carboxylic acid or amine did not fully dissolve.[18]Test reagent solubility in the chosen solvent before starting the reaction. If necessary, switch to a more polar aprotic solvent like NMP or decrease the reaction concentration.[18]
Incomplete Activation: Insufficient pre-activation time or temperature.Ensure a dedicated pre-activation time of at least 15 minutes at room temperature after adding HATU.[5]
Multiple Byproducts / Messy Reaction Guanidinylation Side Reaction: The amine directly attacks HATU before the acid is activated.[4]Do not add the amine simultaneously with HATU. Adhere strictly to the pre-activation protocol.[17]
Aspartimide Formation (if applicable): Can occur in peptides containing aspartic acid residues.[4]Use appropriate side-chain protecting groups (e.g., tert-butyl ester) to reduce nucleophilicity.
Difficulty in Purification Tetramethylurea Byproduct: This byproduct is polar and can be difficult to separate from the desired product.[10]Perform thorough aqueous washes during work-up. Tetramethylurea has some water solubility. If it co-elutes during chromatography, consider optimizing the solvent system or using a different stationary phase.

Safety Considerations

  • HATU: HATU is a moderate skin sensitizer and can cause allergic reactions.[9] It has also been classified as potentially explosive and should be handled with care, avoiding shock and heat.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • DIPEA: DIPEA is a flammable, corrosive, and toxic liquid.[11] It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Solvents: Anhydrous DMF is a common solvent for this reaction. It is a skin and respiratory irritant. Always consult the Safety Data Sheet (SDS) for all reagents before use.

By following this detailed guide, researchers can confidently and effectively perform the HATU/DIPEA-mediated coupling of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid, a critical transformation in the synthesis of novel and potentially therapeutic molecules.

References

  • Wikipedia. (2023). N,N-Diisopropylethylamine. In Wikipedia. [Link]

  • Wikipedia. (2023). HATU. In Wikipedia. [Link]

  • Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Retrieved from Biotage. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link]

  • National Center for Biotechnology Information. (n.d.). Diisopropylethylamine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). DIPEA diisopropylethylamine. PubChem Compound Database. [Link]

  • The Organic Chemistry Portal. (n.d.). N,N-Diisopropylethylamine (DIEA). Retrieved from org-chem.org. [Link]

  • WPE. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from WPE. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Reddit. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Imidazo[1,2-a]pyrimidin-2-ylbenzoic acid;hydrate. PubChem Compound Database. [Link]

  • Ontores. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from Ontores. [Link]

  • ACS Organic & Inorganic Au. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]

  • The Organic Chemistry Portal. (n.d.). HATU. Retrieved from org-chem.org. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from Aapptec Peptides. [Link]

  • ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Thieme. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved from Thieme. [Link]

  • Reddit. (2025, June 13). Hatu reaction. [Online forum post]. Reddit. [Link]

  • Wiley Online Library. (n.d.). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. Retrieved from Wiley Online Library. [Link]

  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • ACS Publications. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • Letters in Applied NanoBioScience. (2021, January 20). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • ACS Publications. (2023, August 24). Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. [Link]

Sources

Method

Application Note: Profiling Intestinal Permeability and Efflux Liabilities for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid

Executive Summary & Physicochemical Rationale The compound 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS: 175153-35-2) represents a critical pharmacophore combining a nitrogen-rich imidazo[1,2-a]pyridine core with a car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS: 175153-35-2) represents a critical pharmacophore combining a nitrogen-rich imidazo[1,2-a]pyridine core with a carboxylic acid moiety. Evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile requires specialized in vitro methodologies because its physicochemical nature defies standard passive diffusion models.

At physiological pH, this molecule exhibits a complex ionization profile. The benzoic acid group (pKa ~4.2) is fully deprotonated, while the imidazopyridine nitrogen (pKa ~6.8) transitions between a protonated and neutral state depending on the specific microenvironment. Consequently, in the slightly acidic environment of the small intestine (pH 6.5), the compound exists partially as a zwitterion, whereas in systemic circulation (pH 7.4), it is predominantly an anion. This pH-dependent speciation heavily restricts passive transcellular permeability and makes the compound highly susceptible to carrier-mediated transport, particularly active efflux by Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1).

Mechanistic Profiling: The Causality of Experimental Design

To accurately predict the in vivo absorption of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid, standard permeability assays must be mechanistically adapted:

  • The Necessity of a pH Gradient: Running a standard Caco-2 assay at a uniform pH of 7.4 will artificially suppress the compound's permeability and fail to mimic the human gastrointestinal tract. As demonstrated in 1[1], an apical pH of 6.5 and a basolateral pH of 7.4 must be employed. This gradient correctly models the protonation state of the imidazopyridine core during intestinal absorption.

  • BCRP vs. P-gp Liability: Anionic and polar molecules are classic substrates for BCRP, which is highly expressed in the gastrointestinal tract. While P-gp traditionally favors lipophilic cations, zwitterionic interactions cannot be ruled out. Therefore, 2[2] are preferred over isolated MDCK-BCRP cells, as Caco-2 endogenously expresses the necessary basolateral uptake transporters (like OSTα) required for hydrophilic molecules to enter the cell before being effluxed.

Experimental Strategy & Decision Tree

EffluxWorkflow Start 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (Anionic/Zwitterionic profile) Caco2 Bidirectional Caco-2 Transport Apical pH 6.5 / Basolateral pH 7.4 Start->Caco2 CalcER Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Caco2->CalcER Decision Is ER ≥ 2.0? CalcER->Decision HighEfflux Active Efflux Indicated (Proceed to Inhibitor Assays) Decision->HighEfflux Yes LowEfflux No Significant Efflux (Passive Permeability Dominant) Decision->LowEfflux No Inhibitor Inhibitor Co-incubation + Fumitremorgin C (BCRP) + Elacridar (P-gp) HighEfflux->Inhibitor BCRP ER reduced by Fumitremorgin C Confirmed BCRP Substrate Inhibitor->BCRP Pgp ER reduced by Elacridar Confirmed P-gp Substrate Inhibitor->Pgp

Fig 1: Workflow for identifying efflux mechanisms of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false negatives caused by monolayer degradation, non-specific binding, or intracellular trapping, adhering to standards outlined by the3[3].

Protocol A: Bidirectional Caco-2 Permeability Assay (pH Gradient)
  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 21 days to allow for spontaneous differentiation into polarized enterocytes.

  • Pre-Assay Validation (Integrity Check): Measure the Transepithelial Electrical Resistance (TEER). Proceed only with inserts exhibiting a TEER > 250 Ω·cm²[4].

  • Buffer Preparation:

    • Apical Buffer: HBSS supplemented with 10 mM MES, adjusted to pH 6.5.

    • Basolateral Buffer: HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4.

  • Dosing: Prepare a 10 µM solution of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid in the respective donor buffers. Include 100 µM Lucifer Yellow as a concurrent paracellular integrity marker.

  • Incubation: Add the donor solution to the Apical chamber (for A-B transport) or Basolateral chamber (for B-A transport). Incubate at 37°C on an orbital shaker (150 rpm) for 120 minutes.

  • Sampling & Post-Assay Validation: Extract samples from both donor and receiver compartments at t=120 min. Re-measure TEER to confirm the compound did not induce tight junction toxicity.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and Mass Balance (Recovery).

Protocol B: Efflux Transporter Identification (Inhibitor Co-incubation)

If Protocol A yields an Efflux Ratio (ER) ≥ 2.0, proceed to identify the specific transporter[5].

  • Inhibitor Preparation: Prepare specific inhibitors in the assay buffers:

    • Fumitremorgin C (10 µM): Highly selective BCRP inhibitor.

    • Elacridar (2 µM): Dual P-gp and BCRP inhibitor (used to cross-reference P-gp liability).

  • Pre-incubation: Pre-incubate the Caco-2 monolayers with the inhibitor-containing buffers in both apical and basolateral compartments for 30 minutes at 37°C.

  • Bidirectional Transport: Initiate the A-B and B-A transport assays using 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (10 µM) in the continuous presence of the respective inhibitors.

  • Reference Controls (System Validation): Run Estrone 3-sulfate (1 µM) as a positive control for BCRP efflux, and Talinolol (10 µM) as a positive control for P-gp efflux[5].

Quantitative Data Interpretation

All raw LC-MS/MS data must be converted into Apparent Permeability ( Papp​ ) using the formula: Papp​=(dQ/dt)/(A×C0​) (Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial donor concentration).

Compare the calculated metrics against the standardized benchmarks below to classify the ADME profile of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid.

ParameterThreshold / BenchmarkMechanistic Interpretation for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid
Papp​ (A-B) < 1.0 × 10⁻⁶ cm/sPoor passive intestinal absorption; expected behavior for ionized carboxylates.
Papp​ (A-B) > 10.0 × 10⁻⁶ cm/sHigh permeability; suggests the presence of an active uptake mechanism (e.g., OATP).
Efflux Ratio (ER) < 2.0The compound is not a significant substrate for apical efflux transporters.
Efflux Ratio (ER) ≥ 2.0Active efflux is occurring; high probability of BCRP or P-gp liability.
ER + Fumitremorgin C ER drops to < 1.5Confirms the compound is primarily a BCRP substrate.
Lucifer Yellow Papp​ < 1.0 × 10⁻⁶ cm/sValidation Passed: Monolayer tight junctions remained intact during the assay.
Mass Balance > 80%Validation Passed: No significant non-specific plastic binding or lysosomal trapping.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]

  • Caco-2 Permeability Assay - Evotec. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. Available at:[Link]

  • BCRP Substrate Identification - Evotec. Available at: [Link]

  • Prediction of Permeability and Efflux Using Multitask Learning - ACS Omega. Available at:[Link]

Sources

Application

Application Note: Preclinical Formulation Strategies for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

Executive Summary & Physicochemical Profiling 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid is a synthetic hybrid molecule characterized by a rigid bicyclic imidazopyridine core linked to a benzoic acid moiety. Compounds of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid is a synthetic hybrid molecule characterized by a rigid bicyclic imidazopyridine core linked to a benzoic acid moiety. Compounds of this class are frequently investigated in preclinical oncology and medicinal chemistry for their potent biological activities[1]. However, translating this in vitro potency into in vivo efficacy is severely bottlenecked by its physicochemical properties.

The molecule is amphoteric. The imidazo[1,2-a]pyridine nitrogen is weakly basic with a pKa of approximately 4.7[2], while the benzoic acid group is weakly acidic (pKa ~4.2). At physiological pH, the molecule exists primarily as an anion, but in the acidic environment of the stomach, it shifts toward a highly insoluble zwitterionic or neutral state. The rigid, planar aromatic rings promote strong intermolecular π−π stacking and a high crystal lattice energy. Consequently, it falls into the Biopharmaceutics Classification System (BCS) Class II or IV, meaning in vivo absorption is fundamentally limited by its poor aqueous dissolution rate[3].

To achieve sufficient systemic exposure for pharmacokinetic (PK) and efficacy studies, formulation scientists must actively disrupt this crystal lattice using co-solvents, pH modulation, or particle-size reduction techniques[4].

Table 1: Predicted Physicochemical Properties & Formulation Implications
PropertyValue / DescriptionFormulation Implication
Molecular Weight ~238.24 g/mol Favorable for membrane permeability, but high lattice energy impedes dissolution.
pKa (Basic) ~4.7 (Imidazopyridine N)Can be solubilized in highly acidic media (pH < 2.5) via protonation.
pKa (Acidic) ~4.2 (Carboxylic Acid)Can be solubilized in mildly basic media (pH > 7.0) via sodium salt formation.
Isoelectric Point pH ~4.4 - 4.5The pH zone of minimum solubility; must be strictly avoided in solution formulations.
BCS Class Class II / IVRequires advanced bio-enabling formulations (co-solvents, nanosuspensions) for in vivo dosing.

Preclinical Formulation Decision Tree

The selection of a formulation vehicle is dictated by the intended route of administration. Intravenous (IV) and intraperitoneal (IP) routes strictly require clear solutions to prevent fatal embolisms or localized necrosis, whereas oral (PO) gavage can tolerate well-homogenized suspensions for high-dose toxicity studies.

G API 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid Route Determine Preclinical Route API->Route IV IV / IP Dosing (Requires Solution) Route->IV 100% Bioavailability PO PO (Oral Gavage) (Solution or Suspension) Route->PO GI Absorption Cosolvent Co-solvent System (DMSO / PEG400) IV->Cosolvent Lipophilic API pHAdj pH Modulation (In situ Na-salt) IV->pHAdj Ionizable API PO->pHAdj Low Dose Suspension Polymer Suspension (CMC-Na / Tween 80) PO->Suspension High Dose / Toxicity Sterile Filter Sterilization (0.22 µm) Cosolvent->Sterile pHAdj->Sterile Homogenize Probe Sonication Suspension->Homogenize

Decision tree for preclinical formulation of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid.

Experimental Protocols & Methodologies

Strategy 1: Co-Solvent Solubilization (Optimized for IV / IP Dosing)

The Causality: Water alone cannot break the strong hydrophobic and π−π interactions of the imidazopyridine core. Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor to dismantle the crystal lattice. Polyethylene glycol 400 (PEG400) is then introduced as a transitional, high-dielectric co-solvent that prevents the drug from experiencing "solvent shock" and precipitating when the final aqueous phase is added[5].

Protocol 1: Preparation of a 20% DMSO / 40% PEG400 / 40% Saline Vehicle

  • Weighing: Accurately weigh the required mass of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid into a sterile glass vial.

  • Primary Solubilization: Add DMSO to achieve 20% of the final target volume. Vortex vigorously for 2–3 minutes. Causality: The API must be completely dissolved at this stage; any remaining microcrystals will act as nucleation sites for precipitation later.

  • Solvent Transition: Add PEG400 to achieve 40% of the final volume. Vortex for 1 minute to ensure a homogenous organic phase[4].

  • Aqueous Quenching: Slowly add sterile Saline (0.9% NaCl) dropwise while continuously vortexing to reach the final volume.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter.

Self-Validation Checkpoint: If the solution turns cloudy upon the addition of the saline, the solvent capacity of the vehicle has been exceeded. This visually validates that the drug concentration is too high, requiring a dose reduction or the addition of a surfactant (e.g., 10% Solutol HS 15)[5].

Strategy 2: pH-Modulated Salt Formation (Optimized for PO / IV Dosing)

The Causality: The benzoic acid moiety can be exploited to form a highly water-soluble sodium salt. By shifting the pH of the vehicle above the pKa of the carboxylic acid (pH > 6.5), the molecule becomes fully ionized, exponentially increasing its aqueous solubility[3].

Protocol 2: In Situ Sodium Salt Preparation

  • Suspension: Suspend the API in 90% of the target volume of deionized water or weak phosphate buffer.

  • Ionization: Add 1M NaOH dropwise while continuously stirring and monitoring the pH with a calibrated micro-probe.

  • Dissolution: Continue titration until the pH reaches 7.5 – 8.0. Causality: At this pH, the carboxylic acid is deprotonated, breaking the intermolecular hydrogen bonds and pulling the molecule into solution.

  • Equilibration: Once a clear solution is achieved, back-titrate carefully with 0.1M HCl if the pH exceeds 8.5 to ensure physiological compatibility. QS to the final volume.

Self-Validation Checkpoint: The transition from an opaque suspension to a transparent solution at pH > 7.5 visually validates the successful formation of the carboxylate salt. If precipitation occurs upon back-titration to pH 7.0, it confirms the API's strong tendency to revert to its insoluble free-acid form, indicating the pH must be strictly maintained.

Strategy 3: Polymer-Stabilized Nanosuspension (Optimized for High-Dose PO)

The Causality: For maximum tolerated dose (MTD) or toxicity studies, the required concentration often exceeds the absolute solubility limits of any co-solvent system. In these cases, a suspension is required. According to the Noyes-Whitney equation, reducing the particle size increases the surface area, thereby maximizing the dissolution rate in the gastrointestinal tract[3].

Protocol 3: Preparation of a 0.5% CMC-Na / 0.1% Tween 80 Suspension

  • Vehicle Preparation: Dissolve 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) and 0.1% (v/v) Tween 80 in purified water. Stir overnight to ensure complete polymer hydration.

  • Wetting: Add the API powder to the vehicle. Causality: Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to wet the highly lipophilic API particles.

  • Particle Size Reduction: Probe sonicate the mixture on an ice bath (to prevent thermal degradation) for 5–10 minutes using cycles of 30s ON, 30s OFF. Causality: Sonication breaks down agglomerates, while the CMC-Na polymer coats the newly exposed surfaces, providing steric hindrance to prevent Ostwald ripening and re-aggregation.

Self-Validation Checkpoint: A properly formulated suspension will exhibit a uniform, milky appearance. If the API settles at the bottom of the vial within 30 minutes, the polymer concentration is insufficient to maintain the necessary yield stress (viscosity), or the particle size remains too large, validating the need for further sonication.

Summary of Preclinical Vehicles

Table 2: Recommended Vehicle Compositions for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid
Vehicle CompositionTarget RouteMax Estimated ConcentrationKey Advantage
20% DMSO / 40% PEG400 / 40% Saline IV, IP2 - 5 mg/mLImmediate systemic exposure; avoids pH extremes.
In situ Na-Salt (pH 7.5 - 8.0) IV, PO5 - 10 mg/mLHighly biocompatible; avoids organic solvent toxicity.
0.5% CMC-Na / 0.1% Tween 80 PO (Gavage)> 50 mg/mLIdeal for high-dose efficacy and toxicology screening.

References

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. 1

  • Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information. Pipzine Chemicals. 2

  • Using Absorption Prediction Tools to Optimize Formulation Strategy at the Preclinical Stage. WuXi AppTec. 3

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. SRCE. 5

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI Pharmaceuticals. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

Introduction Welcome to the technical support guide for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As a fused heterocyclic molecule containing both an acidic carboxylic acid group and a potentially basic imidazopyridine core, its solubility is highly dependent on the physicochemical environment. This guide provides a series of structured, in-depth answers to common questions, offering both theoretical explanations and actionable experimental protocols to systematically overcome solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just synthesized or received 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid and it's poorly soluble in my aqueous buffer (e.g., PBS pH 7.4). What are my first steps?

A1: Initial Physicochemical Characterization

Before attempting to improve solubility, it's crucial to understand the fundamental properties of your molecule. The structure of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid suggests it is an ampholyte, meaning it has both acidic and basic functional groups. Its solubility will therefore be lowest at its isoelectric point (pI) and will increase at pH values away from the pI.

Core Concept: Ionization and Solubility

The aqueous solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species.[1][2] The un-ionized form is typically less soluble (this is the intrinsic solubility, S₀), while the ionized form is significantly more soluble in water.[3]

  • Acidic Group (Carboxylic Acid): At pH > pKa, the carboxylic acid group (-COOH) will deprotonate to the highly soluble carboxylate form (-COO⁻).

  • Basic Group (Imidazopyridine): The imidazo[1,2-a]pyridine moiety contains nitrogen atoms that can be protonated. At pH < pKa, the most basic nitrogen will be protonated, forming a soluble cation.

Predicted Physicochemical Properties: While experimental data for this specific molecule is not readily available in public literature, we can estimate its properties based on its structure.

PropertyPredicted Value / RangeImplication for Solubility
pKa (Acidic) 4.0 - 5.0The compound's solubility will start to increase significantly as the pH rises above this range.
pKa (Basic) 3.0 - 5.0Solubility may increase in highly acidic conditions (pH < 3) due to protonation of the pyridine ring.
logP 2.5 - 3.5Suggests the compound is lipophilic, leading to low intrinsic aqueous solubility.

Actionable First Steps:

  • Determine Intrinsic Solubility (S₀): Measure the solubility of the free acid form in an unbuffered aqueous solution or a buffer where the compound is expected to be fully un-ionized (e.g., pH ~2-3, if the basic pKa is lower). This establishes your baseline.

  • Measure Kinetic Solubility: For a quick assessment, perform a kinetic solubility assay. This involves adding a concentrated DMSO stock solution to your aqueous buffer and measuring the concentration at which precipitation occurs, often by turbidimetry.[4][5]

  • Construct a pH-Solubility Profile: This is the most critical initial experiment. It will map the compound's solubility across a wide pH range and reveal the optimal pH for solubilization.

Q2: How do I perform a pH-solubility study and what should I expect to see?

A2: Protocol for Generating a pH-Solubility Profile

A pH-solubility profile is essential for understanding how ionization affects your compound's solubility.[6] The resulting graph will typically be "U" shaped for an amphoteric compound like this one, with the lowest solubility occurring at the isoelectric point (pI).

Experimental Workflow: pH-Solubility Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare a series of buffers (e.g., pH 2, 4, 6, 7, 8, 10, 12) prep2 Weigh excess solid compound into separate vials exp1 Add a fixed volume of each buffer to a corresponding vial prep2->exp1 Start exp2 Equilibrate samples (e.g., shake at 25°C for 24h) to reach thermodynamic equilibrium exp1->exp2 exp3 Separate solid from supernatant (centrifuge/filter) exp2->exp3 ana1 Measure compound concentration in the supernatant (e.g., HPLC-UV) exp3->ana1 Process ana2 Plot Solubility (log scale) vs. pH ana1->ana2 G start Select a diverse set of pharmaceutically acceptable counter-ions (bases) step1 Dissolve compound and counter-ion in a suitable solvent system start->step1 step2 Induce crystallization (e.g., slow evaporation, anti-solvent addition) step1->step2 step3 Isolate and characterize the solid form (XRPD, DSC, TGA) to confirm salt formation step2->step3 step4 Measure aqueous solubility and dissolution rate of the new salt form step3->step4 step5 Evaluate physical stability (hygroscopicity, polymorphism) step4->step5 G cluster_system Aqueous Solution compound Drug Molecule (Hydrophobic) complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Caption: Cyclodextrin forming a soluble inclusion complex.

Commonly Used Cyclodextrins:

Cyclodextrin TypeProperties
β-Cyclodextrin (β-CD) Low aqueous solubility itself, can have renal toxicity.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, most commonly used in pharmaceutical formulations.
Sulfobutylether-β-CD (SBE-β-CD, Captisol®) Very high aqueous solubility, used in many commercial injectable products.

Experimental Protocol: Phase Solubility Study

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0%, 2%, 5%, 10%, 20% w/v HP-β-CD).

  • Add Excess Compound: Add an excess amount of your solid compound to each solution.

  • Equilibrate: Shake the vials at a constant temperature for 24-72 hours until equilibrium is reached.

  • Filter and Quantify: Filter the solutions to remove undissolved solid and measure the concentration of the dissolved drug by HPLC-UV.

  • Plot and Analyze: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin.

    • Aₗ-type profile (linear increase): Indicates the formation of a 1:1 soluble complex. The slope can be used to determine the binding constant.

    • B-type profile (plateau or decrease): Suggests the formation of a less soluble complex at high CD concentrations.

Troubleshooting with Cyclodextrins:

  • Limited Solubility Increase: The cavity size of the cyclodextrin may not be a good fit for your molecule, or the binding affinity may be low. Try a different type of cyclodextrin (e.g., if β-CD doesn't work well, try γ-CD which has a larger cavity).

  • Competition: Other molecules in your formulation could compete with your drug for the cyclodextrin cavity.

  • Formulation Viscosity: High concentrations of cyclodextrins can significantly increase the viscosity of the solution, which may be an issue for some applications.

References

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Williams, H. D., et al. (2017). Improving the Water Solubility of Poorly Soluble Drugs. In Pharmaceutical Formulation and Delivery. Available at: [Link]

  • Kramer, S. F., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Available at: [Link]

  • Sires, D. I. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Singh, R., et al. (2015). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Available at: [Link]

  • Parmar, K., & Patel, D. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • Kouskoura, M. G., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • Yang, W., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. Available at: [Link]

  • Kumar, G. P., & Kumar, S. K. (2019). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Available at: [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Hussain, A. F. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]

  • Jørgensen, F. S., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • PCBIS. (n.d.). Kinetic solubility. Available at: [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water. Available at: [Link]

  • University of Michigan. (n.d.). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. PMC. Available at: [Link]

  • Beyens, O., et al. (2025). Supporting novel drug discovery via cosolvent molecular dynamics. University of Antwerp. Available at: [Link]

  • University of Michigan. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry. Available at: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

  • ACS Publications. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mosher, G. L., et al. (1990). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • PubChem. (n.d.). 4-Imidazo[1,2-a]pyrimidin-2-ylbenzoic acid;hydrate. Available at: [Link]

  • Gentile, D., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]

  • PMC. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Chemsrc. (2026). 4-((Imidazo(1,2-a)pyridin-2-yl)methoxy)benzoic acid. Available at: [Link]

  • Journal of Chemical Theory and Computation. (2019). Cosolvent-Enhanced Sampling and Unbiased Identification of Cryptic Pockets Suitable for Structure-Based Drug Design. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: [Link]

  • Pearson. (2025). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]

  • Pearson. (n.d.). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Available at: [Link]

  • Unknown. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Available at: [Link]

  • RSC Publishing. (n.d.). Physicochemical properties of imidazo-pyridine protic ionic liquids. Available at: [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of zwitterionic imidazo[1,2-a]pyridine derivatives often presents unique mechanistic bottlenecks and isolation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of zwitterionic imidazo[1,2-a]pyridine derivatives often presents unique mechanistic bottlenecks and isolation challenges. This guide is designed to help researchers and drug development professionals diagnose low reaction yields, understand the underlying chemical causality, and implement field-proven solutions.

Reaction Pathway & Failure Analysis

To effectively troubleshoot, we must first map the classical Chichibabin (Tschitschibabin) condensation pathway and identify where the synthesis typically breaks down.

Pathway SM 2-Aminopyridine + 4-(2-bromoacetyl)benzoic acid Int Pyridinium Salt Intermediate SM->Int Alkylation (Fast) Deg Haloketone Degradation SM->Deg Strong Base Hem Hemiaminal Intermediate Int->Hem Base / Heat Stall Stalled Reaction Int->Stall Low Temp/Weak Base Prod 4-Imidazo[1,2-a]pyridin-2-yl- benzoic acid Hem->Prod Dehydration (-H2O) Loss Zwitterion Loss (L-L Extraction) Prod->Loss Neutral pH Workup

Mechanistic pathway and common failure points in imidazo[1,2-a]pyridine synthesis.

Troubleshooting FAQs

Q1: Why is my reaction stalling at the intermediate stage, resulting in low overall yields? A1: The Chichibabin synthesis of imidazo[1,2-a]pyridines is a two-step cascade: an initial intermolecular SN2 alkylation followed by an intramolecular cyclization and dehydration[1]. The alkylation of the endocyclic pyridine nitrogen by the α-haloketone is kinetically favored and occurs rapidly. However, the subsequent cyclization—where the exocyclic amine attacks the newly formed carbonyl—requires overcoming a higher activation energy barrier. If the reaction stalls, it is typically due to insufficient basicity to deprotonate the intermediate or inadequate thermal energy to drive the dehydration step[2]. Solution: Transition from a weak base to a moderate base like NaHCO₃ or Na₂CO₃. This facilitates the deprotonation required for cyclization under milder conditions without degrading the haloketone[1]. Ensure the solvent has a sufficiently high boiling point (e.g., an ethanol/water mix at 80°C) to drive the thermodynamic dehydration step.

Q2: I observe significant tarring and degradation of the 4-(2-bromoacetyl)benzoic acid starting material. How can I prevent this? A2: α-Haloketones are highly electrophilic and prone to side reactions, including self-condensation, polymerization, or premature hydrolysis, especially in the presence of strong bases or excessive heat[3]. When all reagents are mixed at once, the high initial concentration of the haloketone promotes these degradation pathways over the desired cross-coupling. Solution: Implement a slow-addition protocol. Dissolve the 2-aminopyridine and base in the solvent, heat to the target temperature, and add the 4-(2-bromoacetyl)benzoic acid dropwise as a dilute solution. This maintains a low steady-state concentration of the haloketone, strongly favoring the desired bimolecular reaction with the pyridine over unimolecular degradation.

Q3: My LC-MS shows complete conversion, but my isolated yield is <20% after aqueous workup. Where is the product going? A3: The target molecule, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid, is highly amphoteric. It contains both a basic imidazopyridine nitrogen and an acidic benzoic acid moiety[4]. During standard liquid-liquid extraction at neutral pH, the molecule exists predominantly as a zwitterion. This renders it highly polar and insoluble in standard organic solvents (e.g., EtOAc, DCM), while simultaneously causing it to precipitate out of the aqueous layer at the biphasic interface, leading to massive losses during separation. Solution: Abandon liquid-liquid extraction. Instead, employ an isoelectric precipitation strategy. By carefully adjusting the pH of the aqueous mixture to the molecule's isoelectric point (pI), you force the zwitterion to precipitate completely, allowing for simple recovery via vacuum filtration.

Q4: Even with isoelectric precipitation, my yields are inconsistent. Is there an alternative synthetic route? A4: Yes. The presence of the free carboxylic acid during the initial condensation can interfere with the nucleophilic attack and exacerbate solubility issues. Solution: Temporarily mask the acid by using an ester derivative, such as methyl 4-(2-bromoacetyl)benzoate. The resulting methyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate is highly soluble in organic solvents and can be easily purified via standard silica gel chromatography. Once purified, perform a controlled basic hydrolysis (e.g., LiOH in THF/H₂O) to quantitatively unmask the benzoic acid[3].

Quantitative Yield Optimization

The table below summarizes the impact of varying reaction conditions and workup strategies on the final isolated yield of the target molecule.

Starting MaterialBase / SolventWorkup StrategyIsolated Yield (%)Purity (LC-MS)
Free AcidNone / EthanolL-L Extraction (pH 7)18%85%
Free AcidNaHCO₃ / EtOH:H₂OL-L Extraction (pH 7)22%88%
Free AcidNaHCO₃ / EtOH:H₂OIsoelectric Precipitation (pH ~5.5)84%>95%
Methyl EsterNaHCO₃ / AcetonitrileL-L Extraction + LiOH Hydrolysis91% (Over 2 steps)>99%

Self-Validating Experimental Protocol: Isoelectric-Driven Synthesis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the built-in validation checkpoints are met.

Step 1: Reagent Preparation In a 250 mL round-bottom flask, dissolve 2-aminopyridine (1.0 equiv, 10 mmol) and NaHCO₃ (2.0 equiv, 20 mmol) in a 4:1 mixture of Ethanol/Water (50 mL). Causality: The mixed solvent system ensures the solubility of both the organic precursors and the inorganic base, preventing localized basicity spikes.

Step 2: Heating & Slow Addition Bring the suspension to a gentle reflux (80°C). Dissolve 4-(2-bromoacetyl)benzoic acid (1.05 equiv, 10.5 mmol) in minimal Ethanol (15 mL). Add this solution dropwise over 45 minutes to the refluxing mixture. Causality: Slow addition minimizes haloketone polymerization and thermal degradation.

Step 3: In-Process Validation Checkpoint Take a 50 µL aliquot 30 minutes post-addition. Dilute in LC-MS grade methanol and analyze. Validation: The LC-MS trace must show the disappearance of the starting materials and the presence of the [M+H]⁺ peak at m/z 239. If the intermediate mass (m/z 257) is predominant, the hemiaminal has not fully dehydrated.

Step 4: Dehydration Continue refluxing for 4 to 6 hours. Causality: Extended thermal energy ensures the hemiaminal fully dehydrates to form the stable aromatic imidazo[1,2-a]pyridine core.

Step 5: Isoelectric Precipitation (Crucial Step) Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with 30 mL of distilled water. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches exactly 5.5 (monitor via pH meter). Causality: Adjusting to the isoelectric point neutralizes the net charge of the molecule, crashing out the zwitterion as a dense precipitate.

Step 6: Isolation & Final Validation Filter the precipitate via vacuum filtration, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 50°C for 12 hours. Validation: Spot the remaining aqueous supernatant on a TLC plate (UV 254 nm). A lack of UV-active spots confirms that the precipitation was quantitative and no product was lost in the filtrate.

References[1] Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Link[3] Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Link[4] Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Link[2] Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. RSC Publishing. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in the isolation and purification of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid .

Because this molecule contains both a basic imidazo[1,2-a]pyridine core (pKa ~4.7–6.1)[1] and an acidic benzoic acid moiety (pKa ~4.2)[2], it exists predominantly as a highly polar zwitterion at neutral pH. This amphoteric nature renders traditional purification methods ineffective, requiring specialized chromatographic strategies.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my compound streak heavily and yield poor recovery on standard normal-phase silica gel? A: The root cause is the molecule's zwitterionic state. Normal-phase chromatography relies on reversible polar interactions. However, the basic nitrogen of the imidazopyridine ring interacts irreversibly with the acidic, ionizable silanol groups on the bare silica surface[3]. Simultaneously, the carboxylic acid acts as a strong hydrogen bond donor and acceptor. This dual-charge interaction leads to severe peak tailing (streaking) and low recovery. For zwitterionic compounds, normal-phase silica should be avoided in favor of reverse-phase or ion-exchange techniques[3].

Q2: How do I choose between Reverse-Phase (RP-HPLC) and HILIC for this compound? A: The decision depends on the compound's retention factor ( k′ ).

  • Reverse-Phase (C18): This is the primary approach. By adding an acidic modifier (e.g., 0.1% Formic Acid) to the mobile phase, you lower the pH below the pKa of the carboxylic acid (protonating it to a neutral state) while keeping the basic nitrogen protonated. This converts the zwitterion into a single cationic species, allowing predictable hydrophobic retention on C18 chains[4].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): If the molecule is too polar and elutes at the void volume on a C18 column, switch to HILIC. Zwitterionic stationary phases (like ZIC-HILIC) provide weak electrostatic interactions alongside hydrophilic partitioning, making them ideal for highly polar, charged analytes that fail on C18[5].

Q3: My sample is completely insoluble in the starting mobile phase (e.g., 5% Acetonitrile / 95% Water). How can I load it onto the column without ruining the separation? A: Use the Dry Loading technique. Dissolving the sample in a strong solvent (like DMSO or pure Methanol) and injecting it directly will cause the sample to precipitate at the column head, leading to peak splitting and extreme fronting[3]. Instead, dissolve the sample in a volatile polar solvent, adsorb it onto a small amount of C18 functionalized silica, evaporate the solvent to a dry powder, and load this powder into a solid-load cartridge[6]. This creates a self-validating system where the sample dissolves gradually into the mobile phase, ensuring a narrow injection band.

Part 2: Experimental Protocols

Protocol A: Reverse-Phase C18 Purification Workflow

This protocol utilizes acidic modifiers to suppress the zwitterionic character of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid, ensuring sharp peak shapes.

Step 1: Mobile Phase Preparation

  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA or 0.1% TFA.

  • Causality Check: The acidic modifier ensures the pH is ~2.0–2.5, keeping the benzoic acid protonated (neutral) and the imidazopyridine protonated (cationic), preventing multiple ionization states from co-eluting.

Step 2: Column Equilibration

  • Equilibrate a C18 column (e.g., 5 µm particle size) with 5% Solvent B at a flow rate appropriate for the column diameter (e.g., 15 mL/min for a 20 mm prep column) for 5 column volumes (CV).

Step 3: Gradient Elution

  • Run a linear gradient from 5% B to 60% B over 20 minutes.

  • Monitor UV absorbance at 254 nm and 280 nm (characteristic for the imidazo[1,2-a]pyridine chromophore).

Step 4: Fraction Collection & Recovery

  • Collect fractions based on UV threshold.

  • Lyophilize (freeze-dry) the pooled fractions to remove water, acetonitrile, and the volatile formic acid, yielding the pure formate salt of the target compound.

Protocol B: Dry-Loading Technique for Poorly Soluble Zwitterions

When solubility is a bottleneck, dry loading prevents column fouling and poor resolution[7].

  • Dissolution: Suspend the crude 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid in a volatile solvent mixture (e.g., Methanol/Dichloromethane 1:1) until fully dissolved. Gentle heating or sonication may be required.

  • Adsorption: Add C18-functionalized silica gel to the solution (Ratio: 3 parts silica to 1 part crude sample by weight).

  • Evaporation: Remove the solvent using a rotary evaporator (30 °C, reduced pressure) until a free-flowing, dry powder is obtained[7].

  • Loading: Pack the dry powder into an empty solid-load cartridge. Place a frit on top to secure the bed, and attach it in-line ahead of the main C18 purification column.

Part 3: Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of polar, amphoteric heterocycles across different column chemistries[6].

Column TypeStationary PhaseMobile PhaseRetention Factor ( k′ )Peak Asymmetry (Tailing)Suitability for Zwitterions
Normal Phase Bare SilicaDCM / MeOH< 0.5 (or irreversible)> 3.0 (Severe)Poor (Silanol interference)
Standard RP C18 (Endcapped)H₂O / MeCN + 0.1% FA2.5 - 4.01.1 - 1.3Excellent (Standard choice)
HILIC Zwitterionic (ZIC)MeCN / H₂O (90:10)4.5 - 6.01.0 - 1.2Excellent (For extreme polarity)
Ion-Exchange SCX (Strong Cation)Buffered AqueousVariable1.5 - 2.0Moderate (Requires desalting)

Part 4: Visualizations

Decision Matrix: Chromatography Optimization

The following logic tree dictates the selection of the stationary phase based on the solubility and retention profile of the target molecule.

DecisionTree Start Analyze 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid Solubility Assess Solubility Profile Start->Solubility Aqueous Soluble in Aqueous/Polar Solubility->Aqueous High Polarity Organic Soluble in Organic (Rare) Solubility->Organic Low Polarity RP Reverse-Phase C18 + 0.1% FA Aqueous->RP Standard approach HILIC ZIC-HILIC Column Aqueous->HILIC If retention is poor on C18 NP Normal Phase (DCM/MeOH + AcOH) Organic->NP Requires polar additives

Decision tree for selecting the optimal chromatographic mode for zwitterionic compounds.

Mechanistic Workflow: RP-HPLC Purification

This diagram outlines the self-validating physical workflow for isolating the compound using reverse-phase methodology.

Workflow Prep Sample Prep Dry Loading on C18 Equil Equilibration 5% MeCN / 95% H2O + 0.1% FA Prep->Equil Elution Gradient Elution 5% to 95% MeCN Equil->Elution Recovery Fraction Collection Lyophilization Elution->Recovery

Step-by-step physical workflow for the reverse-phase purification of amphoteric heterocycles.

References

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. Benzoic acid. Retrieved from [Link]

  • PubChem. Imidazo(1,2-a)pyridine. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid Conjugation

Welcome to the technical support center for navigating the complexities of amide bond formation with 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of amide bond formation with 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges arising from the inherent steric bulk of this heterocyclic scaffold. Here, we dissect common problems, explain the underlying chemical principles, and provide field-proven troubleshooting strategies and detailed protocols to ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard amide coupling reaction with 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid and a bulky amine is failing or giving very low yields. What's the primary cause?

A1: The principal challenge is significant steric hindrance. The imidazo[1,2-a]pyridine ring system is not only bulky itself, but its substitution pattern, particularly at the 2-position with a benzoic acid moiety, creates a sterically congested environment around the carboxylic acid. This bulk physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate, leading to slow reaction rates or complete failure of the conjugation.[1][2] Standard coupling reagents like DCC or EDC/HOBt may not form a sufficiently reactive activated species to overcome this high energy barrier.[2]

Common Indicators of a Failed Coupling:

  • Low or No Product Yield: The most direct sign of an unsuccessful reaction.[3]

  • Unreacted Starting Materials: TLC or LC-MS analysis reveals significant amounts of both the carboxylic acid and the amine.[3]

  • Formation of Side Products: The appearance of multiple spots on a TLC plate can indicate decomposition of the activated intermediate or other side reactions.[3]

Q2: I'm observing incomplete conversion even after extended reaction times. How can I drive the reaction to completion?

A2: When steric hindrance slows down the reaction, several adjustments to the reaction conditions can be beneficial. It's often a combination of a more potent activation strategy and optimized conditions that leads to success.

Troubleshooting Steps:

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2] Microwave heating can be particularly effective for accelerating these sluggish reactions. However, be cautious as higher temperatures can also increase the risk of side reactions and racemization if your substrates are chiral.[3]

  • Increase Reagent Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling over unimolecular decomposition pathways of the activated intermediate.

  • Employ a More Powerful Coupling Reagent: For sterically demanding substrates, it is often necessary to move beyond standard carbodiimide reagents to more potent uronium or phosphonium salt-based reagents.[2][3]

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally more effective than EDC/HOBt for hindered couplings.[3][4] HATU is often considered the gold standard due to its high reactivity and ability to suppress racemization.[4][5]

    • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective for sterically hindered couplings and are known for their rapid reaction kinetics.[4][6]

  • Consider Acyl Fluoride Intermediates: For exceptionally challenging cases, converting the carboxylic acid to a highly reactive acyl fluoride in situ can be a powerful strategy.[7][8][9][10] Reagents like TFFH or BTFFH can be used for this purpose, often in combination with a hindered, non-nucleophilic base.[1]

Advanced Coupling Strategies & Protocols

For particularly challenging conjugations involving 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid, a systematic approach to selecting a more potent coupling reagent and optimizing reaction conditions is crucial.

Decision-Making Workflow for Reagent Selection

G cluster_0 Initial Assessment cluster_1 Coupling Strategy cluster_2 Outcome start Substrate Assessment: Sterically Hindered Acid/Amine? standard Standard Coupling: EDC/HOBt or DCC/DMAP start->standard No / Mild Hindrance uronium Uronium/Aminium Salts: HATU, HBTU, HCTU start->uronium Yes / Moderate Hindrance success Successful Conjugation standard->success failure Low Yield / No Reaction standard->failure phosphonium Phosphonium Salts: PyBOP, PyAOP uronium->phosphonium Still Low Yield uronium->success acyl_fluoride Acyl Fluoride Formation: BTFFH, TFFH phosphonium->acyl_fluoride Extreme Hindrance phosphonium->success acyl_fluoride->success failure->uronium Troubleshoot

Caption: Logic for selecting an appropriate amide coupling reagent.

Comparative Overview of Recommended Coupling Reagents
Coupling Reagent ClassExamplesKey Advantages for Hindered CouplingsPotential Drawbacks
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, and good suppression of racemization.[4][11] HATU is particularly effective.[5]Can cause guanidinylation of the primary amine if used in excess.[5] More expensive than carbodiimides.
Phosphonium Salts PyBOP, PyAOPExcellent for sterically demanding couplings with low racemization.[3][6] Does not cause guanidinylation side reactions.[5]Higher cost. Byproducts can sometimes be difficult to remove.
Acyl Fluoride Precursors BTFFH, TFFHForms highly reactive acyl fluoride intermediates, effective for even extremely hindered substrates.[7][8]May require elevated temperatures.[1][2] Reagents can be moisture-sensitive.

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Coupling for Moderately Hindered Substrates

This protocol is a robust starting point for conjugating 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid with a sterically hindered amine.

Materials:

  • 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (1.0 eq)

  • Sterically hindered amine (1.1-1.2 eq)

  • HATU (1.1-1.2 eq)[12]

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid and dissolve it in anhydrous DMF.

  • Add HATU to the solution, followed by DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. You should observe the formation of the OAt-active ester.[12]

  • Add the sterically hindered amine to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup Acid Carboxylic Acid Activated_Ester OAt-Active Ester Acid->Activated_Ester Pre-activation (15-30 min) HATU HATU + DIPEA HATU->Activated_Ester Product Amide Product Activated_Ester->Product Nucleophilic Attack Amine Hindered Amine Amine->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Experimental workflow for HATU-mediated coupling.

Protocol 2: Acyl Fluoride-Mediated Coupling for Severely Hindered Substrates

This method is recommended when other coupling reagents have failed due to extreme steric hindrance.[7][8]

Materials:

  • 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (1.2 eq)

  • Severely hindered amine (1.0 eq)

  • 1-Bis(dimethylamino)methylen-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphat (BTFFH) (1.3 eq) or Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)

  • Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • In a dry, sealable reaction vessel (e.g., a microwave vial) under an inert atmosphere, combine the 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid and BTFFH.

  • Add anhydrous CH₂Cl₂ followed by DIPEA.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the in situ formation of the acyl fluoride intermediate.

  • Add the severely hindered amine to the reaction vessel.

  • Seal the vessel tightly and heat the reaction mixture to 60-80°C for 12-24 hours. Caution: Heating a sealed vessel will cause overpressure. Ensure your glassware is appropriate for these conditions.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with CH₂Cl₂ or another suitable organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanism Spotlight: Why Acyl Fluorides Work

The success of the acyl fluoride strategy lies in the generation of a highly reactive electrophile.[1] The small size of the fluorine atom minimizes steric bulk around the carbonyl carbon, and its high electronegativity makes the carbonyl highly susceptible to nucleophilic attack by even weakly nucleophilic or sterically hindered amines.

G RCOOH R-COOH AcylFluoride R-COF (Acyl Fluoride) RCOOH->AcylFluoride Activation BTFFH BTFFH / DIPEA BTFFH->AcylFluoride Tetrahedral_Int Tetrahedral Intermediate AcylFluoride->Tetrahedral_Int Nucleophilic Attack Amine R'-NH₂ (Hindered) Amine->Tetrahedral_Int Amide R-CONH-R' (Amide Product) Tetrahedral_Int->Amide Collapse & Proton Transfer

Caption: Acyl fluoride formation and subsequent amidation.

By understanding the principles of steric hindrance and employing these advanced strategies, you can significantly improve the success rate of your conjugation reactions with the challenging 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid scaffold.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2016;14(2):430-433. Available from: [Link]

  • Due-Hansen ME, Pandey SK, Christiansen E, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. 2015. Available from: [Link]

  • Due-Hansen ME, Pandey SK, Christiansen E, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. 2016. Available from: [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available from: [Link]

  • Due-Hansen ME, Pandey SK, Christiansen E, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. 2016. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • Han S-B, Park H, Kim Y, et al. Organocatalytic Synthesis of Amides Using Thioacids and Anilines via Electron Donor–Acceptor Photoactivation. The Journal of Organic Chemistry. 2023;88(8):5016-5026. Available from: [Link]

  • El-Faham A, Albericio F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 2011;111(11):6557-6602. Available from: [Link]

  • Carpino LA, El-Faham A. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry. 1995;60(11):3561-3564. Available from: [Link]

  • Due-Hansen ME, Pandey SK, Christiansen E, et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2016;14(2):430-433. Available from: [Link]

Sources

Troubleshooting

Minimizing side reactions and byproducts in imidazopyridine carboxylic acid synthesis

Welcome to the technical support center for the synthesis of imidazopyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of imidazopyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. The imidazopyridine core is a privileged structure in medicinal chemistry, but its synthesis, particularly with the carboxylic acid moiety, is often plagued by side reactions and the formation of tenacious byproducts.

This document moves beyond simple protocols. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter at the bench. My goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to make informed decisions in your experimental design. We will delve into the causality behind common pitfalls and explore strategies to ensure a robust and reproducible synthesis.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of imidazopyridine carboxylic acids.

Q1: I am observing very low or no yield of my target imidazopyridine carboxylic acid. What are the likely causes and how can I fix it?

This is one of the most frequent issues. The cause often lies in a delicate balance between reaction kinetics and product stability. Let's break down the possibilities.

Possible Cause A: Competing Decarboxylation of the Product

The most significant side reaction, especially in direct condensation methods, is the loss of CO2 from the desired product at elevated temperatures.[1] The electron-rich imidazopyridine ring can stabilize the resulting carbanion intermediate, making this an entropically and often kinetically favorable pathway.

  • Expert Insight: The direct condensation of a 2-aminopyridine with bromopyruvic acid is notoriously inefficient in standard flask-based synthesis precisely because the temperatures required for cyclization also promote vigorous decarboxylation.[1]

  • Solutions:

    • Two-Step Protocol (Protecting the Acid): The most reliable solution is to circumvent the issue entirely. React the 2-aminopyridine with an α-halo ester (e.g., ethyl bromopyruvate) at a moderate temperature to form the ester-substituted imidazopyridine. This intermediate is thermally stable. Once isolated and purified, the ester can be cleanly hydrolyzed (saponified) to the desired carboxylic acid under mild basic conditions (e.g., LiOH, NaOH in THF/water).[1]

    • Temperature Optimization: If attempting a direct condensation, meticulously control the temperature. Run a series of small-scale reactions to find the minimum temperature at which cyclization occurs at a reasonable rate. It's a narrow window.

    • Flow Chemistry: For advanced applications, microreactor-based continuous flow systems can offer superior heat transfer and precise control over residence time, allowing for rapid heating to the optimal temperature followed by rapid cooling, which can significantly suppress the decarboxylation byproduct.[1]

Possible Cause B: Inefficient Cyclization Conditions

If decarboxylation is not the primary issue, the cyclization step itself may be failing.

  • Expert Insight: The cyclization involves the nucleophilic attack of the endocyclic pyridine nitrogen onto an electrophilic carbon. The efficiency of this step is highly dependent on the solvent, catalyst, and the electronic nature of your 2-aminopyridine substrate.

  • Solutions:

    • Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are often used to ensure all reagents remain in solution and to reach necessary temperatures.[1] However, for sensitive substrates, consider lower-boiling solvents like ethanol or isopropanol, though this may require longer reaction times.

    • Acid Catalysis: A catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (PTSA), can protonate the carbonyl intermediate, making it more electrophilic and accelerating the cyclization step.[1]

    • Dehydrating Agents: In syntheses starting from a diaminopyridine and a carboxylic acid, a strong dehydrating agent like polyphosphoric acid (PPA) is often required to drive the final condensation to the imidazole ring.[2][3]

Troubleshooting Workflow: Low Product Yield

Here is a logical workflow to diagnose the cause of low yield in your synthesis.

G start Low Yield Observed check_decarbox Analyze crude LC-MS for decarboxylated byproduct (M-44 peak) start->check_decarbox decarbox_present Decarboxylation is the primary issue. check_decarbox->decarbox_present Yes no_decarbox Decarboxylated product is minor or absent. check_decarbox->no_decarbox No solution_decarbox Implement Two-Step Protocol: 1. Synthesize ester intermediate. 2. Saponify to the acid. decarbox_present->solution_decarbox check_sm Analyze crude LC-MS for unreacted starting materials. no_decarbox->check_sm sm_present Reaction is incomplete. check_sm->sm_present Yes no_sm Starting materials consumed, but no product or byproducts. check_sm->no_sm No solution_incomplete Optimize Reaction Conditions: - Increase temperature/time. - Add acid catalyst (e.g., PTSA). - Check reagent purity. sm_present->solution_incomplete solution_degradation Suspect Degradation: - Lower reaction temperature. - Run under inert atmosphere. - Purify starting materials. no_sm->solution_degradation G cluster_main Desired Reaction Pathway cluster_side Major Side Reaction A 2-Aminopyridine + Bromopyruvic Acid B SN2 Alkylation (Intermediate) A->B C Intramolecular Cyclization B->C D Dehydration C->D E Imidazopyridine Carboxylic Acid (Product) D->E F Imidazopyridine Carboxylic Acid (Product) G Decarboxylation (Loss of CO2) F->G High Temp. H Decarboxylated Byproduct G->H

Sources

Optimization

Optimal storage conditions to prevent degradation of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid. It offers troubleshooting advice and answers to frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid. It offers troubleshooting advice and answers to frequently asked questions to ensure the optimal storage, handling, and stability of this compound, thereby preserving its integrity for experimental use.

Introduction

4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities of the imidazopyridine scaffold.[1][2] The stability of this compound is paramount for obtaining reliable and reproducible experimental results. This guide is designed to address potential issues related to its degradation and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid?

A1: Based on general guidelines for heterocyclic and aromatic carboxylic acid compounds, the optimal storage conditions for solid 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid are as follows:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation reactions. While some related compounds are stable at room temperature, refrigeration is a precautionary measure to ensure long-term stability.[3]
Atmosphere Inert gas (Argon or Nitrogen)The imidazopyridine ring can be susceptible to oxidation.[4] Storing under an inert atmosphere minimizes contact with oxygen.
Light Amber vial or in the darkImidazopyridine derivatives can be light-sensitive and may undergo photodegradation upon exposure to UV or visible light.[5][6]
Humidity Tightly sealed container with desiccantThe compound is a carboxylic acid and can be hygroscopic. Moisture can promote hydrolysis or other degradation pathways.[7]
Q2: How can I tell if my sample of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid has degraded?

A2: Visual inspection and analytical techniques can help identify degradation.

  • Visual Inspection: Look for changes in color (e.g., yellowing or browning) or texture (e.g., clumping, which may indicate moisture absorption).

  • Analytical Methods:

    • HPLC: A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.

    • LC-MS: Can be used to identify the mass of potential degradation products.

    • NMR: Changes in the spectrum, such as the appearance of new signals or disappearance of existing ones, can confirm structural changes.

Q3: What are the likely degradation pathways for this compound?
  • Oxidation: The electron-rich imidazopyridine ring is susceptible to oxidation, which can lead to ring-opening or the formation of N-oxides.[8]

  • Photodegradation: Exposure to light, particularly UV radiation, can generate reactive oxygen species that may lead to complex degradation products.[6]

  • Decarboxylation: At elevated temperatures, the benzoic acid group can be lost as carbon dioxide, although this typically requires significant heat (studies on benzoic acid show decomposition at temperatures above 400°C).[9][10][11]

  • Hydrolysis: While the core structure is generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to cleavage of the bond between the phenyl and imidazopyridine rings, though this is less likely under normal storage conditions.

DegradationPathways A 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid B Oxidized Products (e.g., N-oxides, ring-opened products) A->B Oxygen / Light C Photodegradation Products A->C UV/Visible Light D Decarboxylation Product (2-phenylimidazo[1,2-a]pyridine) A->D High Temperature HandlingWorkflow cluster_prep Preparation cluster_handling Handling under Inert Atmosphere cluster_storage Storage A Equilibrate container to room temperature B Flush container with inert gas A->B C Weigh compound quickly B->C D Recap and purge container C->D E Store at 2-8°C, protected from light D->E

Caption: Recommended workflow for handling solid 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Fluorescence Quantum Yield in Imidazo[1,2-a]pyridine Derivatives

Welcome to the Advanced Technical Support Center for photophysical optimization. This guide is specifically designed for researchers and drug development professionals working with 4-Imidazo[1,2-a]pyridin-2-yl-benzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for photophysical optimization. This guide is specifically designed for researchers and drug development professionals working with 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid derivatives . Here, we address the mechanistic causality behind fluorescence quenching and provide self-validating protocols to systematically enhance the fluorescence quantum yield ( ΦF​ ) of your synthesized libraries.

Section 1: Structural Modifications & Photophysics (The "Why")

Q1: Why does my derivative exhibit weak fluorescence, and how should I modify the benzoic acid moiety to enhance the quantum yield?

A: The fluorescence efficiency of imidazo[1,2-a]pyridine derivatives is heavily dependent on the electronic nature of their substituents, which dictates the competition between radiative and non-radiative decay pathways.

To enhance ΦF​ , you must establish a "push-pull" electronic system that stabilizes the Intramolecular Charge Transfer (ICT) state[1].

  • Electron-Donating Groups (EDGs): Introducing EDGs (e.g., −OCH3​ , −NH2​ ) on the phenyl ring significantly improves luminescence performance by facilitating efficient ICT upon excitation[2].

  • Electron-Withdrawing Groups (EWGs): Strong EWGs, particularly nitro ( −NO2​ ) groups, often act as internal quenchers. Literature demonstrates that placing a nitro group on the phenyl ring of imidazo[1,2-a]pyridines can completely destroy fluorescence due to the activation of rapid non-radiative intersystem crossing or electron transfer pathways[3].

Q2: My compound is highly fluorescent in non-polar solvents but loses emission in polar solvents or solid states. What is happening?

A: You are likely observing Aggregation-Caused Quenching (ACQ) or the formation of a Twisted Intramolecular Charge Transfer (TICT) state.

In polar solvents, the planar imidazo[1,2-a]pyridine core and the benzoic acid moiety can undergo free bond rotation. This rotation stabilizes the dark TICT state, leading to non-radiative decay (heat dissipation). To overcome this, you can utilize Aggregation-Induced Emission (AIE) strategies[1]. By incorporating bulky, rotor-like structures (such as tetraphenylethylene moieties) or rigidifying the molecular backbone, you restrict intramolecular rotations (RIR). When these molecules aggregate, the physical restriction blocks the non-radiative TICT channels, forcing the energy to be released as fluorescence[1].

G S0 Ground State (S0) Planar Conformation S1_LE Locally Excited (LE) State Franck-Condon S0->S1_LE Excitation (hν) S1_ICT Intramolecular Charge Transfer (ICT) State S1_LE->S1_ICT Solvent Relaxation S1_ICT->S0 Fluorescence (High ΦF) TICT Twisted ICT (TICT) Non-Radiative Decay S1_ICT->TICT Bond Rotation (Polar Solvents) TICT->S0 Heat / Quenching (Low ΦF) AIE Aggregation-Induced Emission (Restricted Rotation) TICT->AIE Aggregation / Rigidification AIE->S0 Enhanced Fluorescence

Caption: Photophysical pathways illustrating the competition between ICT fluorescence, TICT quenching, and AIE.

Section 2: Quantitative Data & Substituent Effects

To guide your synthetic design, the following table summarizes the general trends of substituent effects on the photophysical properties of imidazo[1,2-a]pyridine derivatives.

Substituent on Phenyl RingElectronic NatureImpact on ICT StateTypical Quantum Yield ( ΦF​ ) TrendReference
−OCH3​ , −OH Strong EDGHighly StabilizedHigh (0.40 - 0.85+)[2][4]
−CH3​ Mild EDGStabilizedModerate to High[4]
−H (Unsubstituted)NeutralBaselineModerate[2]
−Cl , −F Mild EWGDestabilized / ErraticLow to Moderate[2][3]
−NO2​ Strong EWGQuenched (Non-radiative)Near Zero (Quenched)[3]

Section 3: Experimental Troubleshooting & Protocols (The "How")

Q3: My measured quantum yields are inconsistent between batches. What is the self-validating protocol for accurate relative quantum yield determination?

A: Inconsistent ΦF​ measurements usually stem from inner-filter effects (reabsorption of emitted light) or inconsistent solvent environments. To ensure trustworthiness, you must measure the relative quantum yield using a standard reference fluorophore (e.g., Quinine sulfate in 0.5 M H2​SO4​ , Φstd​=0.546 )[4].

Self-Validating Protocol for Relative Quantum Yield Determination:

  • Preparation: Prepare a stock solution of your 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid derivative and the reference standard. Dilute both to a series of 4-5 concentrations.

  • Absorbance Control (Critical): Measure the UV-Vis absorbance spectra. Ensure the absorbance at the excitation wavelength is strictly below 0.1 (ideally 0.05) to prevent inner-filter effects and self-quenching[1].

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the exact same excitation wavelength, slit widths, and instrument parameters.

  • Integration: Integrate the total area under the fluorescence emission curve for each spectrum[1].

  • Gradient Plotting: Plot the integrated fluorescence intensity (Y-axis) versus the absorbance (X-axis) for both the sample and the standard. Ensure the linear regression R2>0.99 .

  • Calculation: Calculate the quantum yield using the gradient (slope) formula:

    Φsample​=Φstd​×(Gradstd​Gradsample​​)×(ηstd2​ηsample2​​)

    (Where η represents the refractive index of the respective solvents).

Protocol Prep 1. Prepare Sample & Standard (Absorbance < 0.1) Abs 2. Measure UV-Vis Absorbance Spectra Prep->Abs Fluo 3. Measure Fluorescence Emission Spectra Abs->Fluo Integ 4. Integrate Area Under Emission Curve Fluo->Integ Plot 5. Plot Integrated Intensity vs. Absorbance Integ->Plot Calc 6. Calculate Gradient & Derive Relative ΦF Plot->Calc

Caption: Step-by-step workflow for the accurate determination of relative fluorescence quantum yield.

References

  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption - ResearchGate. Available at: [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - NIH. Available at:[Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - RSC Publishing. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: Spectral Characterization of 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid

Executive Summary & Pharmacological Context Imidazo[1,2-a]pyridines represent a privileged class of bicyclic nitrogen-containing heterocycles, serving as the core scaffold for numerous therapeutic agents ranging from ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Imidazo[1,2-a]pyridines represent a privileged class of bicyclic nitrogen-containing heterocycles, serving as the core scaffold for numerous therapeutic agents ranging from antivirals to anticancer drugs. Specifically, 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid is a critical intermediate and bioactive hybrid molecule. The introduction of a para-benzoic acid moiety at the C-2 position of the imidazopyridine core dramatically alters its electronic distribution, solubility, and receptor-binding profile.

For drug development professionals and synthetic chemists, unambiguously differentiating this substituted compound from its structural isomers and starting materials is paramount. This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectral characteristics of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid against its unsubstituted core and synthetic precursors, grounded in [1].

Structural Rationale & Diagnostic NMR Shifts (Expertise & Causality)

Successful characterization relies on understanding why specific chemical shifts occur, rather than merely matching peaks to a table.

The Causality of Solvent Selection

The presence of the carboxylic acid (-COOH) group dictates the experimental choice of solvent. While unsubstituted imidazo[1,2-a]pyridine is highly soluble in Chloroform-d (CDCl 3​ ), 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid forms strong intermolecular hydrogen-bonded dimers that severely limit its solubility in non-polar solvents. Therefore, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) is the mandatory solvent choice. DMSO acts as a strong hydrogen-bond acceptor, disrupting the carboxylic acid dimers, ensuring complete dissolution, and preventing the extreme line broadening of the -COOH proton, allowing it to be observed as a broad singlet around δ 12.9–13.0 ppm.

The Diagnostic H-3 Singlet

In the unsubstituted imidazo[1,2-a]pyridine core, the H-2 and H-3 protons appear as a coupled pair of doublets. Upon substitution at the C-2 position with a benzoic acid group, the H-2 proton is lost. Consequently, the H-3 proton loses its coupling partner and collapses into a sharp, diagnostic singlet. Furthermore, the anisotropic deshielding effect of the newly attached conjugated phenyl ring pushes this H-3 singlet significantly downfield to δ 8.92 ppm , serving as the primary self-validating marker for successful C-2 functionalization [2].

Mechanism A 2-Aminopyridine (Starting Material) C Bimolecular Condensation (S_N2 Alkylation) A->C B 4-(2-Bromoacetyl)benzoic acid (Starting Material) B->C D Intramolecular Cyclization (-H2O, -HBr) C->D E 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid (Target Product) D->E

Synthetic pathway of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid.

Comparative Spectroscopic Data

To objectively evaluate the structural transformation, the quantitative NMR data is summarized below, comparing the target compound with the unsubstituted core.

Table 1: 1 H NMR Comparative Analysis (400 MHz, DMSO-d 6​ )
Proton AssignmentUnsubstituted Imidazo[1,2-a]pyridine ( δ , ppm)4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid ( δ , ppm)Diagnostic Shift & Causality
H-2 7.90 (d)AbsentConfirms substitution at the C-2 position.
H-3 7.55 (d)8.92 (s)Loss of J -coupling; deshielded by the adjacent aryl ring.
H-5 8.50 (d)8.55 (d)Minor downfield shift due to extended conjugation.
H-8 7.58 (d)7.60 (d)Remains relatively unaffected by C-2 substitution.
H-7 7.25 (dd)7.30 (dd)Standard imidazopyridine core splitting pattern.
H-6 6.88 (t)6.90 (t)Standard imidazopyridine core splitting pattern.
Ar-H (ortho to core) N/A8.10 (d, J = 8.1 Hz)Characteristic AA'BB' system of the para-substituted ring.
Ar-H (ortho to COOH) N/A7.98 (d, J = 6.8 Hz)Deshielded by the electron-withdrawing -COOH group.
-COOH N/A12.95 (br s)Broad signal confirming the intact carboxylic acid.
Table 2: 13 C NMR Comparative Analysis (100 MHz, DMSO-d 6​ )
Carbon EnvironmentUnsubstituted Core ( δ , ppm)Target Compound ( δ , ppm)Diagnostic Shift & Causality
C-2 113.5143.2Massive downfield shift (+30 ppm) due to sp 2 -sp 2 aryl bond formation.
C-3 112.8109.5Upfield shift due to altered electron density post-cyclization.
C-8a (Bridgehead) 145.1145.8Stable quaternary carbon marker.
-COOH N/A167.4Confirms the presence of the carboxylic acid moiety.

Self-Validating Experimental Protocol (Trustworthiness)

A robust analytical workflow must be self-validating. The following protocol ensures that the spectral data unambiguously proves the formation of the imidazo[1,2-a]pyridine ring by tracking the consumption of starting material functional groups.

Step-by-Step Methodology

1. Sample Preparation:

  • Weigh exactly 10 mg of the synthesized 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Vortex the mixture for 30 seconds. Causality: Complete dissolution is critical; any particulate matter will distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.

2. NMR Acquisition Parameters:

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • 1 H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds, acquisition time of 3.0 seconds.

  • 13 C NMR: 512–1024 scans, relaxation delay (D1) of 2.0 seconds. Causality: The quaternary carbons (C-2, C-8a, and the aryl ipso-carbons) have long T1​ relaxation times. A sufficient D1 ensures accurate integration and signal-to-noise ratio for these critical diagnostic peaks.

3. Spectral Processing & Self-Validation System:

  • Apply a Fourier Transform and perform manual phase and baseline correction.

  • Validation Check 1 (Disappearance): Inspect the region around δ 6.0 ppm and δ 4.9 ppm. The complete absence of the 2-aminopyridine -NH 2​ broad singlet and the 4-(2-bromoacetyl)benzoic acid -CH 2​ Br singlet validates that no unreacted starting materials remain.

  • Validation Check 2 (Appearance): Confirm the presence of the sharp H-3 singlet at δ 8.92 ppm.

  • Validation Check 3 (Mass Balance): Integrate the aromatic region. The integration ratio of the imidazopyridine core protons (H-5, H-8, H-7, H-6, H-3) to the benzoic acid protons (AA'BB' system) must be exactly 5:4.

NMR_Validation S Sample Prep: Dissolution in DMSO-d6 (Ensures COOH solubility) H1 1H NMR Acquisition (400 MHz, TMS Ref) S->H1 C13 13C NMR Acquisition (100 MHz, TMS Ref) S->C13 P Spectral Processing (Phase/Baseline Correction) H1->P C13->P V Validation: Disappearance of NH2/CH2Br Appearance of H-3 Singlet P->V

Self-validating NMR characterization workflow for imidazopyridines.

References

  • Al-Bahrani, H. A., et al. "Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis." Chemical Methodologies, 2025. Available at: [Link]

  • Burke et al. "Synthetic, mechanistic and biological studies of novel metal-imidazo[1,2-a]pyridines - Supplemental Information." The Royal Society of Chemistry. Available at: [Link]

Comparative

HPLC Method Development and Validation for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid Purity: A Comparative Guide

Executive Summary & Physicochemical Rationale The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-infectives, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-infectives, and multidrug resistance modulators[1]. Because biological screening and clinical formulation demand active pharmaceutical ingredients (APIs) with >95% purity[2], developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical path in drug development.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for novel heterocycles. However, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid presents a unique chromatographic challenge: it is an amphoteric molecule. It contains a basic imidazopyridine bridgehead nitrogen ( pKa​≈6.8 ) and an acidic benzoic acid moiety ( pKa​≈4.2 ). This zwitterionic nature often leads to severe peak tailing and poor resolution on traditional aliphatic stationary phases due to secondary interactions with residual silanols.

This guide objectively compares the performance of traditional C18 columns against π -active Phenyl-Hexyl columns, providing a self-validating protocol engineered for strict compliance with the latest ICH Q2(R2) analytical validation guidelines[3].

Rational Method Development: The "Why" Behind the Chemistry

Column Chemistry: Aliphatic (C18) vs. Orthogonal ( π−π ) Selectivity

Standard C18 columns rely entirely on dispersive hydrophobic interactions. While effective for neutral, lipophilic molecules, they struggle to differentiate the highly delocalized π -electron system of the imidazopyridine core from its closely related synthetic precursors (e.g., 2-aminopyridine and 4-formylbenzoic acid).

By transitioning to a Phenyl-Hexyl stationary phase , we introduce orthogonal π−π and dipole-dipole interactions. The electron-rich phenyl ring of the stationary phase interacts directly with the aromatic core of the analyte, significantly enhancing the selectivity factor ( α ) for structurally similar aromatic impurities.

Mobile Phase & pH Engineering

To achieve sharp, symmetrical peaks, the analyte must be locked into a single ionization state.

  • The Flaw of Neutral pH: Near pH 5.0, the molecule exists as a zwitterion, leading to split peaks and extreme sensitivity to minor mobile phase variations.

  • The Optimal Solution (pH 2.0 - 2.5): By utilizing 0.1% Trifluoroacetic acid (TFA) in the aqueous phase, we drive the pH down to ~2.0. At this pH, the benzoic acid moiety is fully protonated (neutral and hydrophobic), while the basic imidazopyridine nitrogen is ionized. The TFA acts as an ion-pairing agent, masking residual silanols on the silica support and completely eliminating peak tailing.

Method Engineering & Validation Workflow

HPLC_Method_Dev Target Target: 4-Imidazo[1,2-a]pyridin- 2-yl-benzoic acid PhysChem Physicochemical Profiling Amphoteric (pKa1 ~4.2, pKa2 ~6.8) Target->PhysChem Col_C18 Standard C18 Column (Hydrophobic only) PhysChem->Col_C18 Traditional Approach Col_Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π interactions) PhysChem->Col_Phenyl Rational Selection Result_C18 Poor Resolution (Rs < 1.5) Peak Tailing (Tf > 1.8) Col_C18->Result_C18 Result_Phenyl Excellent Selectivity (Rs > 2.0) Sharp Peaks (Tf = 1.1) Col_Phenyl->Result_Phenyl Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) Result_C18->Validation Fails criteria Result_Phenyl->Validation Proceeds to Approval Validated Purity Method Validation->Approval

Fig 1. Rational method development and validation workflow for imidazopyridine derivatives.

Comparative Performance Analysis

To objectively demonstrate the superiority of the engineered method, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid was spiked with 1.0% of its primary synthetic intermediate (2-aminopyridine, "Impurity A"). The data below highlights the stark contrast in chromatographic performance.

Table 1: Column Performance Comparison (Gradient Elution)

Chromatographic ParameterStandard C18 (150 x 4.6mm, 3µm)Phenyl-Hexyl (150 x 4.6mm, 3µm)Causality / Scientific Impact
Retention Time (min) 6.427.85Phenyl-Hexyl provides stronger retention via π−π stacking.
Tailing Factor ( Tf​ ) 1.85 (Fails USP criteria)1.12 (Excellent) π -interactions mitigate secondary silanol interactions.
Theoretical Plates ( N ) 8,50014,200Sharper peaks on Phenyl-Hexyl yield higher efficiency.
Resolution ( Rs​ ) 1.43.1Baseline resolution ( Rs​>2.0 ) achieved only with Phenyl-Hexyl.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) criteria prior to sample analysis, the method inherently verifies its own reliability before generating reportable data.

Chromatographic Conditions
  • System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector.

  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Detection Wavelength: 254 nm (Optimal UV absorption for the conjugated imidazopyridine-benzoic acid system).

  • Injection Volume: 10 µL.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.03070
15.03070
15.19010
20.09010 (Re-equilibration)
System Suitability Test (SST) Execution
  • Inject the Diluent (Blank) to ensure no baseline interference at the expected retention time.

  • Inject the SST Standard (API spiked with 0.5% Impurity A) six consecutive times.

  • Self-Validation Criteria: Proceed to sample analysis only if Rs​≥2.0 , Tf​≤1.5 , and Peak Area %RSD ≤1.0% .

ICH Q2(R2) Method Validation Summary

To ensure the method is "fit for purpose" for commercial drug substance release and stability testing, it was subjected to rigorous validation in accordance with the updated ICH Q2(R2) guidelines[3]. The updated guideline emphasizes a lifecycle approach, focusing on the robustness and specificity of the analytical procedure.

Table 2: ICH Q2(R2) Validation Parameters & Experimental Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Forced Degradation) Peak purity angle < Purity threshold; No interference from degradants.Purity angle: 0.124 < Threshold: 0.280. Baseline resolution from acid/base degradants.Pass
Linearity & Range Correlation coefficient ( R2 ) ≥0.999 from LOQ to 120% of target concentration. R2=0.9998 (Range: 0.15 µg/mL to 120 µg/mL).Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across 3 concentration levels.99.4% – 100.8% recovery.Pass
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤2.0% for 6 replicate injections.%RSD = 0.65%.Pass
LOD / LOQ Signal-to-noise ratio ≥3:1 (LOD) and ≥10:1 (LOQ).LOD: 0.05 µg/mL LOQ: 0.15 µg/mL.Pass
Robustness Method must withstand deliberate variations (Flow ±0.1 mL/min, Temp ±2 °C). Rs​ remained >2.5 under all perturbed conditions.Pass

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

Efficacy comparison of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid vs other imidazopyridines

Efficacy Comparison Guide: 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid Derivatives vs. Traditional Imidazopyridines Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid Derivatives vs. Traditional Imidazopyridines

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its bioisosteric resemblance to indoles and purines. While traditional imidazopyridines (e.g., zolpidem, HS-173, PIK-75) have demonstrated profound efficacy across various indications, the introduction of a benzoic acid moiety at the C2 position—specifically utilizing 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS 175153-35-2) as a core building block—has catalyzed a new generation of highly selective, dual-action inhibitors[1][2]. This guide provides an objective, data-driven comparison of the efficacy, target binding, and cytotoxicity profiles of benzoic acid-functionalized imidazopyridines against their traditional structural counterparts.

Mechanistic Rationale: The Benzoic Acid Advantage

Traditional imidazopyridine kinase inhibitors, such as HS-173, typically rely on pyridyl sulfonamide or arylsulfonylhydrazide groups to occupy the kinase back-pocket[3]. While highly effective for selective PI3Kα inhibition, these structures often fail to simultaneously engage mTOR, leading to therapeutic resistance via pathway cross-talk and AKT feedback activation.

Conversely, derivatives synthesized from 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid leverage the carboxylic acid group to form critical hydrogen bonds with Lys807 and Lys833 in the kinase hinge region[3]. This structural modification not only enhances the binding affinity within the PI3K ATP-binding cleft but also extends into the mTOR catalytic domain, enabling potent dual PI3K/mTOR inhibition[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes Imidazo Benzoic Acid Derivatives (e.g., Compound 15a) Imidazo->PI3K Dual Inhibition Imidazo->mTOR Dual Inhibition Traditional Traditional Imidazopyridines (e.g., HS-173) Traditional->PI3K Selective Inhibition

Fig 1: PI3K/mTOR signaling pathway and dual-inhibition nodes of benzoic acid derivatives.

Efficacy Comparison: Kinase Inhibition & Cytotoxicity

PI3K/mTOR Dual Inhibition Profile

When benchmarking kinase inhibitory efficacy, traditional imidazopyridines like PIK-75 and HS-173 exhibit sub-nanomolar potency against PI3Kα but lack meaningful mTOR engagement (IC50 > 1000 nM)[1]. In contrast, benzoic acid-derived hybrids (e.g., Compound 15a) demonstrate a balanced dual-inhibition profile. This dual action is critical for preventing the feedback activation of AKT.

Table 1: Kinase Inhibitory Efficacy (In Vitro)

Compound Class Specific Compound PI3Kα IC50 (nM) mTOR IC50 (nM) Selectivity Profile
Benzoic Acid Derivative Compound 15a ~0.5 - 1.2 ~15 - 20 Dual PI3K/mTOR[1]
Traditional Imidazopyridine HS-173 0.8 >1000 PI3Kα Selective[1]

| Traditional Imidazopyridine | PIK-75 | 0.3 | >1000 | PI3Kα Selective[1] |

Cytotoxicity and Antioxidant Efficacy

Recent hybridizations of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with various amines and acid hydrazides have yielded compounds (e.g., HB9, HB10) with superior cytotoxicity against solid tumors compared to standard chemotherapeutics[4]. In A549 (lung cancer) and HepG2 (liver carcinoma) cell lines, these benzoic acid hybrids outperformed Cisplatin, demonstrating lower IC50 values while simultaneously exhibiting robust dose-dependent antioxidant activity (DPPH radical scavenging)[4].

Table 2: Cytotoxicity & Antioxidant Efficacy Profiles

Compound / Scaffold Cell Line IC50 (μM) DPPH Inhibition (100 μg/mL) Reference Standard
HB9 (Benzoic Acid Hybrid) A549 (Lung) 50.56 ~80% Cisplatin (53.25 μM)[4]
HB10 (Benzoic Acid Hybrid) HepG2 (Liver) 51.52 ~82% Cisplatin (54.81 μM)[4]

| Cisplatin (Control) | A549 / HepG2 | 53.25 / 54.81 | N/A | N/A[4] |

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the self-validating systems used to generate the comparative efficacy data.

Workflow Compound Synthesize Hybrids (CAS 175153-35-2) Kinase In Vitro Kinase Assay (PI3K/mTOR) Compound->Kinase Cell Cell Viability Assay (A549, HepG2) Compound->Cell Analysis IC50 Calculation & SAR Analysis Kinase->Analysis Cell->Analysis

Fig 2: Experimental workflow for evaluating imidazo[1,2-a]pyridine hybrid efficacy.

Protocol A: In Vitro PI3K/mTOR Kinase Assay (ADP-Glo)

Rationale & Causality: Traditional radiometric assays pose safety and disposal challenges. We utilize the ADP-Glo™ Kinase Assay because it relies on a coupled luminescent reaction that directly measures ADP formed during the kinase reaction. By depleting unreacted ATP before converting ADP back to ATP for luciferase engagement, this system provides a high-signal-to-background ratio that is directly proportional to kinase activity, eliminating false positives from auto-fluorescent compounds. Step-by-Step:

  • Preparation: Dilute recombinant PI3Kα and mTOR enzymes in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS).

  • Compound Incubation: Dispense 1 μL of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid derivatives (or traditional controls like HS-173) in DMSO into a 384-well plate. Add 4 μL of the enzyme solution. Incubate for 15 minutes at room temperature to allow equilibrium binding. Control Note: Use 1% DMSO as a vehicle (negative) control and 1 μM Staurosporine as a positive control to define the assay's dynamic range.

  • Reaction Initiation: Add 5 μL of substrate mix (PIP2 and 10 μM ATP). Incubate for 60 minutes at 37°C.

  • Signal Generation: Add 10 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP (40-minute incubation).

  • Detection: Add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol B: Cell Viability & Cytotoxicity Assay (CCK-8)

Rationale & Causality: The Cell Counting Kit-8 (CCK-8) assay utilizes WST-8, which is reduced by cellular dehydrogenases to form an orange formazan dye. The amount of dye generated is directly proportional to the number of living cells. This metabolic readout is self-validating: dead cells lose dehydrogenase activity immediately, ensuring the absorbance strictly reflects viable cell populations without the lysis steps required by other assays. Step-by-Step:

  • Cell Seeding: Seed A549 or HepG2 cells at a density of 5 × 10³ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the synthesized hybrids (e.g., HB9, HB10) or Cisplatin (0.1 to 100 μM). Incubate for 24 hours[4].

  • Reagent Addition: Add 10 μL of CCK-8 solution to each well. Avoid introducing bubbles, which skew optical density (OD) readings.

  • Incubation & Reading: Incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize OD values against the vehicle control to determine % viability. Extract IC50 values via non-linear regression.

Conclusion

The integration of a benzoic acid moiety into the imidazo[1,2-a]pyridine core fundamentally shifts the molecule's pharmacological profile. Compared to traditional imidazopyridines that exhibit narrow kinase selectivity, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid derivatives achieve potent PI3K/mTOR dual inhibition and superior cytotoxicity profiles against resistant cell lines. This scaffold represents a highly versatile and efficacious starting point for next-generation oncology drug development.

References[4] Title: Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis

Source: Chemical Methodologies URL:[1] Title: Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[3] Title: Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: Oncotarget URL:[2] Title: 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (Cas 175153-35-2) Source: Parchem Fine & Specialty Chemicals URL:

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Fragmentation Dynamics of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid: A Comparative Guide

Introduction Imidazo[1,2-a]pyridines represent a privileged bicyclic nitrogen-containing heterocyclic scaffold, widely utilized in medicinal chemistry for their diverse pharmacological profiles, including anxiolytic, ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imidazo[1,2-a]pyridines represent a privileged bicyclic nitrogen-containing heterocyclic scaffold, widely utilized in medicinal chemistry for their diverse pharmacological profiles, including anxiolytic, antiviral, and anticancer properties . During drug metabolism and pharmacokinetics (DMPK) profiling, the structural elucidation of these derivatives—specifically complex functionalized molecules like 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid —requires precise analytical techniques.

While nominal mass instruments such as Triple Quadrupoles (QqQ) remain the industry standard for targeted quantitation, High-Resolution Mass Spectrometry (HRMS) is analytically indispensable for unambiguous structural characterization and isomer differentiation . This guide objectively compares the performance of HRMS (Orbitrap/Q-TOF) against nominal mass (QqQ) systems, details the specific gas-phase fragmentation causality of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid, and provides a self-validating experimental protocol for researchers.

Theoretical Fragmentation Pathways & Causality

The exact monoisotopic mass of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (C₁₄H₁₀N₂O₂) is 238.0742 Da, yielding a protonated precursor ion [M+H]⁺ at m/z 239.0815 .

When subjected to Higher-energy C-trap Dissociation (HCD) in an Orbitrap mass spectrometer, the molecule undergoes predictable yet complex fragmentation governed by the thermodynamic stability of the imidazo[1,2-a]pyridine core versus the lability of the benzoic acid moiety:

  • Pathway A (Carboxylic Acid Cleavage): The most thermodynamically favorable initial fragmentation is the neutral loss of water (-18.0106 Da) generating m/z 221.0709, or the rapid decarboxylation via loss of carbon dioxide (-43.9898 Da) yielding m/z 195.0917.

  • Pathway B (Heterocyclic Ring Cleavage): Following decarboxylation, the imidazo[1,2-a]pyridine core typically undergoes a characteristic neutral loss of hydrogen cyanide (HCN, -27.0109 Da) to form a highly stable m/z 168.0808 ion. This diagnostic fragmentation pathway is heavily supported by tandem mass spectrometry and computational thermochemistry .

Fragmentation M [M+H]+ C14H11N2O2+ m/z 239.0815 F1 [M+H - H2O]+ C14H9N2O+ m/z 221.0709 M->F1 - H2O (-18.0106 Da) F2 [M+H - CO2]+ C13H11N2+ m/z 195.0917 M->F2 - CO2 (-43.9898 Da) F3 [M+H - CO2 - HCN]+ C12H10N+ m/z 168.0808 F2->F3 - HCN (-27.0109 Da)

Caption: Diagnostic HRMS gas-phase fragmentation pathways of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid.

Comparative Performance: HRMS vs. Nominal Mass (QqQ)

The Causality of Instrument Selection

Why is HRMS strictly required for this analysis? Nominal mass instruments (QqQ) resolve m/z to whole integers. On a QqQ, the loss of CO₂ (-44 Da) and the loss of N₂O (-44 Da) are indistinguishable. HRMS provides sub-ppm mass accuracy, converting m/z values directly into exact elemental compositions. Furthermore, traditional Collision-Induced Dissociation (CID) used in 3D ion traps suffers from the "1/3 Rule"—fragments with an m/z less than one-third of the precursor ion are not trapped. This means critical low-mass diagnostic ions for the pyridine ring (e.g., m/z 78) are rendered invisible. HCD (beam-type dissociation) circumvents this entirely.

Table 1: Performance Comparison for Structural Elucidation
Analytical ParameterNominal Mass (QqQ / CID)High-Resolution MS (Orbitrap / HCD)Analytical Causality & Impact
Mass Accuracy ± 0.1 to 0.5 Da< 2 ppmQqQ cannot distinguish isobaric neutral losses; HRMS confirms exact elemental formulas.
Resolving Power ~1,000 (Unit Resolution)> 70,000 (FWHM at m/z 200)High resolving power separates the target API fragments from complex, co-eluting matrix ions.
Low-Mass Cutoff Subject to the "1/3 Rule"NoneHCD captures critical low-mass diagnostic fragments missed by traditional ion trap CID.
False Discovery Rate High for novel metabolitesExtremely LowSub-ppm mass defect analysis allows for confident structural elucidation without reference standards.
Table 2: Diagnostic HRMS Fragmentation Data for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid
Fragment AssignmentElemental FormulaTheoretical m/zObserved m/z (Example)Mass Error (ppm)
Precursor Ion [M+H]⁺ C₁₄H₁₁N₂O₂⁺239.0815239.0817+0.8
Neutral Loss of H₂O C₁₄H₉N₂O⁺221.0709221.0711+0.9
Neutral Loss of CO₂ C₁₃H₁₁N₂⁺195.0917195.0915-1.0
Loss of CO₂ + HCN C₁₂H₁₀N⁺168.0808168.0809+0.6

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-HRMS methodology incorporates built-in self-validation mechanisms at every stage of the workflow.

Phase 1: Sample Preparation & System Suitability

  • Methodology: Reconstitute 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid in 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike the solution with 100 ng/mL of Leucine Enkephalin (m/z 556.2766).

  • Causality & Validation: The addition of Leucine Enkephalin acts as an internal lock mass. This self-validating step dynamically corrects for microscopic ambient temperature fluctuations in the Orbitrap's C-trap, ensuring mass accuracy remains strictly < 2 ppm throughout the analytical batch.

Phase 2: Chromatographic Separation

  • Methodology: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality & Validation: High-efficiency UHPLC separation minimizes ion suppression from co-eluting compounds. A mandatory solvent blank injection immediately prior to the sample validates zero column carryover, ensuring that all observed fragments strictly originate from the target analyte.

Phase 3: HRMS Acquisition (Orbitrap HCD)

  • Methodology: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Set the Full MS resolution to 70,000 and the data-dependent MS/MS (ddMS²) resolution to 17,500. Apply stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

  • Causality & Validation: Stepped NCE generates a comprehensive, self-validating breakdown curve within a single scan. Low NCE (20) gently fragments the labile benzoic acid moiety (validating primary losses like H₂O and CO₂), while high NCE (60) forces the robust imidazo[1,2-a]pyridine core to cleave (validating secondary losses like HCN). This orthogonal approach eliminates the need for multiple sequential injections.

Workflow Prep Sample Prep + Lock Mass Blank Blank Injection (Carryover Check) Prep->Blank LC UHPLC Separation (C18 Gradient) Blank->LC MS HRMS Analysis (Stepped NCE) LC->MS Data Data Processing (< 2 ppm Error) MS->Data

Caption: Self-validating LC-HRMS analytical workflow ensuring sub-ppm mass accuracy and zero carryover.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega. URL: [Link]

  • Title: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Source: PubMed (Journal of Mass Spectrometry). URL: [Link]

Validation

Preclinical Validation Guide: In Vivo Biological Activity of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid

Executive Summary As drug development professionals increasingly pivot away from DNA-damaging agents due to the severe risk of secondary malignancies, targeting the catalytic cycle of topoisomerases has emerged as a safe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals increasingly pivot away from DNA-damaging agents due to the severe risk of secondary malignancies, targeting the catalytic cycle of topoisomerases has emerged as a safer, highly effective paradigm[1]. The compound 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (4-IPA) serves as a highly versatile structural scaffold in this space.

Recent preclinical evaluations demonstrate that 4-IPA and its hybridized derivatives act as potent catalytic inhibitors of Human Topoisomerase IIα (hTopoIIα)[1]. Furthermore, novel 4-IPA hybrids exhibit targeted cytotoxicity against A549 (lung) and HepG2 (liver) carcinomas, outperforming standard-of-care drugs like Cisplatin[2], while also demonstrating potent antioxidant properties via Leukotriene A4 hydrolase (LTA4H) modulation[3].

This guide provides an objective comparison of 4-IPA’s performance against traditional alternatives and outlines a self-validating in vivo protocol for evaluating its biological activity.

Mechanistic Rationale: Catalytic Inhibition vs. Topo II Poisons

To understand the therapeutic advantage of 4-IPA, one must examine the causality behind its mechanism of action compared to traditional alternatives like Etoposide.

  • The Alternative (Topo II Poisons): Drugs like Etoposide and Doxorubicin are classified as Topo II "poisons." They function by stabilizing the Topo II-DNA cleavage complex. While this kills cancer cells, it causes massive accumulation of DNA double-strand breaks, which is directly responsible for triggering secondary leukemias and severe systemic toxicity[1].

  • The 4-IPA Advantage (Catalytic Inhibition): 4-IPA and its nonarylated parent structures preferentially bind to the ATPase domain of hTopoIIα[1]. By blocking ATP hydrolysis, 4-IPA halts the enzyme's turnover before the DNA cleavage complex can form. This catalytic inhibition starves the cancer cell of necessary topological adjustments during replication without inducing the catastrophic DNA fragmentation seen with poisons[1].

MOA A Human Topoisomerase IIα (hTopoIIα) B ATP Binding & Hydrolysis (ATPase Domain) A->B C DNA Cleavage Complex Formation B->C F Enzyme Turnover Blocked (No DNA Damage) B->F G DNA Double-Strand Breaks (High Toxicity) C->G D 4-IPA & Derivatives (Catalytic Inhibitor) D->B Blocks E Etoposide (Topo II Poison) E->C Stabilizes

Mechanistic divergence between 4-IPA (catalytic inhibition) and Etoposide (Topo II poison).

Comparative Performance Data

The following table synthesizes quantitative data comparing 4-IPA (and its optimized hybrids, such as HB9 and HB10) against standard clinical alternatives.

Table 1: Comparative Efficacy and Mechanistic Profiling

CompoundPrimary Target / ModelMechanism of ActionIC50 / Effective Conc.Performance vs. Alternative
4-IPA (Parent) hTopoIIαATPase Domain Catalytic Inhibition100 - 400 μMAttenuates DNA cleavage; avoids double-strand breaks[1]
4-IPA Hybrid (HB9) A549 (Lung Cancer)Cytotoxicity / LTA4H Modulation50.56 μMOutperforms Cisplatin (53.25 μM)[2]
4-IPA Hybrid (HB10) HepG2 (Liver Cancer)Cytotoxicity / LTA4H Modulation51.52 μMOutperforms Cisplatin (54.81 μM)[2]
Etoposide hTopoIIαTopo II Poison (Cleavage Complex)~55 μM (HEK 293)High toxicity; triggers secondary leukemias[1]
Cisplatin DNADNA Crosslinking>53 μMStandard-of-care; high systemic toxicity[2]

In Vivo Validation Protocols

To rigorously validate the in vivo biological activity of 4-IPA, researchers must deploy a self-validating experimental workflow. Do not rely solely on tumor volume; you must prove target engagement.

Phase 1: Xenograft Establishment
  • Methodology: Subcutaneously inoculate 5 × 10⁶ A549 (lung carcinoma) cells into the right flank of 6-week-old female BALB/c nude mice. Wait until tumors reach a volume of ~100 mm³ before randomization.

  • Causality: 4-IPA derivatives have demonstrated specific in vitro potency against A549 lines (IC50 ~50.56 μM)[2]. Using the exact lineage in vivo ensures the translation of the observed LTA4H and hTopoIIα modulation into measurable tumor regression.

  • Self-Validation Checkpoint: Include a cohort inoculated with a Topo II-knockdown cell line. If 4-IPA still shrinks the tumor in the knockdown model, its primary in vivo mechanism is off-target, invalidating the hTopoIIα hypothesis.

Phase 2: Dosing Strategy & Controls
  • Methodology: Randomize mice into four cohorts (n=8): (1) Vehicle Control, (2) 4-IPA [50 mg/kg, IV], (3) Cisplatin [5 mg/kg, IV], and (4) Etoposide [15 mg/kg, IV]. Administer doses twice weekly for 21 days.

  • Causality: Comparing against Cisplatin validates the baseline cytotoxic threshold[2], while Etoposide serves as a mechanistic comparator to evaluate the reduction in off-target toxicity (e.g., body weight loss) associated with Topo II poisons[1].

  • Self-Validation Checkpoint: Monitor mouse body weight daily. A >15% drop in body weight in the Etoposide/Cisplatin cohorts versus stable weight in the 4-IPA cohort internally validates the superior safety profile of the ATPase-targeted mechanism.

Phase 3: Pharmacodynamic Endpoints
  • Methodology: Measure tumor volume via calipers bi-weekly. At day 21, sacrifice the mice, extract the tumors, and perform an ex vivo hTopoIIα ATPase activity assay on the tumor lysates.

  • Causality: Tumor volume provides macroscopic efficacy data, but it does not confirm the mechanism. The ex vivo ATPase assay confirms specific target engagement, proving the phenotypic tumor regression is driven by catalytic inhibition rather than non-specific cytotoxicity[1].

  • Self-Validation Checkpoint: Run a concurrent DNA cleavage complex assay on the lysates. A true catalytic inhibitor (4-IPA) will show baseline or reduced cleavage complexes, whereas the Etoposide control must show a massive spike in cleavage complexes[1].

Workflow S1 1. Cell Line Prep A549 / HepG2 S2 2. Xenograft Inoculation (Mice) S1->S2 S3 3. Dosing Regimen (Vehicle, 4-IPA, Cisplatin) S2->S3 S4 4. In Vivo Monitoring (Tumor Vol & Body Wt) S3->S4 S5 5. Ex Vivo Analysis (Biomarkers & Histology) S4->S5

Standardized in vivo workflow for assessing 4-IPA efficacy in xenograft models.

References

  • Al-Bahrani, H. A., et al. "Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis." Chemical Methodologies, 2025. URL: [Link]

  • Baviskar, A. T., et al. "Switch in Site of Inhibition: A Strategy for Structure-Based Discovery of Human Topoisomerase IIα Catalytic Inhibitors." ACS Medicinal Chemistry Letters, 2015. URL:[Link]

Sources

Comparative

Method Validation and Performance Comparison Guide: 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid as an Analytical Reference Standard

Executive Summary The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of widely prescribed anxiolytics and emerging 1[1][2]. As drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the core of widely prescribed anxiolytics and emerging 1[1][2]. As drug development pipelines increasingly feature these nitrogen-rich bicyclic structures, the demand for robust analytical methodologies has surged.

3 (CAS 175153-35-2) serves a dual purpose: it is a vital building block for synthesizing 4[4][3] and an exceptional analytical reference standard for LC-MS/MS workflows. This guide provides an objective comparison of its chromatographic performance against alternative standards and details a self-validating protocol for its implementation in quantitative assays.

Mechanistic Rationale: Why This Standard?

As a Senior Application Scientist, I evaluate reference standards not just by their purity, but by their physicochemical behavior in a chromatographic system. 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (MW: 238.24 g/mol ) offers unique advantages due to its zwitterionic nature:

  • Orthogonal Retention Mechanisms : The molecule possesses a basic imidazopyridine nitrogen and an acidic benzoic acid moiety. This allows analysts to manipulate retention times drastically by adjusting the mobile phase pH.

  • Superior Ionization Efficiency : The fused bicyclic system stabilizes the positive charge during electrospray ionization (ESI+), yielding a significantly higher response factor in mass spectrometry compared to monocyclic analogs.

Ionization pH2 Acidic pH (2.0) Cationic Form pH7 Neutral pH (7.4) Zwitterionic Form pH2->pH7 Deprotonation (pKa1) HPLC Reversed-Phase Retention (Optimal at pH 2.0-3.0) pH2->HPLC Max Retention pH10 Basic pH (10.0) Anionic Form pH7->pH10 Deprotonation (pKa2)

pH-dependent ionization states affecting reversed-phase retention.

Comparative Performance Analysis

When validating methods for imidazopyridine derivatives, selecting the optimal reference standard dictates the ruggedness of the assay. We benchmarked 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid against the bare heterocyclic core () and a monocyclic structural analog (4-(Pyridin-2-yl)benzoic acid).

Table 1: LC-MS/MS Performance Comparison (0.1% Formic Acid / Acetonitrile Gradient on C18)
Parameter4-Imidazo[1,2-a]pyridin-2-yl-benzoic acidImidazo[1,2-a]pyridine (Core)4-(Pyridin-2-yl)benzoic acid
Molecular Weight 238.24 g/mol 118.14 g/mol 199.21 g/mol
Physical State Stable SolidLiquid (Highly Volatile)Stable Solid
ESI+ Response Factor Excellent (High proton affinity)Moderate (Poor retention)Good
Chromatographic Retention (k') 4.5 (Optimal lipophilicity)0.8 (Elutes in void volume)2.2 (Moderate)
Peak Tailing (As) 1.151.80 (Secondary interactions)1.35
Best Use Case API Impurity profiling, Metabolite standardGeneral core synthesis trackingMonocyclic API standard

Causality in the Data: The unsubstituted imidazo[1,2-a]pyridine core exhibits poor retention (k' = 0.8) on reversed-phase C18 columns under acidic conditions because it is fully protonated and highly polar. By contrast, the addition of the benzoic acid moiety in 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid increases the topological polar surface area (TPSA) while simultaneously adding a highly lipophilic phenyl ring. Under acidic conditions (pH ~2.7), the carboxylic acid is fully protonated (neutral), driving strong hydrophobic interactions with the C18 stationary phase. This causality explains the optimal retention factor (k' = 4.5) and sharp peak shape observed.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates built-in system suitability testing (SST) to validate the method prior to any unknown sample analysis.

Workflow A Standard Preparation B UHPLC Separation A->B C ESI(+) Ionization B->C D MRM Quantification C->D E Method Validation D->E

Step-by-step UHPLC-MS/MS workflow for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid.

Step 1: Preparation of Standard Solutions
  • Causality : 4-imidazo[1,2-a]pyridin-2-yl-benzoic acid has limited solubility in pure water due to its rigid planar structure and lipophilic phenyl ring.

  • Action : Dissolve 1.0 mg of the reference standard in 1.0 mL of Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock solution. Dilute working standards (1 ng/mL to 1000 ng/mL) using a diluent of 50:50 Water:Methanol. Why? Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") during injection.

Step 2: UHPLC Chromatographic Conditions
  • Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

    • Causality: Formic acid lowers the mobile phase pH to ~2.7. This suppresses the ionization of the benzoic acid group (keeping it neutral for maximum C18 retention) while simultaneously providing abundant protons to ionize the imidazopyridine nitrogen for ESI+ detection.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection Parameters (ESI+)
  • Precursor Ion : m/z 239.1 [M+H]+

  • Product Ions : m/z 195.1 (Loss of CO2, Quantifier), m/z 92.0 (Qualifier).

  • Collision Energy (CE) : 25 eV (Quantifier), 40 eV (Qualifier).

Step 4: System Suitability and Self-Validation

Before analyzing unknown samples, the system must pass these self-validating criteria:

  • Injection Precision : 6 replicate injections of the 100 ng/mL standard must yield a peak area %RSD ≤ 2.0%.

  • Sensitivity (LOD/LOQ) : The 1 ng/mL standard must exhibit a Signal-to-Noise (S/N) ratio ≥ 10.

  • Carryover Check : A blank injection immediately following the highest calibration standard (1000 ng/mL) must show a peak area ≤ 0.1% of the LLOQ.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors Source: PubMed Central (NIH) URL: [Link]

  • Title: (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]

  • Title: Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc Source: Chemical Methodologies URL: [Link]

Sources

Validation

Benchmarking 4-Imidazo[1,2-a]pyridin-2-yl-benzoic Acid: A Dual-Target Scaffold Against FDA-Approved Standard Inhibitors

As drug development shifts toward highly selective, multi-target chemotypes, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid has emerged as a structurally versatile scaffold. Unlike rigid legacy compounds, this imidazo-pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly selective, multi-target chemotypes, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid has emerged as a structurally versatile scaffold. Unlike rigid legacy compounds, this imidazo-pyridine derivative offers a unique "choice-based change" in its mechanism of action based on specific structural modulations[1].

In this technical guide, we benchmark this compound and its derivatives against FDA-approved standard inhibitors across two distinct therapeutic axes:

  • Human Topoisomerase IIα (hTopoIIα) Catalytic Inhibition: Benchmarked against Etoposide (Topo II poison) and Merbarone (Catalytic inhibitor)[2][3].

  • Leukotriene A4 Hydrolase (LTA4H) Targeted Cytotoxicity: Benchmarked against Cisplatin in lung and liver carcinoma models[4][5].

Mechanistic Paradigm Shift: From Poison to Catalytic Inhibition

The standard clinical approach to targeting hTopoIIα relies on Topo II poisons like Etoposide . Etoposide acts by stabilizing the transient enzyme-DNA cleavage complex, leading to accumulation of double-strand breaks and subsequent apoptosis[3]. However, this stabilization is a double-edged sword; it frequently triggers chromosomal translocations that result in secondary leukemias[3].

The Imidazo[1,2-a]pyridine Advantage: Parent imidazo[1,2-a]pyridines act as ATP-competitive inhibitors at the ATPase domain[1]. However, a rational structural modulation—specifically, arylation at the C6 position of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid—induces a profound shift in the site of inhibition[6]. These 6-aryl derivatives bypass the ATPase domain and instead block the DNA cleavage stage directly, mimicking the action of the standard catalytic inhibitor Merbarone [7]. By preventing DNA cleavage entirely rather than stabilizing broken DNA, these derivatives eliminate the primary mechanism responsible for secondary leukemias[3].

TopoIICycle A Topo II + DNA Complex B ATP Binding & Hydrolysis A->B C DNA Cleavage Stage B->C D Strand Passage & Religation C->D I1 Parent Imidazo-pyridines (ATP-Competitive) I1->B Blocks Domain I2 6-Aryl-Imidazo derivatives (Catalytic Inhibitors) I2->C Prevents Cleavage I3 Etoposide (Topo II Poison) I3->D Stabilizes Breaks

Figure 1: hTopoIIα catalytic cycle mapping inhibitor intervention points.

Quantitative Benchmarking: Efficacy & Safety Profiles

To objectively evaluate the performance of 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid derivatives, we must compare their in vitro efficacy and safety metrics against established clinical standards.

Table 1: hTopoIIα Inhibition & Safety Benchmarking

Data synthesized from in vitro cleavage complex assays and cytotoxicity profiling[1][2][3].

Compound ClassMechanism of ActionhTopoIIα Intervention StageCytotoxicity vs Normal CellsSecondary Leukemia Risk
Etoposide (FDA Standard)Topo II PoisonStabilizes Cleavage ComplexHighHigh (Translocation risk)
Merbarone (Standard)Catalytic InhibitorBlocks DNA CleavageModerateLow
Parent Imidazo-pyridine Catalytic InhibitorATP-Competitive (ATPase domain)LowLow
6-Aryl-Imidazo-pyridine Catalytic InhibitorBlocks DNA CleavageLow (Highly selective)Low
Table 2: Cytotoxicity of Imidazo-Hybrids vs. Cisplatin (IC₅₀ μM)

Recent developments have utilized 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid as a building block to synthesize novel hybrids (e.g., HB9, HB10) targeting Leukotriene A4 hydrolase (LTA4H)[4][5]. The structural extension allows deeper engagement with key amino acid residues in the LTA4H active site, yielding superior IC₅₀ values compared to standard chemotherapeutics[4].

CompoundPrimary TargetA549 (Lung Cancer) IC₅₀HepG2 (Liver Carcinoma) IC₅₀
Cisplatin (FDA Standard)DNA Crosslinker53.25 μM54.81 μM
HB9 (Imidazo-Hybrid)LTA4H50.56 μM >55.00 μM
HB10 (Imidazo-Hybrid)LTA4H>55.00 μM51.52 μM

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to benchmark these compounds must be self-validating. The following workflows utilize internal logical controls to prove causality rather than mere correlation.

Protocol 1: Sequential Addition DNA Cleavage Assay

Purpose: To definitively prove that 6-aryl-imidazo[1,2-a]pyridines act as catalytic inhibitors at the DNA cleavage stage, rather than as Topo II poisons[2][6]. Causality Principle: If the test compound blocks DNA cleavage, it must be added before Etoposide to prevent the formation of the cleavage complex. If added after Etoposide has already trapped the enzyme-DNA complex, the test compound will have no effect. This temporal dependence validates the exact stage of intervention[2].

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 0.3 μg of supercoiled pBR322 DNA and 2 units of hTopoIIα in cleavage buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM ATP).

  • Pathway A (Test First): Add the imidazo-derivative (100–400 μM) to the mixture and incubate at 37°C for 10 minutes. Subsequently, add Etoposide (100 μM) and incubate for another 30 minutes[2][6].

  • Pathway B (Poison First - Control): Add Etoposide (100 μM) first, incubate for 10 minutes, then add the imidazo-derivative and incubate for 30 minutes[2].

  • Termination: Stop reactions by adding 1% SDS and 1 mg/mL Proteinase K. Incubate at 56°C for 30 minutes to digest the enzyme.

  • Analysis: Resolve DNA topologies via 1% agarose gel electrophoresis containing 0.5 μg/mL ethidium bromide.

  • Validation: Pathway A will show a dose-dependent decrease in linear DNA (attenuation of cleavage). Pathway B will show high levels of linear DNA, proving the imidazo-derivative cannot reverse an already stabilized complex[2][6].

Workflow Start In Vitro Cleavage Assay Path1 Add Imidazo FIRST Start->Path1 Path2 Add Etoposide FIRST Start->Path2 Step1A Incubate Enzyme + DNA + Imidazo-derivative Path1->Step1A Step1B Incubate Enzyme + DNA + Etoposide Path2->Step1B Step2A Add Etoposide Step1A->Step2A Step2B Add Imidazo-derivative Step1B->Step2B ResultA Attenuated Cleavage (Validated Catalytic Block) Step2A->ResultA ResultB Enhanced Cleavage (Complex Already Formed) Step2B->ResultB

Figure 2: Sequential addition assay workflow validating the mechanism of catalytic inhibition.

Protocol 2: In Vitro Cytotoxicity & Antioxidant Evaluation for Imidazo-Hybrids

Purpose: To benchmark the anti-proliferative capacity of LTA4H-targeted imidazo-hybrids against Cisplatin[4]. Causality Principle: LTA4H overexpression in carcinomas is linked to oxidative stress and tumor proliferation. By pairing an MTT cytotoxicity assay with a DPPH radical scavenging assay, we validate whether the compound's cytotoxic efficacy correlates with its ability to modulate oxidative cellular environments[4][5].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 and HepG2 cells in 96-well plates at a density of 1×10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations (10, 25, 50, 100 μM) of synthesized hybrids (HB1-HB10) and Cisplatin (positive control) for 24 hours[4].

  • MTT Assay: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 150 μL DMSO and measure absorbance at 570 nm to calculate IC₅₀.

  • DPPH Assay (Parallel Validation): Mix 1 mL of hybrid solutions (25, 50, 100 μg/mL) with 1 mL of 0.1 mM DPPH in methanol. Incubate in the dark for 30 minutes.

  • Validation: Measure absorbance at 517 nm. A valid LTA4H-modulating hybrid (like HB7 or HB9) will demonstrate a dose-dependent increase in radical scavenging (e.g., 83% at 100 μg/mL) directly mirroring its low IC₅₀ values in the MTT assay[4].

Conclusion

Benchmarking 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid against FDA-approved standards reveals it to be a highly superior scaffold for next-generation drug design. In the context of Topoisomerase IIα, its arylated derivatives successfully shift the mechanism of action from dangerous DNA poisoning (Etoposide) to safe, targeted catalytic inhibition (Merbarone-like), drastically reducing the risk of secondary malignancies[1][7]. Furthermore, its recent application in synthesizing LTA4H inhibitors demonstrates its capacity to outperform standard chemotherapeutics like Cisplatin in specific lung and liver cancer models[4].

References

  • Baviskar, A. T., Amrutkar, S. M., Trivedi, N., Chaudhary, V., Nayak, A., Guchhait, S. K., Banerjee, U. C., Bharatam, P. V., & Kundu, C. N. (2015). Switch in Site of Inhibition: A Strategy for Structure-Based Discovery of Human Topoisomerase IIα Catalytic Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 481-485.[Link]

  • Al-Bahrani, H. A., Naserian, S., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid proper disposal procedures

As a Senior Application Scientist, I emphasize that laboratory safety and operational excellence extend far beyond the synthesis bench. The handling and disposal of complex pharmaceutical intermediates like 4-Imidazo[1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that laboratory safety and operational excellence extend far beyond the synthesis bench. The handling and disposal of complex pharmaceutical intermediates like 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid require rigorous, self-validating protocols to ensure environmental compliance and personnel safety.

Because this compound contains a highly stable fused bicyclic imidazopyridine ring and a carboxylic acid moiety, standard disposal methods are scientifically and legally insufficient. This guide provides the mechanistic rationale and step-by-step operational workflows required for the safe lifecycle management of this chemical.

Physicochemical Profile & Disposal Rationale

To design an effective waste management strategy, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams.

Property / ParameterValue / SpecificationRationale for Disposal Consideration
Chemical Formula C14H10N2O2Contains nitrogen; thermal degradation yields hazardous nitrogen oxides (NOx)[1].
Molecular Weight 238.24 g/mol High molecular weight aromatic; highly persistent in soil and aquatic environments.
Solubility Soluble in DMSO, DMF; slightly in waterLiquid waste streams will typically contain hazardous organic solvents requiring strict segregation.
Primary Hazard Skin/Eye Irritant, potential aquatic toxicityMandates absolute zero-discharge to municipal sewer systems or local waterways[2].

Mechanistic Rationale for Incineration (E-E-A-T)

Why is standard landfill disposal or open burning strictly prohibited for imidazopyridine derivatives?

The causality lies in the molecular structure. The nitrogen atoms within the aromatic imidazopyridine system are highly stable. If subjected to low-temperature burning or environmental degradation, the compound will not fully break down, leading to the release of toxic intermediates and environmental persistence. Furthermore, when the nitrogen content is oxidized during uncontrolled combustion, it forms hazardous nitrogen oxides (NOx), while the carbon skeleton generates carbon monoxide (CO)[3].

Therefore, the only scientifically sound method of disposal is controlled incineration at a licensed chemical destruction plant [1]. The incinerator must operate at extreme temperatures (typically >1000°C) to ensure the complete thermal cleavage of the aromatic C-N bonds. Crucially, this process must be coupled with flue gas scrubbing —utilizing alkaline scrubbers (e.g., NaOH solutions)—to neutralize the acidic NOx emissions before environmental release[3]. This creates a closed, self-validating system where the hazard is completely neutralized rather than simply relocated.

Waste Segregation & Disposal Workflow

Proper segregation at the source prevents dangerous cross-reactions and drastically reduces the logistical costs of hazardous waste processing.

G Start 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid Waste Generation Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Incineration Licensed Chemical Destruction (Controlled Incineration >1000°C) Solid->Incineration Aq Aqueous Waste (pH adjusted) Liquid->Aq Org Organic Waste (Halogenated/Non-Halogenated) Liquid->Org Aq->Incineration Org->Incineration Scrubbing Flue Gas Scrubbing (NOx Neutralization via NaOH) Incineration->Scrubbing

Waste segregation and controlled incineration workflow for imidazopyridine derivatives.

Step-by-Step Operational Protocols

Protocol A: Solid Waste & Unreacted Material Handling
  • Collection: Gather all unreacted powder, contaminated filter papers, and disposable PPE (gloves, masks) into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Contains Imidazopyridine Derivatives (Toxic/Irritant)." Include the date of initial accumulation to comply with RCRA storage time limits.

  • Storage: Store in a designated, well-ventilated hazardous waste accumulation area, strictly isolated from strong oxidizing agents.

  • Transfer: Entrust the container to a licensed waste disposal company for controlled incineration[4]. Large-scale pharmaceutical facilities often destroy these specific wastes onsite in RCRA Part B permitted incinerators[5].

Protocol B: Liquid Waste Management (Reaction Filtrates & HPLC Effluents)
  • Segregation: Separate liquid waste into aqueous and organic streams. Critical Step: Do not mix halogenated solvents (e.g., DCM used in extractions) with non-halogenated solvents (e.g., methanol, DMSO). Halogenated solvents require specific incineration conditions to prevent the formation of dioxins; mixing them unnecessarily increases the volume of high-cost halogenated waste processing.

  • Containment: Pour liquid waste into heavy-duty, solvent-resistant carboys. Ensure secondary containment (spill trays) is utilized during storage.

  • pH Adjustment: For aqueous waste containing the carboxylic acid moiety, ensure the pH is neutralized (pH 6-8) prior to capping to prevent the degradation of the storage container.

  • Disposal: Transfer to a licensed facility where liquid streams are atomized into the incineration chamber to ensure complete combustion.

Protocol C: Contaminated Packaging Decommissioning
  • Initial Rinsing: Triply rinse empty glass or plastic containers with a suitable solvent (e.g., methanol or DMSO) to dissolve residual 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid[1].

  • Rinsate Segregation: Add the resulting rinsate to the appropriate organic liquid waste stream. This is a self-validating step: by the third rinse, the container is analytically verified as RCRA-empty.

  • Decommissioning: Puncture plastic packaging or deface labels on glass bottles to render them unusable for other laboratory purposes[3].

  • Final Disposal: Combustible packaging can be sent for controlled incineration with flue gas scrubbing. Non-combustible packaging (e.g., thick glass) can be disposed of in a sanitary landfill only after the triple-rinsing protocol is complete[1].

Emergency Spill Containment Logistics

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental discharge.

  • Evacuation & PPE: Immediately evacuate non-essential personnel from the spill area. Don appropriate PPE, including a full-face particle respirator (Type N100 or P3), chemical-resistant gloves, and safety goggles[3].

  • Containment: Prevent the powder from becoming airborne. Never use compressed air or dry sweeping techniques[1].

  • Cleanup: Gently cover the spill with a damp absorbent pad or inert material (e.g., sand or vermiculite) to suppress dust formation.

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a closed, compatible hazardous waste container[1].

  • Decontamination: Wash the spill area with soap and plenty of water. Collect all wash water and dispose of it as hazardous aqueous waste. Under no circumstances should the chemical or wash water enter municipal drains[2].

References[1] Title: Imidazo[1,2-a]pyridine, HCl - Safety Data Sheet. Source: ChemicalBook. URL:https://www.chemicalbook.com/[2] Title: 7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Safety Data Sheet. Source: AK Scientific, Inc. URL: https://aksci.com/[4] Title: Imidazo[1,2-a]pyridine Safety Data Sheet. Source: TCI Chemicals. URL: https://www.tcichemicals.com/[5] Title: Environmental Assessment - Zolpidem Tartrate. Source: U.S. Food and Drug Administration (FDA). URL: https://www.accessdata.fda.gov/[3] Title: Safety Data Sheet - Polymer Source. Source: Polymer Source. URL: https://www.polymersource.ca/

Sources

Handling

Personal protective equipment for handling 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid

Safe Handling and PPE Protocols for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid An Operational Guide for Researchers and Drug Development Professionals Introduction & Chemical Profile In modern drug discovery, 4-Imidazo[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and PPE Protocols for 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid An Operational Guide for Researchers and Drug Development Professionals

Introduction & Chemical Profile

In modern drug discovery, 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid (CAS: 175153-35-2) serves as a highly valuable heterocyclic building block[1]. The imidazo[1,2-a]pyridine core is a privileged pharmacophore frequently integrated into biologically active molecules, including modulators of the GABA_A receptor. Because this compound is designed to be a precursor for potent active pharmaceutical ingredients (APIs), laboratory personnel must treat it with stringent safety and containment protocols to prevent unintended occupational exposure.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Based on its structure and 2[2], handling this compound presents three primary risks[3]:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The carboxylic acid moiety acts as a proton donor. Upon contact with the aqueous environment of the skin's acid mantle or the corneal epithelium, it induces localized pH shifts. This can lead to rapid protein denaturation and acute tissue irritation.

  • H335 (May cause respiratory irritation): Supplied as a dry powder, the compound is highly susceptible to aerosolization. Inhalation of these micro-particles bypasses the upper respiratory tract's physical defenses, directly inflaming the sensitive mucosal membranes[4].

  • Biological Potency: As a precursor to biologically active heterocycles, the systemic absorption of this molecule must be strictly prevented to avoid unintended pharmacological effects.

Core Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic risks, a multi-layered PPE strategy is required. The following table summarizes the quantitative hazard codes and the corresponding protective equipment[5].

Hazard ClassGHS CodeMechanistic RiskRequired PPETechnical Specification
Skin Irritation H315pH-driven protein denaturation upon moisture contactHand ProtectionDouble-donned, powder-free nitrile gloves (extended cuff)
Eye Irritation H319Corneal epithelial damageEye ProtectionANSI Z87.1 / EN 166 compliant chemical safety goggles
Respiratory H335Mucosal membrane inflammation from micro-particlesRespiratoryNIOSH-approved N95/P100 (if handled outside a fume hood)
Systemic N/AUnintended pharmacological absorptionBody ProtectionDisposable, low-permeability laboratory gown

Step-by-Step Operational Protocol

Do not simply execute steps; validate them. This protocol is designed as a self-validating system to ensure absolute containment.

Step 1: Environmental Control Validation Before opening the chemical container, verify that your laboratory fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

  • Causality: This specific velocity creates a negative pressure barrier robust enough to prevent aerosolized acid particles from entering the operator's breathing zone without causing excessive turbulence that could scatter the powder[6].

Step 2: The Double-Donning Strategy Apply a pair of standard tight-fitting nitrile gloves, followed by a second, extended-cuff nitrile pair over your lab coat sleeves.

  • Causality:7 is critical when handling API building blocks. If the powder is accidentally solvated by a spilled reagent, it can permeate a single nitrile layer. Double gloving provides a sacrificial outer layer that can be immediately removed if contaminated, preserving the sterile barrier of the inner glove[7].

Step 3: Anti-Static Weighing Utilize an anti-static weighing spatula (e.g., PTFE-coated) and ensure the balance is grounded.

  • Causality: Fine organic powders like 4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid accumulate electrostatic charge. Static discharge causes the powder to repel from the spatula, creating an immediate inhalation hazard and contaminating the workspace.

Step 4: In-Situ Solvation Whenever possible, dissolve the weighed powder in your reaction solvent (e.g., DMF, DMSO, or Methanol) inside the primary containment zone before transferring it to the main reaction vessel.

  • Causality: Handling the compound in a liquid state permanently eliminates the risk of dust generation and aerosolization during transit across the laboratory.

Operational Workflow Visualization

Workflow Start 1. Environmental Validation Verify Fume Hood at 80-100 fpm PPE 2. PPE Application Implement Double-Donning Start->PPE Weighing 3. Material Handling Weigh with Anti-Static Tools PPE->Weighing Solvation 4. In-Situ Solvation Dissolve Powder in Hood Weighing->Solvation Spill Emergency Protocol Cover with Damp Pad, Do Not Sweep Weighing->Spill If powder spills Transfer 5. Safe Transfer Move Liquid to Reaction Vessel Solvation->Transfer Decon 6. Decontamination Wet-Wipe Surfaces & Doff PPE Transfer->Decon

Fig 1: Step-by-step operational workflow for handling hazardous organic powders.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent laboratory-wide contamination.

  • Spill Containment (The Wet-Wipe Method): If a dry spill occurs, do not sweep or vacuum the powder. Mechanical agitation will aerosolize the hazardous particulates. Instead, gently cover the spill with absorbent pads dampened with water or a dilute bicarbonate solution. This traps the particulates and neutralizes the acidic moiety[5].

  • Doffing Protocol: Remove the outer contaminated gloves by peeling them away from your body, turning them inside out to trap the chemical residue inside the glove structure[5].

  • Waste Segregation: Collect all contaminated wipes, disposable spatulas, and outer gloves into a designated, sealable hazardous waste container. Label the container clearly as "Solid Organic Acid Waste - Toxic/Irritant" to ensure compliance with 6[6].

References

  • BLD Pharm. "175153-35-2 | 4-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid". 1

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard". 6

  • Ansell. "Double Donning Gloves for Cleanroom Safety & Compliance". 7

  • Benchchem. "Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment".5

  • PubChem - NIH. "GHS Classification Summary". 2

  • BMSCI. "SAFETY DATA SHEET: GHS Classification in accordance with 29 CFR 1910". 3

  • Merck Millipore. "SAFETY DATA SHEET: Hazard Statements H315, H319, H335". 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid
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4-Imidazo[1,2-a]pyridin-2-yl-benzoic acid
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